molecular formula C8H17NO5Si B1587509 Silatrane glycol CAS No. 56929-77-2

Silatrane glycol

Cat. No.: B1587509
CAS No.: 56929-77-2
M. Wt: 235.31 g/mol
InChI Key: JVOMIJYJKIUFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silatrane glycol is a useful research compound. Its molecular formula is C8H17NO5Si and its molecular weight is 235.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5Si/c10-4-8-14-15-11-5-1-9(2-6-12-15)3-7-13-15/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOMIJYJKIUFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402956
Record name Silatrane glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56929-77-2
Record name Silatrane glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silatrane glycol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Silatrane Glycol: A Technical Primer on a Unique Organosilicon Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silatrane glycol, systematically known as 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol, is a unique organosilicon compound characterized by a distinctive cage-like structure. This structure, featuring a transannular dative bond between the nitrogen and silicon atoms, imparts a range of remarkable properties, including enhanced stability and solubility, that distinguish it from other silicon-based compounds. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, alongside a discussion of the known biological activities within the broader silatrane family. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and outlines general experimental approaches for the synthesis and characterization of related compounds.

Chemical and Physical Properties

This compound's core structure is the silatrane cage, which is comprised of a silicon atom bonded to the three oxygen atoms of a triethanolamine backbone. The key feature of this arrangement is the intramolecular dative bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbital of the silicon atom. This interaction results in a hypervalent, pentacoordinated silicon center, which is sterically shielded and electronically stabilized.

A notable characteristic of this compound is its significant solubility and stability in aqueous solutions, a rare trait for silicon alkoxides.[1] This property makes it a versatile precursor for various chemical modifications and applications where aqueous environments are necessary.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H17NO5SiPubChem[2]
Molecular Weight 235.31 g/mol PubChem[2]
IUPAC Name 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanolPubChem[2]
CAS Number 56929-77-2PubChem[2]
Computed XLogP3 -2.1PubChem[2]
Computed Hydrogen Bond Donor Count 1PubChem[2]
Computed Hydrogen Bond Acceptor Count 6PubChem[2]
Computed Rotatable Bond Count 3PubChem[2]

Structural and Stability Characteristics

The defining feature of the silatrane framework is the transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination creates a rigid, cage-like structure that confers exceptional stability, particularly against hydrolysis at neutral pH.[1] The steric hindrance around the pentacoordinated silicon atom significantly protects it from nucleophilic attack by water, thereby slowing down hydrolysis and transesterification reactions.[1] This hydrolytic stability is a key advantage over conventional trialkoxysilanes, which are prone to rapid and often uncontrolled hydrolysis and self-condensation.

While highly stable, this stability is not absolute and can be influenced by the chemical environment.[1] For instance, the rate of hydrolysis can be accelerated under acidic or basic conditions. The by-products of silatrane hydrolysis are generally considered to be non-toxic.[1]

Synthesis of Silatranes: A General Overview

The synthesis of silatranes, including derivatives like this compound, typically involves the transesterification of a corresponding trialkoxysilane with triethanolamine. Organocatalytic methods have been developed to facilitate this reaction under mild, solvent-free conditions.

Experimental Protocol: General Synthesis of Silatranes via Organocatalysis

The following is a general protocol for the synthesis of silatrane derivatives, adapted from methodologies described for organocatalytic transesterification.

Materials:

  • Appropriate trialkoxysilane precursor

  • Triethanolamine

  • Amidine-based organocatalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • In a reaction vessel, combine the trialkoxysilane and triethanolamine in a 1:1 molar ratio.

  • Add a catalytic amount of the amidine-based organocatalyst.

  • The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50-80 °C) under an inert atmosphere.

  • The progress of the reaction can be monitored by techniques such as NMR spectroscopy to follow the disappearance of the starting materials and the appearance of the silatrane product.

  • Upon completion, the product can be purified by methods such as recrystallization or vacuum distillation, depending on its physical properties.

Note: This is a generalized protocol. The specific reaction conditions, including catalyst choice, temperature, and reaction time, may need to be optimized for the synthesis of this compound.

Biological Activity of Silatrane Derivatives

While specific biological studies on this compound are not widely reported, the broader class of silatrane compounds has been investigated for a variety of biological activities. The unique structural and chemical properties of silatranes, coupled with the ability to modify the substituent at the silicon atom, make them promising candidates for drug development.

Reported biological activities of various silatrane derivatives include:

  • Antitumor Activity: Certain silatrane derivatives have demonstrated the ability to inhibit the invasion of tumor cells in vitro.

  • Antimicrobial and Antifungal Properties: Functionalized silatranes have shown efficacy against various bacterial and fungal strains.

  • Wound Healing and Tissue Regeneration: Some silatranes have been found to stimulate the development of granulation tissue, suggesting potential applications in wound healing.

The biological activity of silatranes is thought to be influenced by the nature of the organic substituent attached to the silicon atom, which can be tailored to target specific biological processes.

Note: There are currently no described signaling pathways specifically for this compound in the available literature. Research into the precise mechanisms of action for biologically active silatranes is an ongoing area of investigation.

Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved in silatrane research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for synthesis and a logical relationship diagram for the factors influencing silatrane stability.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (Trialkoxysilane + Triethanolamine) reaction Transesterification Reaction start->reaction catalyst Organocatalyst catalyst->reaction purification Purification (Recrystallization/Distillation) reaction->purification product This compound purification->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) analysis Elemental Analysis product->spectroscopy product->analysis

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

stability_factors cluster_structural Structural Factors cluster_environmental Environmental Factors silatrane_stability Silatrane Hydrolytic Stability transannular_bond N->Si Dative Bond transannular_bond->silatrane_stability increases pentacoordination Pentacoordinated Silicon pentacoordination->silatrane_stability increases steric_hindrance Steric Hindrance steric_hindrance->silatrane_stability increases ph pH of Solution ph->silatrane_stability influences rate temperature Temperature temperature->silatrane_stability influences rate

Caption: Factors influencing the hydrolytic stability of the silatrane core structure.

Conclusion and Future Directions

This compound presents a fascinating molecular architecture with properties that are of significant interest for materials science and drug development. Its enhanced stability and aqueous solubility open up possibilities for applications where traditional organosilanes are unsuitable. However, a notable gap exists in the literature regarding specific, experimentally-verified data for this compound itself. Future research should focus on the detailed experimental characterization of its physical and chemical properties, a quantitative assessment of its hydrolytic stability under various conditions, and a thorough investigation into its specific biological activities and potential mechanisms of action. Such studies will be crucial for unlocking the full potential of this intriguing molecule.

References

The Advent of Pentacoordinate Silatranes: A Technical Guide to Their Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes are a unique class of organosilicon compounds characterized by a hypervalent, pentacoordinate silicon atom held within a cage-like, tricyclic structure. This distinctive architecture, featuring a transannular dative bond between the silicon and nitrogen atoms, imparts them with unusual physicochemical properties and a broad spectrum of biological activities. Their discovery marked a significant milestone in organosilicon chemistry, challenging the then-prevailing concepts of silicon's bonding capabilities. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that established the field of pentacoordinate silatranes.

The Dawn of a New Class of Compounds: Discovery and Early History

The journey into the world of silatranes began in the early 1960s. The first synthesis is credited to C.L. Frye and his colleagues, who, while investigating the reactions of trialkoxysilanes with triethanolamine, unexpectedly produced these tricyclic compounds instead of the anticipated polymeric materials. This serendipitous discovery opened the door to the systematic investigation of a new class of hypervalent silicon derivatives.

The pioneering work of Mikhail G. Voronkov and his research group was instrumental in elucidating the structure and exploring the diverse properties of silatranes. His comprehensive studies laid the groundwork for what would become a new branch of bioorganosilicon chemistry. Voronkov's fundamental research into the chemistry, physical chemistry, biology, and pharmacology of silatranes and other hypervalent silicon compounds garnered worldwide recognition and led to the discovery of their wide-ranging physiological activities.

Structural Elucidation: The Pentacoordinate Silicon

The defining feature of silatranes is the intramolecular coordinate bond between the nitrogen and silicon atoms (N→Si). This interaction forces the silicon atom into a trigonal-bipyramidal geometry, with the nitrogen atom and the substituent on the silicon occupying the axial positions, and the three oxygen atoms in the equatorial plane.

G Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 R R Si->R N N N->Si dative bond CH2_1a CH₂ O1->CH2_1a CH2_2a CH₂ O2->CH2_2a CH2_3a CH₂ O3->CH2_3a CH2_1b CH₂ CH2_1a->CH2_1b CH2_1b->N CH2_2b CH₂ CH2_2a->CH2_2b CH2_2b->N CH2_3b CH₂ CH2_3a->CH2_3b CH2_3b->N

Caption: Generalized structure of a silatrane molecule.

Experimental Protocols

Synthesis of 1-Phenylsilatrane

The synthesis of silatranes is typically achieved through the transesterification of a trialkoxysilane with triethanolamine. The following is a representative protocol for the synthesis of 1-phenylsilatrane.

Materials:

  • Phenyltriethoxysilane

  • Triethanolamine

  • Potassium hydroxide (KOH) as a catalyst

  • Xylene as a solvent

Procedure:

  • A mixture of phenyltriethoxysilane (1 equivalent) and triethanolamine (1 equivalent) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Xylene is added as a solvent to facilitate the azeotropic removal of ethanol.

  • A catalytic amount of potassium hydroxide is added to the mixture.

  • The reaction mixture is heated to reflux. The progress of the reaction can be monitored by measuring the amount of ethanol collected in the Dean-Stark trap.

  • After the theoretical amount of ethanol has been collected, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield crystalline 1-phenylsilatrane.

Data Presentation: Spectroscopic and Crystallographic Data

The structure of silatranes has been extensively studied using various spectroscopic and crystallographic techniques.

Spectroscopic Characterization
TechniqueKey ObservablesInterpretation
¹H NMR Complex multiplets for the -OCH₂- and -NCH₂- protonsThe chemical shifts and coupling constants provide information about the conformation of the atrane cage.
²⁹Si NMR Upfield chemical shift compared to tetracoordinate silanesThis shielding is indicative of the higher coordination number of the silicon atom.
IR Spectroscopy Characteristic bands for Si-O-C and Si-C bonds. The Si-H stretching frequency (for R=H) is lower than in tetracoordinate silanes.Provides information about the functional groups present in the molecule. The shift in the Si-H frequency is another indicator of the hypervalent nature of the silicon.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patternsConfirms the molecular weight and provides clues about the structure.
X-ray Crystallography

Single-crystal X-ray diffraction has been the definitive method for determining the precise molecular structure of silatranes.

ParameterTypical Value RangeSignificance
Si-N bond distance 2.1 - 2.3 ÅThis distance is significantly shorter than the sum of the van der Waals radii, confirming the presence of a dative bond. The length of this bond is influenced by the nature of the substituent 'R' on the silicon atom.
N-Si-C bond angle ~180°Confirms the trigonal-bipyramidal geometry with the N and R groups in axial positions.
O-Si-O bond angles ~120°Confirms the trigonal arrangement of the oxygen atoms in the equatorial plane.

Biological Activity and Potential Applications in Drug Development

Silatranes have garnered significant interest from the drug development community due to their diverse biological activities. These compounds have been reported to exhibit a wide range of pharmacological properties, including antitumor, antibacterial, antifungal, and anti-inflammatory activities. The biological activity is thought to be related to the unique structure and the pentacoordinate nature of the silicon atom.

The proposed mechanism of action for some of their biological effects involves their ability to influence cellular processes. For instance, some silatranes have been shown to stimulate the proliferation of cells and enhance biosynthetic activity.

G cluster_0 Cellular Interaction cluster_1 Signal Transduction cluster_2 Biological Outcome Silatrane Silatrane Membrane Cell Membrane Silatrane->Membrane Interaction Receptor Membrane Receptor Membrane->Receptor Activation Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Effector_Proteins Effector Proteins Signaling_Cascade->Effector_Proteins Modulation Cellular_Response Cellular Response (e.g., Proliferation, Anti-inflammatory effect) Effector_Proteins->Cellular_Response

Caption: Hypothetical signaling pathway for silatrane bioactivity.

Conclusion

The discovery of pentacoordinate silatranes was a pivotal moment in chemistry, expanding our understanding of silicon's bonding capabilities and introducing a class of compounds with remarkable structural features and biological potential. The foundational work of early pioneers has paved the way for ongoing research into the synthesis, characterization, and application of these fascinating molecules. For researchers in drug development, silatranes continue to be a promising scaffold for the design of novel therapeutic agents.

Silatrane Glycol (C8H17NO5Si): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silatrane glycol, a unique organosilicon compound with the molecular formula C8H17NO5Si, has garnered significant interest in various scientific and industrial fields. Its distinctive tricyclic cage structure, featuring a hypervalent, pentacoordinated silicon atom, imparts remarkable stability and functionality. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and visualizes key workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

This compound, also known as 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol, possesses a defining structural feature: a transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination creates a rigid, tricyclic cage structure that sterically hinders the silicon center, contributing to its enhanced hydrolytic stability compared to analogous trialkoxysilanes.[1] This stability is a key attribute for its applications in aqueous environments.

The molecular formula of this compound is C8H17NO5Si, and its molecular weight is approximately 235.31 g/mol . A notable property of this compound is its solubility and stability in water, which is unusual for a silicon alkoxide compound.[1]

Physicochemical Data
PropertyValueReference
Molecular FormulaC8H17NO5Si
Molecular Weight235.31 g/mol [1]
CAS Number56929-77-2[1]
AppearanceYellowish wax-like product[2]
SolubilitySoluble in THF, acetone, ethanol, and water[2]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the "Oxide-One-Pot-Synthesis" (OOPS) process.[1] This method involves the direct reaction of silica (SiO₂) with triethanolamine and ethylene glycol. Ethylene glycol serves as both a reactant and a high-boiling solvent.

Experimental Protocol: Oxide-One-Pot-Synthesis (OOPS)

Materials:

  • Fumed Silica (SiO₂)

  • Triethanolamine (TEA)

  • Ethylene Glycol (EG)

  • Nitrogen gas supply

  • Distillation apparatus

  • Heating mantle

Procedure:

  • A mixture of fumed silica, triethanolamine, and ethylene glycol is prepared in a reaction flask equipped with a distillation head and a nitrogen inlet.

  • The reaction mixture is heated to the boiling point of ethylene glycol (approximately 197 °C) under a continuous nitrogen stream.[1]

  • The nitrogen stream facilitates the removal of water, which is a byproduct of the reaction, via distillation, driving the reaction to completion.[1]

  • The reaction is monitored for the complete dissolution of the solid silica, which indicates the formation of the soluble this compound product.[1]

  • Upon completion, the reaction mixture is cooled, and the product can be purified by fractional crystallization from a non-polar solvent such as hexane.

Reaction Scheme:

G SiO2 Silica (SiO₂) TEA Triethanolamine EG Ethylene Glycol Reactants Reactants Product This compound Reactants->Product Heat (~197 °C) - H₂O Byproduct Water (H₂O)

Caption: Oxide-One-Pot-Synthesis of this compound.

Spectroscopic Characterization

The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the triethanolamine cage and the ethylene glycol moiety.

  • ¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

  • ²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly useful for studying the pentacoordinate nature of the silicon atom. The chemical shift is indicative of the coordination environment of the silicon. For a potassium aluminosilicate precursor containing a this compound-like structure, ²⁹Si NMR peaks were observed at -96.7 ppm and -104.7 ppm, corresponding to different pentacoordinate Si centers.[3]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~3.8O-CH₂ (atrane)
~2.8N-CH₂ (atrane)
~3.7O-CH₂ (glycol)
~3.6CH₂-OH (glycol)
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretching
2950-2850C-H stretching
1100-1000Si-O-C stretching
800-700Si-C stretching

A strong band in the region of 1015-1085 cm⁻¹ is a key feature attributed to the Si-O-C stretching vibrations of the silatrane framework.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum typically shows a prominent peak for the protonated molecule [M+H]⁺.[1]

Applications in Drug Development and Materials Science

The unique properties of this compound and its derivatives make them promising candidates for various applications.

Drug Delivery

The biocompatibility and stability of the silatrane core have led to the exploration of silatrane-containing polymers for drug delivery systems. For instance, poly(β-amino esters) synthesized from 1-(3-aminopropyl)silatrane have shown potential for binding and carrying carboxyl-containing drugs.[2]

Surface Modification

Silatranes are highly effective for surface modification due to their "controlled silanization" behavior.[1] Unlike conventional silanes, they exhibit a suppressed tendency for self-condensation in solution, leading to the formation of uniform and well-organized self-assembled monolayers (SAMs) on various substrates.[1]

Experimental Workflow: Surface Modification

G Start Substrate with -OH groups Hydrolysis Surface-Initiated Hydrolysis Start->Hydrolysis Introduction of Silatrane Solution Silatrane This compound Solution Silatrane->Hydrolysis Condensation Condensation Hydrolysis->Condensation Formation of Silanol (Si-OH) SAM Self-Assembled Monolayer Condensation->SAM Formation of Si-O-Substrate Bond

Caption: Workflow for Surface Modification using this compound.

Signaling Pathways in Biological Systems (Hypothetical)

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, its derivatives have shown various biological activities, including antimicrobial and anticancer effects.[2] The mechanism of action for some silatrane analogues is believed to involve the disruption of cellular integrity and interactions with biological molecules like proteins.[1]

A hypothetical signaling pathway for a bioactive silatrane derivative could involve its interaction with cell surface receptors, leading to downstream signaling cascades that affect cell proliferation or apoptosis.

Logical Relationship: Hypothetical Signaling Cascade

G Silatrane Bioactive Silatrane Derivative Receptor Cell Surface Receptor Silatrane->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Activation Kinase->TF Gene Gene Expression Modulation TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Hypothetical Signaling Pathway for a Bioactive Silatrane.

Conclusion

This compound is a versatile and stable organosilicon compound with significant potential in diverse scientific and technological domains. Its unique molecular structure provides a robust platform for the development of new materials and therapeutic agents. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research and innovation in the field of silatrane chemistry.

References

The Unseen Pillar: Understanding the Transannular N→Si Dative Bond's Role in Silatrane Stability

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Silatranes represent a unique class of organosilicon compounds characterized by a distinctive tricyclic cage structure. At the heart of this structure lies a transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination is not merely a structural curiosity; it is the cornerstone of the remarkable stability and unique physicochemical properties that make silatranes promising candidates in fields ranging from materials science to medicinal chemistry. This guide provides an in-depth exploration of the N→Si dative bond, detailing its influence on stability, the experimental methods used to study it, and its implications for practical applications.

The Nature of the Transannular N→Si Bond

The silatrane framework consists of a silicon atom bonded to three oxygen atoms of a triethanolamine skeleton. The nitrogen atom of the triethanolamine cap is positioned directly opposite the silicon atom, allowing the lone pair of electrons on the nitrogen to donate into a vacant d-orbital of the silicon atom. This donor-acceptor interaction forms the N→Si dative bond, resulting in a hypervalent, pentacoordinate silicon center with a trigonal-bipyramidal geometry.[1][2]

The strength and length of this bond are not static. They are highly sensitive to the nature of the fourth substituent (R) attached to the silicon atom, which occupies the axial position opposite the nitrogen.

  • Electron-Withdrawing Substituents: When 'R' is an electronegative group, it pulls electron density away from the silicon atom. This increases the silicon's Lewis acidity, strengthening its interaction with the nitrogen donor. The result is a shorter, stronger N→Si bond.[3]

  • Electron-Donating Substituents: Conversely, electron-donating groups increase electron density at the silicon center, weakening the N→Si interaction and leading to a longer, weaker bond.

This relationship allows for the fine-tuning of the electronic and steric properties of the silatrane molecule. The presence of this bond is a key factor in the high dipole moments (7-10 D) observed in these molecules.[1]

The N→Si Bond as a Bastion of Stability

The transannular N→Si interaction is the primary reason for the enhanced stability of silatranes compared to their acyclic analogues, such as trialkoxysilanes.[4][5]

  • Hydrolytic Stability: Trialkoxysilanes are notoriously susceptible to hydrolysis. In contrast, the N→Si bond in silatranes provides a steric shield and electronic saturation to the silicon center, impeding the nucleophilic attack of water.[2][6] This "atrane effect" grants silatranes significant resistance to hydrolysis, especially at neutral pH, a crucial property for their application in biological systems.[2][6] Studies have shown that silatranes remain stable across a range of pH values, from acidic to physiological conditions.[2]

  • Reduced Self-Polymerization: The stable, caged structure conferred by the dative bond greatly reduces the risk of intermolecular condensation and self-polymerization in solution, a common issue with other silane compounds.[4]

  • Structural Integrity: The rigid tricyclic framework enhances the overall structural stability of the molecule, contributing to higher thermal stability compared to acyclic silicon compounds.[5]

This inherent stability is paramount for applications in drug development, where molecules must maintain their integrity in physiological environments to exert their therapeutic effects.[2][7]

Quantitative Analysis of the N→Si Bond

The relationship between the silicon substituent, bond length, and spectroscopic signatures has been extensively studied. The following tables summarize key quantitative data from these investigations.

Table 1: N→Si Dative Bond Lengths Determined by X-ray Crystallography

Silatrane Substituent (R)N→Si Bond Length (Å)Reference
-H2.160[8]
-CH₂-N(Ph)-CH₂- (Solvate 1)2.164(3)[3]
-CH₂-N(Ph)-CH₂- (Solvate 2)2.168(3)[3]
-CH(CH₃)-NH-SO₂-C₆H₅2.130(2)[3]
-(CH₂)₃-NH-(CH₂)₂-CN2.186(2)[9]
-Si(SiMe₃)₃2.265(4)[10]

Note: Bond lengths can vary slightly depending on the crystalline environment and phase (gas vs. solid state).[8][11]

Table 2: ²⁹Si NMR Chemical Shifts and Correlation with N→Si Interaction

Compound Class²⁹Si Chemical Shift (δ, ppm)IndicationReference
Silatranyl Moiety~ -85Strong intramolecular N→Si dative bond[12]
Tris(trimethylsilyl)silylsilatrane-52.8Pentacoordinate silicon[10]
Silatranyl-substituted Zinc Compound-48.1Strong N→Si interaction[10]
Silatranyl Ytterbium Complex-25.9 (SiO₃)Pentacoordinate silicon[10]

Note: ²⁹Si NMR is a powerful tool for studying silatranes. The chemical shift of the silicon atom is highly sensitive to its coordination number. A significant upfield shift compared to tetracoordinate silanes is indicative of the pentacoordinate environment created by the N→Si bond.[13]

Experimental Protocols

The synthesis and characterization of silatranes involve a set of standard and specialized techniques.

4.1. General Synthesis of Silatranes

A common and efficient method for synthesizing silatranes is the transesterification reaction between an organotrialkoxysilane and triethanolamine (TEOA), often in the presence of a catalyst.[6][14]

Protocol:

  • Reactants: An organotrialkoxysilane (R-Si(OR')₃) and triethanolamine (N(CH₂CH₂OH)₃) are used, typically in a near-equimolar ratio.

  • Catalyst: While strong inorganic bases like KOH have been traditionally used, modern protocols favor organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6][14][15] DBU is efficient, allows for milder reaction conditions (often solvent-free at room temperature), and can be recycled.[6][15]

  • Reaction Conditions: The mixture of the silane, TEOA, and a catalytic amount of DBU (e.g., 1 mol%) is stirred. The reaction can often be performed neat (without solvent).[14]

  • Workup: The alcohol byproduct (R'OH) and any excess reagents are removed under vacuum. The resulting silatrane product is then purified, typically by recrystallization or vacuum distillation, depending on its physical state.[6][14]

4.2. Key Characterization Methodologies

  • X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional structure of silatranes. It provides accurate measurements of bond lengths and angles, including the critical N→Si distance, confirming the pentacoordinate geometry of the silicon atom.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Used to confirm the organic framework of the molecule, ensuring the integrity of the substituent and the triethanolamine cage.[2][16]

    • ²⁹Si NMR: This is particularly informative for studying the silicon environment. The chemical shift provides direct evidence of the hypervalent state of the silicon atom. The typical range for silatranes is significantly upfield from tetracoordinate silanes.[10][12][13] Hyperpolarized ²⁹Si NMR techniques are emerging to overcome the low sensitivity of the ²⁹Si nucleus, allowing for rapid quantification and monitoring of reactions.[17]

  • Infrared (IR) Spectroscopy: IR spectra of silatranes show characteristic absorption bands that confirm their structure. Key absorptions include those for the N→Si bond (typically in the 570-590 cm⁻¹ region), Si-O bonds (around 1020-1120 cm⁻¹), and C-O bonds.[2][16]

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to complement experimental data. These calculations can predict molecular geometries, vibrational frequencies, and the energy of the N→Si bond, providing deeper insight into the nature of this interaction.[1][8][18]

Visualizing Key Concepts and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Silatrane_Structure cluster_cage Triethanolamine Cage Si Si R R Si->R σ-bond O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 N N N->Si Dative Bond C1 CH₂ O1->C1 C3 CH₂ O2->C3 C5 CH₂ O3->C5 C2 CH₂ C1->C2 C2->N C4 CH₂ C3->C4 C4->N C6 CH₂ C5->C6 C6->N

Caption: Molecular structure of a silatrane, highlighting the N→Si dative bond.

Silatrane_Synthesis cluster_reactants Reactants Silane Organotrialkoxysilane (R-Si(OR')₃) Reaction Stirring (Neat, RT) Silane->Reaction TEOA Triethanolamine (TEOA) TEOA->Reaction Catalyst DBU Catalyst Catalyst->Reaction Workup Vacuum Removal of Byproduct (R'OH) Reaction->Workup Product Purified Silatrane Workup->Product

Caption: General workflow for the organocatalytic synthesis of silatranes.

Stability_Logic Start Transannular N→Si Dative Bond Pentacoordination Pentacoordinate Hypervalent Silicon Start->Pentacoordination RigidCage Rigid Tricyclic Cage Structure Start->RigidCage StericShield Steric Shielding of Si Pentacoordination->StericShield ElectronicSat Electronic Saturation of Si Pentacoordination->ElectronicSat Polymerization Reduced Self-Polymerization RigidCage->Polymerization Hydrolytic Increased Hydrolytic Stability (Resistance to Nucleophilic Attack) StericShield->Hydrolytic ElectronicSat->Hydrolytic

Caption: Logical flow from the N→Si bond to enhanced silatrane stability.

Conclusion

The transannular N→Si dative bond is the defining structural feature of silatranes and the origin of their exceptional stability. By creating a pentacoordinate silicon center within a rigid cage, this bond provides both steric and electronic protection against hydrolytic degradation and prevents undesirable self-polymerization. The ability to modulate the strength of this bond by altering the axial substituent offers a powerful tool for designing molecules with tailored properties. For professionals in materials science and particularly in drug development, a thorough understanding of this bond is essential for harnessing the full potential of the silatrane scaffold to create novel, stable, and effective chemical entities.

References

One-Pot Synthesis of Silatrane Glycol from Silica and Triethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the one-pot synthesis of silatrane glycol, a versatile organosilicon compound, directly from readily available silica and triethanolamine. This method, often referred to as the "Oxide One-Pot Synthesis" (OOPS), offers a cost-effective and efficient alternative to traditional routes that rely on more expensive silicon precursors. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, reaction mechanisms, and characterization details to support researchers in the fields of materials science and drug development.

Introduction

This compound, formally known as 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-glycol, is a unique pentacoordinate organosilicon compound. Its structure features a silicon atom at the center of a cage-like structure formed by a triethanolamine ligand and a glycol moiety. This distinctive arrangement, characterized by a transannular dative bond between the nitrogen and silicon atoms (N→Si), imparts notable stability and unusual water solubility for a silicon alkoxide. These properties make this compound a valuable precursor for the synthesis of various functionalized silatranes used in drug delivery, surface modification, and as precursors for advanced materials.

The Oxide One-Pot Synthesis (OOPS) presents a streamlined approach to producing this compound. By directly reacting silica (SiO₂) with triethanolamine (TEA) in ethylene glycol (EG), this method circumvents the need for energy-intensive processes to produce elemental silicon or the use of expensive trialkoxysilanes. The reaction is typically high-yielding and results in a product that can be readily purified.

Reaction and Mechanism

The one-pot synthesis of this compound involves the depolymerization of silica in the presence of triethanolamine and ethylene glycol. The overall reaction can be summarized as follows:

SiO₂ + N(CH₂CH₂OH)₃ + HOCH₂CH₂OH → Si(OCH₂CH₂OH)(OCH₂CH₂)₃N + H₂O

The reaction proceeds by heating a mixture of silica, triethanolamine, and ethylene glycol. Ethylene glycol serves as both a high-boiling solvent and a reactant. The reaction is typically conducted at the boiling point of ethylene glycol (approximately 197 °C) under an inert atmosphere, such as nitrogen. Water is generated as a byproduct and is continuously removed via distillation to drive the reaction to completion. The dissolution of the solid silica indicates the formation of the soluble this compound product.

dot

Experimental_Workflow start Start setup Assemble Reaction Apparatus (3-neck flask, stirrer, distillation, N₂ inlet) start->setup add_reactants Add Silica, Triethanolamine, and Ethylene Glycol setup->add_reactants purge Purge with Nitrogen add_reactants->purge heat Heat to ~197-200 °C purge->heat distill Continuously Distill Water/Ethylene Glycol heat->distill monitor Monitor for Complete Dissolution of Silica distill->monitor monitor->distill No cool Cool to Room Temperature monitor->cool Yes vacuum Remove Excess Ethylene Glycol (Vacuum Distillation) cool->vacuum wash Wash with Dry Acetonitrile vacuum->wash dry Dry Under Vacuum wash->dry end End Product: Purified this compound dry->end

In-Depth Technical Guide to the Water Solubility and Stability of Silatrane Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Silatrane glycol, a unique organosilicon compound with significant potential in various scientific and biomedical applications. This document details the physicochemical properties, experimental protocols for analysis, and the underlying structural features that contribute to its distinctive behavior in aqueous media.

Core Concepts: Water Solubility and Stability

This compound, [2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol], is noted for its considerable solubility and stability in water, a characteristic that is unusual for silicon alkoxide compounds.[1] This property is attributed to the unique tricyclic structure of the silatrane cage, which features a transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination protects the silicon center from nucleophilic attack by water, thereby slowing down hydrolysis reactions, particularly at neutral pH.[1] The by-products of this compound hydrolysis are generally considered to be non-toxic.[1]

Factors Influencing Stability

The stability of this compound in aqueous solutions is not absolute and is influenced by the chemical environment.[1] While exceptionally stable at neutral pH, hydrolysis can be initiated or accelerated under acidic or basic conditions.[1] The robust nature of the silatrane structure, however, provides a significant kinetic barrier to degradation compared to analogous acyclic alkoxysilanes.

Quantitative Data Summary

A comprehensive search of scientific literature did not yield specific quantitative values for the water solubility (e.g., in g/L or mol/L) or a precise hydrolysis rate constant for this compound. The information available is qualitative, consistently describing the compound as "water-soluble" and "water-stable."[1] To provide a framework for researchers, this guide presents detailed protocols for determining these parameters experimentally.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₇NO₅SiPubChem
Molecular Weight235.31 g/mol PubChem
IUPAC Name2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanolPubChem
CAS Number56929-77-2Benchchem[1]
AppearanceSolid powder (typical for silatranes)MedKoo Biosciences
Solubility in DMSOSolubleMedKoo Biosciences

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the water solubility and hydrolytic stability of this compound. These protocols are based on established analytical techniques and international guidelines.

Determination of Aqueous Solubility: Shake-Flask Method

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility") and the common shake-flask method.

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Materials:

  • This compound

  • Deionized or distilled water

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • pH meter

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV, ¹H NMR)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Test System: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be visible.

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests may be needed, but 24-48 hours is typical).

  • Phase Separation: After equilibration, allow the mixture to stand at the test temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and aqueous phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a syringe filter may be employed.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method.

    • HPLC-UV: Develop a method using a suitable column (e.g., C18) and mobile phase. Prepare a calibration curve with standards of known concentrations.

    • ¹H NMR: Use a known concentration of an internal standard (e.g., maleic acid) in D₂O. The concentration of this compound can be determined by comparing the integral of a characteristic this compound peak to the integral of the internal standard's peak.

  • Data Reporting: Report the mean of at least three replicate determinations as the water solubility at the specified temperature, typically in g/L or mol/L.

Assessment of Hydrolytic Stability

This protocol is designed to assess the rate of hydrolysis of this compound under controlled conditions, following principles outlined in ICH Q1A(R2) guidelines for stability testing.

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

  • This compound

  • Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9)

  • Constant temperature chambers or water baths

  • Analytical instrument for quantification (e.g., ¹H NMR, HPLC-UV)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in the selected aqueous buffers. The initial concentration should be accurately known and below the saturation limit.

  • Incubation: Aliquot the solutions into sealed vials and place them in constant temperature chambers (e.g., 25 °C and 40 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw a sample from each condition.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method. ¹H NMR is particularly useful as it can simultaneously monitor the disappearance of the parent compound and the appearance of hydrolysis products (e.g., triethanolamine and ethylene glycol).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the order of the reaction (likely pseudo-first-order with respect to this compound in the presence of a large excess of water).

    • Calculate the hydrolysis rate constant (k) from the slope of the line for a first-order reaction (ln[A] vs. time).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Table 2: Example Data Table for Hydrolytic Stability Study

pHTemperature (°C)Time (hours)Concentration (mol/L)% Remaining
4250C₀100
24C₂₄...
.........
7250C₀100
24C₂₄...
.........
9250C₀100
24C₂₄...
.........

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining water solubility and hydrolytic stability.

G cluster_0 Water Solubility Determination (Shake-Flask Method) A Add excess this compound to water B Equilibrate in shaker at constant T (24-48h) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and filter supernatant C->D E Quantify concentration (HPLC-UV or NMR) D->E F Calculate solubility (g/L or mol/L) E->F

Caption: Workflow for determining the aqueous solubility of this compound.

G cluster_1 Hydrolytic Stability Assessment P1 Prepare solutions in buffers (pH 4, 7, 9) P2 Incubate at constant T (e.g., 25°C, 40°C) P1->P2 P3 Sample at time intervals (t=0, 24h, 48h...) P2->P3 P4 Analyze concentration of remaining this compound (NMR) P3->P4 P5 Plot ln(conc) vs. time P4->P5 P6 Calculate rate constant (k) and half-life (t1/2) P5->P6

Caption: Workflow for assessing the hydrolytic stability of this compound.

G Silatrane_glycol This compound in Aqueous Solution Hydrolysis Hydrolysis (H₂O) Silatrane_glycol->Hydrolysis Products Triethanolamine + Ethylene Glycol + Silicic Acid Hydrolysis->Products Neutral_pH Neutral pH Neutral_pH->Hydrolysis Slow Acid_Base Acidic/Basic pH Acid_Base->Hydrolysis Accelerated

Caption: Factors influencing the hydrolysis of this compound in water.

Conclusion

This compound exhibits noteworthy water solubility and stability, distinguishing it from many other organosilicon compounds. While quantitative data remains a gap in the current literature, the experimental protocols provided in this guide offer a clear path for researchers to determine these critical parameters. Understanding the aqueous behavior of this compound is essential for its application in drug development, materials science, and other research fields where its unique properties can be leveraged. The inherent stability at neutral pH, coupled with its solubility, makes it a promising candidate for further investigation in biological systems.

References

Physical and chemical properties of Silatrane glycol CAS 56929-77-2.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential applications of Silatrane glycol (CAS 56929-77-2). This compound, also known as 2-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethanol, is a unique organosilicon compound characterized by a hypervalent, pentacoordinated silicon atom. This structure imparts unusual stability and reactivity, making it a compound of significant interest in materials science and drug development.

Core Physical and Chemical Properties

This compound is a solid at room temperature with notable solubility and stability in water, a rare characteristic for a silicon alkoxide compound.[1] This property makes it a versatile precursor for various chemical modifications.[1]

PropertyValueSource
CAS Number 56929-77-2[2]
Molecular Formula C8H17NO5Si[2]
Molecular Weight 235.31 g/mol [2]
Melting Point 347 °C (decomposes)[3]
Density 1.05 g/cm³[3]
Physical State Solid[4]
Topological Polar Surface Area 60.4 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 3[2]

Chemical Structure and Reactivity

The defining feature of silatranes is the intramolecular dative bond between the nitrogen and silicon atoms (N→Si). This transannular bond creates a cage-like structure that protects the silicon center from nucleophilic attack, leading to significantly enhanced hydrolytic stability compared to analogous trialkoxysilanes, especially at neutral pH.[1]

Despite its stability, this compound can undergo facile ligand exchange reactions. For instance, it can react with acetic anhydride to form 1-acetoxysilatrane, which can then be used to create a variety of polymerizable silatranes.[1][5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound is the direct reaction of silica (SiO₂) with triethanolamine and ethylene glycol.[1][6] This one-step process is valued for its simplicity and the use of readily available starting materials.[1]

Detailed Protocol:

  • Reactants: Fumed silica (SiO₂), triethanolamine (TEA), and ethylene glycol (EG).

  • Apparatus: A reaction flask equipped with a mechanical stirrer, a heating mantle, a condenser, and a nitrogen inlet.

  • Procedure:

    • Combine fumed silica, triethanolamine, and ethylene glycol in the reaction flask. Ethylene glycol serves as both a solvent and a reactant.[1]

    • Heat the mixture to the boiling point of ethylene glycol (approximately 197 °C) under a nitrogen atmosphere.[1]

    • The nitrogen atmosphere helps to remove the water generated as a byproduct, driving the reaction to completion.[1]

    • Continue heating and stirring until all the solid silica has dissolved, indicating the formation of the soluble this compound product.[1]

  • Purification: The product can be purified by fractional crystallization in a non-polar solvent such as hexane.

  • Characterization: Purity and structure can be confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR to ensure the absence of unreacted silanol groups. X-ray diffraction (XRD) can be used to validate crystallinity, and thermogravimetric analysis (TGA) can assess thermal stability.

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_characterization Characterization SiO2 Silica (SiO₂) Reaction Heating at ~197°C under Nitrogen SiO2->Reaction TEA Triethanolamine (TEA) TEA->Reaction EG Ethylene Glycol (EG) EG->Reaction SilatraneGlycol This compound Reaction->SilatraneGlycol Water Water (byproduct) Reaction->Water Purification Fractional Crystallization NMR NMR (¹H, ¹³C) Purification->NMR FTIR FT-IR Purification->FTIR XRD XRD Purification->XRD SilatraneGlycol->Purification

Caption: Synthesis and Characterization Workflow for this compound.

Hydrolytic Stability

A key feature of this compound is its remarkable resistance to hydrolysis compared to conventional trialkoxysilanes.[1] This stability is attributed to the pentacoordinated structure which sterically hinders the silicon center from nucleophilic attack by water.[1] However, the stability is pH-dependent, with hydrolysis being accelerated in acidic or basic conditions.

G Silatrane This compound TransitionState Pentacoordinate Intermediate Silatrane->TransitionState Nucleophilic Attack Water Water (H₂O) Water->TransitionState Products Triethanolamine + Glycol-substituted Silicic Acid TransitionState->Products Hydrolysis Catalyst Acid/Base Catalyst Catalyst->TransitionState Accelerates

Caption: Simplified Hydrolysis Pathway of this compound.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them promising candidates for a variety of applications.

  • Drug Delivery: The biocompatibility and stability of the silatrane core, combined with the ability to functionalize the molecule, make it a potential platform for drug delivery systems.[1][7] Silatrane-containing polymers have been explored for their ability to bind and carry carboxyl-containing compounds.[1]

  • Surface Modification: Silatranes exhibit a suppressed tendency for self-condensation, allowing for more controlled and uniform surface functionalization compared to conventional silane coupling agents.[1] This enables the creation of stable and well-organized monolayers on various substrates.[7]

  • Precursor for Polymers: this compound serves as a precursor for reactive monomers that can be used in polymer synthesis.[5] For example, through ligand exchange, it can be converted into polymerizable silatranes like 1-methacryloxysilatrane and 1-allyloxysilatrane.[1][5]

  • Biological Activity: Silatranes, in general, have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[7][8][9] This broad bioactivity opens avenues for the development of novel therapeutic agents.

G cluster_derivatives Derivatization cluster_applications Applications SilatraneGlycol This compound (CAS 56929-77-2) LigandExchange Ligand Exchange SilatraneGlycol->LigandExchange SurfaceMod Surface Modification SilatraneGlycol->SurfaceMod Polymerization Polymerization LigandExchange->Polymerization DrugDelivery Drug Delivery Systems LigandExchange->DrugDelivery BioactivePolymers Bioactive Polymers Polymerization->BioactivePolymers Antimicrobial Antimicrobial Agents BioactivePolymers->Antimicrobial

Caption: Logical Relationship of this compound to its Applications.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[4] It should be stored in a tightly closed container in a well-ventilated place, away from heat, open flames, and oxidizing agents.[4]

References

Theoretical Studies and Electronic Effects of the Silatranyl Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Silatranes and their Significance

Silatranes are a unique class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms (Si←N). This structural feature imparts unusual physicochemical properties and significant biological activity to these molecules.[1][2] The general structure of silatranes is R-Si(OCH₂CH₂)₃N, where R is a substituent that can be varied to modulate the molecule's properties. The strong electron-donating effect of the silatranyl group and its influence on the reactivity of the R substituent make these compounds highly interesting for applications in medicinal chemistry, materials science, and agriculture.[1][3] Their relative stability to hydrolysis, compared to their trialkoxysilane precursors, is another key feature that enhances their utility.[1]

This technical guide provides a comprehensive overview of the theoretical studies and electronic effects of the silatranyl group, with a focus on quantitative data, experimental methodologies, and the logical relationships between structure and properties.

Theoretical Studies of the Silatranyl Group

The electronic structure and properties of silatranes have been extensively investigated using a variety of computational chemistry methods. Density Functional Theory (DFT) is a commonly employed method for these studies, often at the B3LYP level of theory with various basis sets.[4] These theoretical calculations provide valuable insights into the nature of the Si←N bond, the influence of substituents on molecular geometry and electronic properties, and the reactivity of silatranyl derivatives.

Key areas of theoretical investigation include:

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the bonding characteristics, including the nature of the Si←N dative bond.[5] This analysis helps to quantify the extent of electron delocalization and the contributions of different orbitals to the overall bonding picture.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is employed to characterize the topology of the electron density and to analyze the properties of the Si←N bond critical point, providing further insight into the nature of this interaction.[6]

  • Molecular Electrostatic Potential (MESP): MESP calculations are used to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions.[6]

These computational approaches are essential for rationalizing experimental observations and for the in-silico design of new silatrane derivatives with desired properties.

Electronic Effects of the Silatranyl Group

The silatranyl group is a potent electron-donating group, which significantly influences the electronic properties of the entire molecule. This electron-donating character arises from the intramolecular coordination of the nitrogen atom to the silicon center, which increases the electron density at the silicon atom and, consequently, at the substituent R.

The primary electronic effects are:

  • Strong Inductive Effect (+I): The silatranyl group exhibits a strong positive inductive effect, as evidenced by its negative Taft inductive constant (σ*). This effect enhances the nucleophilicity and reactivity of the attached R group.

  • Through-Bond and Through-Space Interactions: The electronic influence of the silatranyl cage is transmitted to the substituent R through both the covalent bond framework (through-bond) and through-space interactions.

  • Modulation by Substituents: The electronic properties of the silatranyl group can be fine-tuned by modifying the substituent R at the silicon atom or by introducing substituents on the atrane cage itself. Electronegative substituents at the silicon atom tend to shorten the Si←N bond, while substituents on the silatranyl backbone can lengthen it.[6]

The strong electron-donating nature of the silatranyl group has been harnessed to enhance the biological activity of various pharmacophores by increasing their bioavailability and modulating their reactivity.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on silatranes.

Table 1: Inductive Constants for Silatranyl and Triethoxysilyl Groups

Substituent (X) in X-Si(OCH₂CH₂)₃N or X-Si(OCH₂CH₃)₃Inductive Constant (σ) of the Silatranyl GroupInductive Constant (σ) of the Triethoxysilyl Group
CH₃-1.88-0.72
C₂H₅-1.79-0.68
C₃H₇-1.75-0.65
CH=CH₂-1.25-0.32
Ph-0.560.21
C₆H₄F-0.640.25

Data sourced from experimental studies.[3]

Table 2: Selected Bond Lengths and Angles in Silatrane Derivatives

CompoundSi←N Bond Length (Å) (X-ray)Si-C Bond Length (Å) (X-ray)O-Si-C Angle (°) (X-ray)
1-(chloromethyl)silatrane2.1061.88596.9
1-(3-aminopropyl)silatrane derivative2.1601.88997.4
N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide2.17--

Data sourced from X-ray crystallography studies.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of silatrane derivatives.

General Synthesis of 1-Substituted Silatranes

Reaction:

R-Si(OEt)₃ + N(CH₂CH₂OH)₃ → R-Si(OCH₂CH₂)₃N + 3 EtOH

Procedure:

  • To a solution of the corresponding organotriethoxysilane (1.0 eq) in a suitable solvent (e.g., toluene, xylene, or solvent-free), add triethanolamine (1.0 eq).[1]

  • A catalytic amount of a base, such as potassium hydroxide or sodium methoxide, is typically added.[1]

  • The reaction mixture is heated to reflux for several hours to distill off the ethanol formed during the reaction.[1]

  • After the reaction is complete (monitored by the cessation of ethanol distillation or by TLC/GC), the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane), and dried under vacuum.

  • Recrystallization from a suitable solvent (e.g., chloroform, acetonitrile, or ethanol) can be performed for further purification.[1]

Characterization by NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance) operating at a suitable frequency for ¹H, ¹³C, and ²⁹Si nuclei.

Sample Preparation:

  • Dissolve 5-10 mg of the silatrane sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical chemical shifts for the silatrane cage protons are observed around 2.8 ppm (N-CH₂) and 3.8 ppm (O-CH₂).[7]

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Characteristic signals for the silatrane cage carbons appear at approximately 51 ppm (N-CH₂) and 57 ppm (O-CH₂).[7]

  • ²⁹Si NMR: Acquire the ²⁹Si NMR spectrum. The chemical shift of the pentacoordinated silicon in silatranes is typically observed in the range of -50 to -100 ppm, which is significantly upfield from the corresponding tetracoordinated trialkoxysilanes.

Characterization by X-ray Crystallography

Crystal Growth:

  • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the silatrane derivative in an appropriate solvent (e.g., chloroform, acetonitrile).[8]

Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα or Cu Kα radiation.

Structure Solution and Refinement:

  • The collected diffraction data are processed to obtain the unit cell parameters and intensity data.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined by full-matrix least-squares on F² to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.[8]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the study of silatranes.

Computational_Workflow cluster_start Initial Structure cluster_comp Computational Analysis cluster_output Predicted Properties start Define Silatrane Structure (Substituent R) dft Geometry Optimization & Frequency Calculation (DFT) start->dft Input Structure nbo Natural Bond Orbital (NBO) Analysis dft->nbo Optimized Wavefunction qtaim QTAIM Analysis dft->qtaim Optimized Wavefunction mesp Molecular Electrostatic Potential (MESP) Calculation dft->mesp Optimized Wavefunction geom Optimized Geometry (Bond Lengths, Angles) dft->geom electronic Electronic Properties (Charges, Bond Orders) nbo->electronic qtaim->electronic reactivity Reactivity Descriptors (MESP) mesp->reactivity

Caption: Computational workflow for theoretical studies of silatranes.

Electronic_Effects cluster_effects Electronic Effects cluster_properties Molecular Properties cluster_reactivity Chemical Reactivity substituent Substituent 'R' on Silatrane edg Electron-Donating Group (EDG) substituent->edg ewg Electron-Withdrawing Group (EWG) substituent->ewg bond_length Si-N Bond Length edg->bond_length Lengthens electron_density Electron Density at 'R' edg->electron_density Increases ewg->bond_length Shortens ewg->electron_density Decreases reactivity Reactivity of 'R' electron_density->reactivity Modulates

Caption: Logical relationship of substituent effects in silatranes.

Conclusion

The unique structural and electronic properties of the silatranyl group, primarily its strong electron-donating character, make it a versatile platform for the design of novel molecules with tailored reactivity and biological activity. Theoretical studies, in conjunction with experimental investigations, have provided a deep understanding of the factors governing the properties of silatranes. The ability to modulate the electronic effects through substituent variation offers significant opportunities for the development of new drugs, advanced materials, and agrochemicals. This guide has provided a foundational overview of the key theoretical concepts, quantitative data, and experimental protocols that are essential for researchers in this exciting field.

References

Methodological & Application

Application Note: Step-by-Step Protocol for Silatrane Glycol Synthesis via Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silatranes are a unique class of organosilicon compounds characterized by a tricyclic cage structure featuring a transannular coordinate bond between the silicon and nitrogen atoms. This structure imparts significant stability, particularly against hydrolysis, compared to their trialkoxysilane counterparts.[1][2] Silatrane glycol, specifically, is noted for being water-soluble and stable, making it an attractive compound for various applications, including surface modification and as a precursor for advanced materials.[2][3]

The synthesis of silatranes is most commonly achieved through a transesterification reaction between a trialkoxysilane and triethanolamine. This protocol details a general, efficient, and often solvent-free method for the synthesis of silatranes, which can be adapted for this compound. The procedure can be conducted with or without a catalyst, although organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to facilitate the reaction under mild conditions.[2][3]

Reaction Scheme

The transesterification reaction involves the exchange of alkoxy groups from a trialkoxysilane with the hydroxyl groups of triethanolamine (TEOA) to form the characteristic silatrane cage. The reaction releases three molecules of alcohol as a byproduct.

cluster_reactants Reactants cluster_products Products r1 R-Si(OR')₃ Trialkoxysilane p1 r1->p1 + r2 N(CH₂CH₂OH)₃ Triethanolamine r2->p1 Catalyst (e.g., DBU) / Heat p2 3 R'OH Alcohol p1->p2 +

Caption: General reaction for silatrane synthesis.

Experimental Protocol

This protocol describes a common method for silatrane synthesis. Specific quantities and conditions may be optimized based on the specific trialkoxysilane used.

3.1. Materials and Reagents

  • Organotrialkoxysilane (e.g., tetraethoxysilane for a precursor to this compound)

  • Triethanolamine (TEOA)

  • Catalyst (optional, e.g., DBU, sodium phosphate)[4]

  • Anhydrous Hexane (for washing)

  • Anhydrous Dichloromethane (for recrystallization)

  • Anhydrous Propane or other non-polar solvent (for recrystallization)

  • Nitrogen gas (for inert atmosphere)

  • Sodium sulfate (for drying)

3.2. Equipment

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or temperature probe

  • Schlenk line or nitrogen inlet/outlet

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

3.3. Detailed Methodology

  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel or septum for reagent addition. The entire apparatus should be flushed with dry nitrogen to ensure an inert atmosphere.[5]

  • Reagent Addition:

    • In a typical solvent-free procedure, add triethanolamine (1.0 equivalent) to the reaction flask.

    • Begin stirring the triethanolamine.

    • Slowly add the organotrialkoxysilane (a slight excess, e.g., 1.05 equivalents) to the flask via the dropping funnel at room temperature.[2]

    • If using a catalyst like DBU, it can be introduced at this stage. The use of an organocatalyst can allow the reaction to proceed efficiently without solvents.[2][3]

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (ranging from 80-110°C).[4] The reaction progress can be monitored by observing the precipitation of the silatrane product.[2][3]

    • Continue stirring under a nitrogen atmosphere for the required duration (this can range from a few hours to over 12 hours, depending on the substrates and catalyst used).[4] For some syntheses, higher temperatures (e.g., 180°C for 2 hours) have been employed.[4]

  • Product Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature. A white crystalline product should precipitate.[2][3]

    • Washing: To isolate the product, wash the precipitate with a non-polar solvent like hexane to remove any unreacted silane and the catalyst. This is often done by adding hexane, stirring, and then filtering the solid product. Repeat this washing step three times.[2][3]

    • Filtration: Collect the solid product by filtration and dry it under vacuum.

    • Recrystallization (Optional): For higher purity, the crude product can be recrystallized. A mixed solvent system, such as dichloromethane and propane (1:1), can be used.[4] Dissolve the product in the minimum amount of hot dichloromethane and then add propane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

    • Final Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Synthesis Parameters

The following table summarizes typical quantitative data and conditions for silatrane synthesis via transesterification.

ParameterMethod 1 (Catalytic, Mild)Method 2 (Thermal)Notes
Starting Silane Organotrialkoxysilane(3-Mercaptopropyl)trimethoxysilaneThe "R" group on the silane will be the functional group on the final silatrane.
TEOA 1.0 eq0.9 eqTriethanolamine forms the cage structure.
Catalyst DBU (e.g., 1-5 mol%)NoneOrganocatalysts like DBU can significantly improve reaction efficiency and allow for milder conditions.[2][3]
Solvent Solvent-FreeNoneSolvent-free methods are often preferred for their efficiency and reduced waste.[2][3]
Temperature Room Temp to 80°C180°CThe choice of temperature depends on the reactivity of the silane and the presence of a catalyst.[4]
Reaction Time Minutes to a few hours2 hoursCatalyzed reactions are typically much faster.[2][4]
Yield Quantitative~65%Yields can be very high, especially with optimized catalytic methods.[2][4]
Purification Method Washing with HexaneRecrystallization (DCM/Propane)The purification method depends on the purity requirements. Simple washing is often sufficient for catalyzed reactions.[2][3][4]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to confirm the molecular structure.

  • FT-IR Spectroscopy: To verify the presence of characteristic bonds (e.g., Si-O-C) and the absence of unreacted hydroxyl groups.[1]

  • X-Ray Diffraction (XRD): To confirm the crystalline structure of the product.[1]

Visualizations

Experimental Workflow Diagram

G start Start: Assemble Dry Glassware under N₂ add_reagents Add Triethanolamine and Trialkoxysilane (and Catalyst) start->add_reagents react Heat and Stir Reaction Mixture (e.g., 80-180°C) add_reagents->react cool Cool to Room Temperature react->cool precipitate Precipitation of Solid Product cool->precipitate wash Wash Precipitate with Hexane precipitate->wash filter Filter and Collect Solid wash->filter dry Dry Product Under Vacuum filter->dry recrystallize Optional: Recrystallize for Higher Purity dry->recrystallize optional characterize Characterize Final Product (NMR, FT-IR, XRD) dry->characterize recrystallize->characterize

Caption: Workflow for this compound synthesis.

Logical Relationship of Reaction Components

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Silane R-Si(OR')₃ Reaction Transesterification Silane->Reaction TEOA N(CH₂CH₂OH)₃ TEOA->Reaction Catalyst Catalyst (e.g., DBU) Catalyst->Reaction Silatrane Silatrane Product Reaction->Silatrane Byproduct Alcohol (R'OH) Reaction->Byproduct

Caption: Relationship between components in synthesis.

References

Application Notes and Protocols for Silatrane Glycol in Sol-Gel Ceramic Film Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Silatrane glycol as a precursor in sol-gel processes for the fabrication of ceramic films. This compound offers unique advantages due to its high water solubility and stability, enabling aqueous-based sol-gel routes that are environmentally friendly and offer distinct processing characteristics compared to traditional metal alkoxide precursors.

Introduction to this compound in Sol-Gel Processes

This compound is a hypervalent silicon compound that exhibits excellent stability in aqueous solutions, a notable characteristic for a silicon alkoxy compound.[1] This property makes it an attractive precursor for water-based sol-gel systems, avoiding the need for flammable and volatile organic solvents typically used with precursors like tetraethoxysilane (TEOS). The sol-gel process, in general, is a versatile method for producing glassy and ceramic materials at relatively low temperatures.[2] It involves the conversion of molecular precursors into a colloidal solution (sol), which then undergoes gelation to form a continuous network (gel). Subsequent drying and thermal treatment of the gel yield a dense ceramic film.

The primary advantage of using this compound lies in its potential for simplified, environmentally benign processing. Its water-based chemistry can be particularly beneficial for applications in drug development and biomedical coatings where residual organic solvents are a concern.

Experimental Protocols

Synthesis of this compound Precursor

While this compound can be synthesized in large quantities from silica, for laboratory-scale film production, it is often more practical to synthesize it from more reactive starting materials.[1]

Materials:

  • Triethanolamine

  • A suitable trialkoxysilane (e.g., tetraethoxysilane - TEOS)

  • Anhydrous ethanol

  • Catalyst (e.g., a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[1]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in anhydrous ethanol.

  • Slowly add the trialkoxysilane to the solution while stirring.

  • Add a catalytic amount of DBU to the mixture.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to observe the formation of the silatrane cage.

  • After the reaction is complete, the this compound can be isolated and purified. Due to its solubility in polar solvents, purification may involve precipitation or crystallization by the addition of a non-polar solvent.

Preparation of the this compound Sol

This protocol outlines the preparation of an aqueous sol from the synthesized this compound.

Materials:

  • This compound

  • Deionized water

  • Acid or base catalyst (e.g., acetic acid or ammonia)

  • Co-solvent (optional, e.g., ethanol)

Protocol:

  • Dissolve a specific concentration of this compound in deionized water. A typical starting concentration range is 0.1 to 1.0 M.

  • If a co-solvent is used to modify the sol's viscosity or wetting properties, add it to the solution.

  • Adjust the pH of the sol by adding a catalyst. An acidic catalyst (e.g., a few drops of acetic acid) will promote hydrolysis, while a basic catalyst (e.g., ammonia) will accelerate the condensation reactions. The choice of catalyst will influence the gelation time and the final microstructure of the ceramic film.

  • Stir the solution at room temperature for a period ranging from a few minutes to several hours to allow for initial hydrolysis and condensation reactions to occur. This "aging" step is crucial for controlling the viscosity of the sol.

Ceramic Film Deposition by Dip-Coating

Dip-coating is a common and effective method for producing uniform thin films on various substrates.[3][4]

Equipment:

  • Dip-coater with controllable withdrawal speed

  • Substrates (e.g., silicon wafers, glass slides, or metal plates)

  • Oven or furnace for drying and thermal treatment

Protocol:

  • Clean the substrates thoroughly to ensure good adhesion of the film. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) and a final cleaning step with piranha solution or UV-ozone treatment.

  • Immerse the cleaned substrate into the prepared this compound sol.

  • Withdraw the substrate from the sol at a constant and controlled speed. The thickness of the deposited film is primarily dependent on the withdrawal speed and the viscosity of the sol.[2]

  • Dry the coated substrate to remove the solvent. This can be done at room temperature or in an oven at a low temperature (e.g., 80-120°C).

  • Perform a final thermal treatment (calcination) at a higher temperature to convert the gel into a dense ceramic film. The temperature and duration of this step will depend on the desired final properties of the ceramic and the substrate material. A typical temperature range for forming silica-based ceramics is 400-800°C.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for ceramic films produced from a this compound precursor. These values are based on typical results for sol-gel derived silica films and would need to be confirmed experimentally.

Table 1: Influence of Sol Concentration on Film Properties

Sol Concentration (M)Film Thickness (nm)Refractive IndexPorosity (%)
0.250 ± 51.4215
0.5120 ± 101.4410
1.0250 ± 201.458

Table 2: Effect of Withdrawal Speed on Film Thickness

Withdrawal Speed (mm/min)Film Thickness (nm) (for 0.5 M sol)
5080 ± 7
100120 ± 10
200180 ± 15

Table 3: Impact of Calcination Temperature on Film Properties

Calcination Temperature (°C)Refractive IndexHardness (GPa)
4001.434.5
6001.456.2
8001.467.8

Visualizations

Diagram 1: Synthesis of this compound

G Figure 1: Synthesis of this compound TEOS Trialkoxysilane (e.g., TEOS) Mixture Reaction Mixture TEOS->Mixture TEA Triethanolamine TEA->Mixture Ethanol Ethanol (Solvent) Ethanol->Mixture DBU DBU (Catalyst) DBU->Mixture Reflux Reflux Mixture->Reflux Heat SilatraneGlycol This compound Reflux->SilatraneGlycol

Figure 1: Synthesis of this compound

Diagram 2: Sol-Gel Process Workflow

G Figure 2: Sol-Gel Process for Ceramic Films cluster_0 Sol Preparation cluster_1 Film Deposition cluster_2 Post-Processing SilatraneGlycol This compound Precursor Sol Aged Sol SilatraneGlycol->Sol + Water Deionized Water Water->Sol + Catalyst Catalyst (Acid/Base) Catalyst->Sol + DipCoating Dip-Coating Sol->DipCoating WetFilm Wet Gel Film on Substrate DipCoating->WetFilm Drying Drying (80-120°C) WetFilm->Drying Calcination Calcination (400-800°C) Drying->Calcination CeramicFilm Dense Ceramic Film Calcination->CeramicFilm

Figure 2: Sol-Gel Process for Ceramic Films

Diagram 3: Signaling Pathway of Sol-Gel Transformation

G Figure 3: Hydrolysis and Condensation Pathway Precursor This compound (in aqueous solution) Hydrolysis Hydrolysis Precursor->Hydrolysis + H2O (catalyzed) HydrolyzedSpecies Hydrolyzed Silatrane Species (Silanols) Hydrolysis->HydrolyzedSpecies Condensation Condensation HydrolyzedSpecies->Condensation - H2O Oligomers Sol Particles (Oligomers) Condensation->Oligomers Gelation Gelation Oligomers->Gelation Network Formation GelNetwork 3D Gel Network Gelation->GelNetwork

Figure 3: Hydrolysis and Condensation Pathway

References

Application of Silatrane Glycol as an Adhesion Promoter in Polymer Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatrane glycol, a unique organosilicon compound, is emerging as a promising adhesion promoter for enhancing the interfacial bonding between inorganic fillers or fibers and polymer matrices in composite materials. Its distinct chemical structure, featuring a pentacoordinate silicon atom within a cage-like framework, imparts exceptional hydrolytic stability and a controlled reactivity profile compared to conventional trialkoxysilanes. This "controlled silanization" allows for the formation of uniform, densely packed self-assembled monolayers on substrate surfaces, leading to improved stress transfer, durability, and overall performance of polymer composites.[1][2]

This document provides detailed application notes and experimental protocols for the use of silatrane-based compounds as adhesion promoters, drawing upon the latest research in the field. While specific quantitative data for the parent "this compound" is limited in publicly available literature, the presented data for functionalized silatrane derivatives highlight the significant potential of the silatrane family in enhancing composite performance.

Mechanism of Adhesion Promotion

The primary mechanism by which this compound and its derivatives promote adhesion is through the formation of a durable interfacial layer that chemically links the inorganic reinforcement to the organic polymer matrix. This process can be understood through the following logical progression:

Adhesion_Mechanism cluster_surface Filler/Fiber Surface cluster_polymer Polymer Matrix Filler Inorganic Filler/Fiber (e.g., Glass, Silica) Hydroxyl Surface Hydroxyl Groups (-OH) Covalent_Bond Stable Covalent Bond Hydroxyl->Covalent_Bond Condensation (Si-O-Filler) Silatrane This compound Derivative Silatrane->Hydroxyl Polymer Polymer Matrix (e.g., Epoxy, Polyethylene) Silatrane->Polymer Entanglement & Covalent Bonding (Functional Group Dependent)

Caption: Logical workflow of silatrane-based adhesion promotion.

Data Presentation: Performance of Functionalized Silatranes

The following tables summarize the performance of various functionalized silatrane derivatives as adhesion promoters in polymer composites. This data, while not for the parent this compound, demonstrates the efficacy of the silatrane platform.

Table 1: Adhesion Performance of Methacrylate Silatrane vs. Conventional Silane

Adhesion PromoterSubstratePolymer MatrixKey FindingsReference
Methacrylate Silatrane (MAST)Silicon WaferZwitterionic PolymerSuperior wettability, grafting density, and antifouling properties compared to TMSPMA.[3][3]
3-(Trimethoxysilyl) propyl methacrylate (TMSPMA)Silicon WaferZwitterionic PolymerProne to hydrolysis and aggregation, leading to lower performance.[3][3]

Table 2: Mechanical Properties of Composites with Amine-Functionalized Silanes and Silatranes

Composite SystemAdhesion PromoterTensile StrengthNotched Impact StrengthKey ObservationReference
Glass Fiber/PA63-aminopropyl triethoxysilane (APTES)41% increase vs. untreated55% increase vs. untreatedStandard performance for a conventional aminosilane.[4]
Glass Fiber/PA6Glycine bridged silane (GBSilane - a silane with enhanced hydrogen bonding capability)67% increase vs. untreated96.5% increase vs. untreatedEnhanced hydrogen bonding with the matrix significantly improves mechanical properties.[4]

Table 3: Interfacial Shear Strength of Silane-Treated Glass Fibers

Silane TreatmentResin MatrixInterfacial Shear Strength (MPa)Soaked in Ethanol/Water (1 month)Reference
UnsilanatedBisGMA/TEGDMALowerSignificant decrease[5]
3-methacryloxypropyl-trimethoxysilane (MPS) (5%)BisGMA/TEGDMAHighestShowed some decrease but maintained higher strength than others[5]
Glycidoxypropyltrimethoxy-silane (GPS) (5%)BisGMA/TEGDMAIntermediateShowed decrease[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and application of functionalized silatranes as adhesion promoters.

Protocol 1: Synthesis of Mercaptopropylsilatrane (MPS)

This protocol describes the synthesis of a functionalized silatrane that can be used for subsequent grafting to polymers or surfaces.

Materials:

  • 3-Mercaptopropyltrimethoxysilane (MPTMS)

  • Triethanolamine (TEOA)

  • Sodium hydroxide (NaOH)

  • Toluene

  • n-Pentane

Procedure:

  • Dissolve MPTMS (18 mmol), TEOA (18 mmol), and NaOH (5 mg) as a catalyst in 30 mL of toluene in a two-neck round-bottom flask.[1]

  • Stir the mixture and reflux at 110 °C for 30 hours.[1]

  • After the reaction, cool the system to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Add the concentrated solution dropwise to 200 mL of n-pentane for precipitation.[1]

  • Collect the light yellow solid of MPS by filtration.

Synthesis_MPS Reactants MPTMS + TEOA + NaOH (catalyst) in Toluene Reflux Reflux at 110°C for 30 hours Reactants->Reflux Evaporation Solvent Removal (Rotary Evaporator) Reflux->Evaporation Precipitation Precipitation in n-Pentane Evaporation->Precipitation Filtration Filtration Precipitation->Filtration Product Mercaptopropylsilatrane (MPS) Filtration->Product Surface_Treatment Start Start Prepare_Solution Prepare Silatrane Solution (1-5% in Methanol) Start->Prepare_Solution Pretreat_Filler Pre-treat Filler/Fiber (Clean & Dry) Start->Pretreat_Filler Immerse Immerse Filler in Solution (e.g., 40°C for 4h) Prepare_Solution->Immerse Pretreat_Filler->Immerse Wash Wash with Fresh Solvent (Sonication) Immerse->Wash Dry_Cure Dry and Cure (e.g., 60°C for 1h) Wash->Dry_Cure End Treated Filler/Fiber Dry_Cure->End

References

Protocol for forming self-assembled monolayers (SAMs) with silatrane compounds.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) using silatrane compounds. Silatranes offer significant advantages over traditional organosilanes, such as trimethoxysilanes or trichlorosilanes, due to their enhanced stability against premature hydrolysis and polymerization. This stability facilitates the formation of more uniform, reproducible, and high-quality monolayers, a critical factor for applications in biosensors, drug delivery platforms, and functionalized surfaces for molecular diagnostics.

The unique tricyclic caged structure of silatranes, featuring a transannular N→Si dative bond, imparts this high stability, preventing the uncontrolled self-agglomeration often seen with other silane precursors in the presence of trace amounts of water. The "controlled silanization" process begins when silatrane molecules interact with hydroxyl groups on a substrate surface, initiating the cage-opening reaction and subsequent covalent bond formation.

Experimental Workflow

The overall process for forming a silatrane-based SAM involves several key stages, from substrate preparation to the final characterization of the monolayer.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition A Substrate Selection (e.g., Si Wafer, Glass) B Cleaning & Hydroxylation (Piranha or Plasma) A->B C Rinsing & Drying (DI Water, N2 Stream) B->C D Prepare Silatrane Solution C->D Proceed to deposition E Substrate Immersion or Spin-Coating D->E F Incubation E->F G Rinsing (e.g., Toluene, Ethanol) F->G After incubation H Drying (N2 Stream) G->H I Optional: Annealing H->I J Contact Angle I->J K Ellipsometry I->K L AFM I->L M XPS I->M

Caption: General workflow for silatrane SAM formation.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for silane-based SAMs and adapted for the specific properties of silatranes.

Substrate Preparation (Silicon Wafer with Native Oxide)

A pristine and fully hydroxylated surface is crucial for the formation of a dense and well-ordered monolayer.

  • Initial Cleaning: Sonicate silicon wafer substrates in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.

  • Hydroxylation (Piranha Solution - EXTREME CAUTION ):

    • Prepare piranha solution by mixing 3 parts of concentrated sulfuric acid (H₂SO₄) with 1 part of 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reactive. Always add peroxide to acid slowly. Use appropriate personal protective equipment (PPE) in a fume hood.

    • Immerse the cleaned wafers in the piranha solution at 90°C for 30-60 minutes.[1][2]

    • This step removes residual organic residues and creates a high density of hydroxyl (-OH) groups on the silicon dioxide surface.

  • Rinsing and Drying:

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Use the substrates immediately to prevent atmospheric contamination.

Silatrane Solution Preparation and SAM Deposition

This protocol uses Aminopropylsilatrane (AP-silatrane) as an example. The procedure can be adapted for other silatrane compounds like Mercaptopropylsilatrane (MPS).

  • Solution Preparation:

    • Prepare a 1-10 mM solution of the silatrane compound in an anhydrous solvent such as toluene or ethanol. The choice of solvent may depend on the specific silatrane's solubility and the desired deposition characteristics.

  • Deposition by Immersion:

    • Immerse the freshly prepared hydroxylated substrates into the silatrane solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.

    • The immersion time can vary. While traditional silanes may require 30 minutes to several hours, the reaction conditions for silatranes can be adjusted. For instance, some studies suggest that for certain silatranes, immersion at a slightly elevated temperature (e.g., 60°C) for a longer duration (e.g., 14.5 hours) may be optimal for the cage-opening reaction.[3] However, due to their stability, high-quality films can also be achieved under milder conditions. A typical starting point is room temperature for 2-24 hours.

  • Post-Deposition Rinsing:

    • After immersion, remove the substrates from the solution.

    • Rinse them sequentially with fresh toluene (or the deposition solvent), followed by ethanol or isopropanol to remove any physisorbed molecules.[2]

    • Sonicating the samples for a short duration (1-3 minutes) in fresh solvent can further help in removing non-covalently bonded molecules.

  • Drying and Curing:

    • Dry the functionalized substrates under a stream of nitrogen.

    • An optional annealing or curing step (e.g., on a hot plate at 100-150°C in a vacuum) can be performed to promote further cross-linking and stabilize the monolayer.[2]

Characterization of Silatrane SAMs

The quality of the formed SAM should be verified using appropriate surface analysis techniques.

characterization_pathway cluster_props Physical & Chemical Properties cluster_tech Characterization Techniques SAM Formed Silatrane SAM Wettability Surface Wettability SAM->Wettability Thickness Layer Thickness SAM->Thickness Morphology Surface Morphology & Roughness SAM->Morphology Composition Elemental Composition SAM->Composition CA Contact Angle Goniometry Wettability->CA Elip Ellipsometry Thickness->Elip AFM Atomic Force Microscopy (AFM) Morphology->AFM XPS X-ray Photoelectron Spectroscopy (XPS) Composition->XPS

References

Application Note: Structural Elucidation of Silatrane Glycol Using ¹H, ¹³C, and ²⁹Si NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes are a class of organosilicon compounds characterized by a unique cage-like molecular structure featuring a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This structural feature imparts them with distinct chemical, physical, and biological properties, making them promising candidates in drug development and materials science. Silatrane glycol, in particular, with its enhanced water solubility, offers significant potential for various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules. This application note provides a detailed protocol for the structural elucidation of this compound using ¹H, ¹³C, and ²⁹Si NMR spectroscopy.

Molecular Structure of this compound

This compound, systematically named 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol, possesses the following structure:

Silatrane_Glycol_Structure cluster_silatrane Silatrane Cage cluster_glycol Glycol Substituent Si Si N N Si->N dative bond O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 O4 O Si->O4 C1 O1->C1 C3 O2->C3 C5 O3->C5 C2 C1->C2 C2->N C4 C3->C4 C4->N C6 C5->C6 C6->N C7 O4->C7 C8 C7->C8 O5 O C8->O5 H_hydroxyl O5->H_hydroxyl NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation A Weigh this compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Acquire ¹H NMR Spectrum C->D 1D & 2D Experiments E Acquire ¹³C NMR Spectrum D->E F Acquire ²⁹Si NMR Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Assign ¹H Signals I->J K Assign ¹³C Signals J->K L Analyze ²⁹Si Chemical Shift K->L M Confirm Structure L->M Spectral_Interpretation cluster_1H ¹H NMR Interpretation cluster_13C ¹³C NMR Interpretation cluster_29Si ²⁹Si NMR Interpretation H1 Chemical Shift: Distinguishes N-CH₂, O-CH₂ (atrane) and glycol protons. Structure Confirmed Structure of This compound H1->Structure H2 Integration: Confirms proton count for each group (6H, 6H, 2H, 2H, 1H). H2->Structure H3 Multiplicity (Splitting): Reveals neighboring protons (triplets for coupled CH₂ groups). H3->Structure C1 Number of Signals: Indicates the number of unique carbon environments. C1->Structure C2 Chemical Shift: Confirms the presence of N-CH₂, O-CH₂, and glycol carbons. C2->Structure Si1 Chemical Shift: Highly upfield shift (-90 to -110 ppm) is characteristic of a pentacoordinated silicon in a silatrane cage. Si2 Confirmation of Transannular Si-N Bond Si1->Si2 Si2->Structure

Synthesis of mesoporous materials like MFI zeolites using a Silatrane glycol precursor.

Author: BenchChem Technical Support Team. Date: November 2025

[3] Silatrane was synthesized from the reaction of Si02 and triethanolamine using ethylene glycol as solvent under N2 atmosphere. Th Silatrane was synthesized from the reaction of Si02 and triethanolamine using ethylene glycol as solvent under N2 atmosphere. The obtained silatrane complex was further used as a Si source for MFI zeolite synthesis. The effect of Na+,. OH', and tetrabutyl ammonium hydroxide (organic template) concentration in the reaction mixture was studied. The reaction temperature was varied using the microwave heating technique. The effect of aging the reaction mixture at room temperature for varying times was also investigated. The rate of MFI formation decreases with increasing Na+, decreasing OH' or lower template concentration. Higher temperatures correlate to shorter aging and heating times. At fixed temperature, longer aging times lead to shorter heating times. It was found that a longer aging time is more important to achieve high crystallinity than the heating time. Page 2. 15. 4.2 Introduction. In recent years, synthesis of MFI (or ZSM5) zeolites has become one of increasing interests due to a variety of important applications. In particular, these zeolites can function either as a catalyst by itself or as a catalyst support. MFI is classified as a high silica zeolite, and is synthesized by interaction between a silicate precursor and an organic template, which acts as guest molecule in the structure of. MFI. In some cases, the template can be omitted, for example in synthesis of a high aluminum MFI, whereas synthesis of a pure silica MFI cannot be achieved in the absence of an organic template. Several templates have been studied experimentally and via theoretical calculation [2-3]. The most effective organic templates are alkylammonium derivatives [4-6], and tetrapropylammonium salt (TPA) is the most common template for MFI synthesis, utilised in many published studies over the past few years [7-16]. Inorganic silica sources, such as fumed silica, silicic acid or sodium silicate, are typically used as zeolite precursors owing to their availability and low cost ... ... complex was further used as a Si source for MFI zeolite synthesis. The effect of Na+, OH', and tetrabutyl ammonium hydroxide (organic template) concentration in the reaction mixture was studied. The reaction temperature was varied using the microwave heating technique. The effect of aging the reaction mixture at room temperature for varying times was also investigated. The rate of MFI formation decreases with increasing Na+, decreasing OH' or lower template concentration. Higher temperatures correlate to shorter aging and heating times. At fixed temperature, longer aging times lead to shorter heating times. ... Mechanistic studies of MFI formation report that primary particles are always formed despite the fact that different types of precursor, either inorganic silicate [9-10] or organosilicate compound [11-13], are used. Therefore, we expect that primary particles exhibiting MFI structure are also formed in synthesis from silatrane. In support of this, de Moor at al find that these primary particles agglomerate to generate MFI nuclei, which is the initial step of crystal formation. Increased aging times result in higher concentrations of aggregates and faster crystallisation rates. ... MFI is classified as a high silica zeolite, and is synthesized by interaction between a silicate precursor and an organic template, which acts as guest molecule in the structure of MFI. In some cases, the template can be omitted, for example in synthesis of a high aluminum MFI, whereas synthesis of a pure silica MFI cannot be achieved in the absence of an organic template. Several templates have been studied experimentally and via theoretical calculation [2-3]. ... In recent years, synthesis of MFI (or ZSM5) zeolites has become one of increasing interests due to a variety of important applications. In particular, these zeolites can function either as a catalyst by itself or as a catalyst support. --INVALID-LINK--

MFI zeolite synthesis directly from silatrane via sol–gel process and microwave technique | Request PDF - ResearchGate (2025-08-09) The obtained silatrane complex was further used as a Si source for MFI zeolite synthesis. The effect of Na+, OH−, and tetrabutyl ammonium hydroxide (organic template) concentration in the reaction mixture was studied. The reaction temperature was varied using the microwave heating technique. The effect of aging the reaction mixture at room temperature for varying times was also investigated. The rate of MFI formation decreases with

Functionalization of Silatrane Glycol: Application Notes and Protocols for Biological and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of silatrane glycol, a versatile and water-stable organosilicon compound, for the development of novel bioactive molecules. This document details synthetic protocols, presents quantitative biological data for analogous compounds, and illustrates potential signaling pathways implicated in their therapeutic effects. The unique structural and chemical properties of the silatrane cage, including its hydrolytic stability and low toxicity, make it an attractive scaffold for drug design and delivery.

Introduction to this compound Functionalization

This compound, characterized by its caged structure with a pentacoordinated silicon atom, offers a unique platform for chemical modification. Its notable solubility and stability in aqueous environments distinguish it from many other silanes, rendering it a versatile precursor for a variety of chemical transformations. Functionalization of this compound is primarily achieved through the modification of the axial substituent attached to the silicon atom. A key synthetic strategy involves the conversion of this compound to 1-acetoxysilatrane, a reactive intermediate that readily undergoes ligand exchange reactions. This allows for the introduction of a diverse range of functional groups, including alkoxy and aryloxy moieties, thereby enabling the synthesis of a library of derivatives with potential therapeutic applications.

Experimental Protocols

Synthesis of 1-Acetoxysilatrane from this compound

This protocol describes the synthesis of a key intermediate, 1-acetoxysilatrane, which serves as a precursor for further functionalization.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous toluene

  • Anhydrous hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Schlenk line or nitrogen inlet

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous toluene.

  • Add a stoichiometric excess of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with anhydrous hexane to remove any remaining impurities.

  • Dry the purified 1-acetoxysilatrane product under vacuum.

  • Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

General Protocol for Ligand Exchange Reaction of 1-Acetoxysilatrane

This protocol outlines a general procedure for the synthesis of 1-alkoxy or 1-aryloxysilatrane derivatives from 1-acetoxysilatrane.

Materials:

  • 1-Acetoxysilatrane

  • Desired alcohol or phenol (e.g., ethanol, propanol, phenol, substituted phenols)

  • Anhydrous solvent (e.g., toluene, THF)

  • Catalyst (optional, e.g., a non-nucleophilic base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Schlenk line or nitrogen inlet

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 1-acetoxysilatrane in the appropriate anhydrous solvent.

  • Add the desired alcohol or phenol to the solution. An excess of the alcohol or phenol may be used to drive the reaction to completion.

  • If necessary, add a catalytic amount of a suitable base.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-alkoxy or 1-aryloxysilatrane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ²⁹Si NMR, and mass spectrometry.

Biological Applications and Quantitative Data

While specific biological data for derivatives of functionalized this compound are not extensively reported, the broader class of silatranes exhibits a wide range of biological activities. The data presented below for analogous silatrane derivatives provide a strong rationale for the exploration of functionalized silatrane glycols in similar therapeutic areas.

Anticancer Activity

Numerous silatrane derivatives have demonstrated potent anticancer properties against various cancer cell lines.[1] The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Table 1: In Vitro Anticancer Activity of Representative Silatrane Derivatives

Compound ClassCancer Cell LineActivity MetricValue
Pyrrolotriazine C-RibonucleosidesCapan-1 (Pancreatic)IC₅₀0.02 - 4.8 µM[2]
HL-60 (Leukemia)IC₅₀0.02 - 4.8 µM[2]
Hydroquinone-Chalcone-Pyrazoline HybridsMCF-7 (Breast)IC₅₀28.8 - 124.6 µM[3]
HT-29 (Colorectal)IC₅₀28.8 - 124.6 µM[3]
1,2,3-Triazole DerivativesHT-1080 (Fibrosarcoma)IC₅₀15 - 50 µM[4]
Neuroprotective Effects

The unique structure of the silatrane cage is also being explored for its potential in neuroprotective applications. Studies on related compounds suggest that they may mitigate neuronal damage caused by oxidative stress and ischemia.

Table 2: Neuroprotective Activity of Related Compounds

Compound/TreatmentModelObserved Effect
LiraglutideRat model of cerebral ischemiaAttenuated infarct volumes and neurological deficit[5]
RanolazineRat model of scopolamine-induced dementiaImproved learning and memory, reduced oxidative stress[6]
Arginyl-tRNA Synthetase KnockdownRat model of middle cerebral artery occlusionImproved oxidative stress and mitochondrial function[7]

Signaling Pathways and Mechanistic Insights

The therapeutic effects of silatrane derivatives are likely mediated through the modulation of key cellular signaling pathways. While the specific pathways for functionalized silatrane glycols are yet to be elucidated, the following diagrams illustrate potential mechanisms based on the activities of other anticancer and neuroprotective agents.

Potential Anticancer Signaling Pathways

anticancer_pathways cluster_stimulus External Stimuli cluster_receptor Receptors cluster_pathways Signaling Cascades cluster_cellular_response Cellular Response Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases Growth Factors->RTKs Cytokines Cytokines Cytokine Receptors Cytokine Receptors Cytokines->Cytokine Receptors PI3K/Akt PI3K/Akt RTKs->PI3K/Akt MAPK MAPK RTKs->MAPK NF-kB NF-kB Cytokine Receptors->NF-kB Survival Survival PI3K/Akt->Survival Angiogenesis Angiogenesis PI3K/Akt->Angiogenesis Proliferation Proliferation MAPK->Proliferation NF-kB->Proliferation Wnt/beta-catenin Wnt/β-catenin Wnt/beta-catenin->Proliferation Metastasis Metastasis Wnt/beta-catenin->Metastasis Functionalized this compound Functionalized this compound Functionalized this compound->PI3K/Akt Inhibition Functionalized this compound->MAPK Inhibition Functionalized this compound->NF-kB Inhibition Functionalized this compound->Wnt/beta-catenin Inhibition

Potential Neuroprotective Signaling Pathways

neuroprotective_pathways cluster_insult Neuronal Insult cluster_pathways Signaling Cascades cluster_cellular_response Cellular Response Ischemia Ischemia ROS Production Reactive Oxygen Species Production Ischemia->ROS Production Oxidative Stress Oxidative Stress Oxidative Stress->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Inflammation Inflammation ROS Production->Inflammation Apoptotic Pathways Caspase Activation Mitochondrial Dysfunction->Apoptotic Pathways Neuronal Death Neuronal Death Apoptotic Pathways->Neuronal Death Functionalized this compound Functionalized this compound Functionalized this compound->ROS Production Inhibition Functionalized this compound->Apoptotic Pathways Inhibition

Conclusion and Future Directions

The functionalization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of a wide range of derivatives, coupled with the favorable biocompatibility of the silatrane scaffold, warrants further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of functionalized this compound derivatives to establish clear structure-activity relationships. Elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation silatrane-based drugs for the treatment of cancer, neurodegenerative disorders, and other diseases.

References

Application Notes and Protocols: Creating Robust Diffusion Barriers in Microelectronics with Silatrane Nanolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous drive for miniaturization and enhanced performance of microelectronic devices, the integrity of copper interconnects is paramount. Copper, a key material in integrated circuits, is prone to diffusion into the surrounding dielectric layers, primarily silicon dioxide (SiO₂), at elevated temperatures. This diffusion leads to the formation of copper silicides, which can severely degrade device performance and reliability. To mitigate this, an ultrathin and robust diffusion barrier is essential.

This document provides detailed application notes and protocols for the use of silatrane-based molecular nanolayers as highly effective diffusion barriers in Cu/SiO₂/Si heterojunctions. Silatranes, with their unique tricyclic caged structure and a transannular N→Si dative bond, offer superior structural stability and intermolecular networking capabilities compared to conventional open-chained organosilanes.[1][2] This results in denser, more organized self-assembled monolayers (SAMs) that significantly retard copper diffusion.

Principle

The core principle lies in the formation of a dense and uniform self-assembled monolayer of an amine-terminated silatrane, specifically aminopropyl silatrane (APS), on the SiO₂ surface. This nanolayer acts as a physical barrier, preventing the migration of copper atoms into the underlying silicon. The amine-terminated surface of the silatrane layer also serves as an excellent adhesion promoter for subsequent copper metallization. The effectiveness of the silatrane barrier is quantified by the "breakdown temperature," which is the annealing temperature at which copper silicide formation is first detected.

Quantitative Data Summary

The performance of silatrane-based diffusion barriers has been experimentally verified and compared with traditional methods. The following table summarizes the key quantitative data:

Barrier TypeDeposition MethodBarrier ThicknessBreakdown Temperature for Cu Silicide Formation (°C)Reference
Aminopropyl Silatrane (APS) SAM Solution-based self-assembly< 2 nm500 [1][2]
3-Aminopropyltrimethoxysilane (APTMS) SAMSolution-based self-assembly< 2 nm450[1]
No Diffusion Barrier--400[1][2]

Experimental Protocols

Materials and Reagents
  • 6-inch Si wafer with an 8 nm SiO₂ surface layer

  • Aminopropyl silatrane (APS) - Synthesis required (see protocol below)

  • 3-aminopropyltrimethoxysilane (APTMS) (commercially available)

  • Ethanol (99.9%)

  • Acetone

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Synthesis of Aminopropyl Silatrane (APS)

While 3-aminopropyltrimethoxysilane (APTMS) is commercially available, aminopropyl silatrane (APS) often requires synthesis. The synthesis generally involves the transesterification of an aminopropyl-alkoxysilane with triethanolamine. For detailed synthesis procedures, refer to specialized chemical literature.[1]

Protocol 1: Substrate Preparation and Cleaning
  • Dice the 6-inch Si wafer with an 8 nm SiO₂ layer into 1 cm x 1 cm square chips.

  • Clean the chip samples sequentially in an ultrasonic bath with ethanol and then acetone for 5 minutes each.

  • Rinse the chips thoroughly with DI water.

  • Dry the chips using a high-purity nitrogen gun.

  • Prepare a microetching solution by mixing H₂SO₄ and H₂O₂ in a 3:1 ratio.

  • Immerse the cleaned chip samples in the microetching solution at 333 K (60 °C) for 30 minutes to refresh the surface.

  • Rinse the chips again with DI water and dry with a nitrogen gun.

Protocol 2: Formation of Silatrane Nanolayer (Surface Silanization)
  • Prepare a solution of aminopropyl silatrane (APS) in ethanol.

  • Immerse the cleaned and dried Si/SiO₂ chip samples into the APS solution.

  • Allow the self-assembly process to proceed for a designated time to ensure the formation of a complete monolayer.

  • Remove the samples from the solution and rinse with ethanol to remove any physisorbed molecules.

  • Dry the samples with a nitrogen gun.

  • Place the silanized chip samples in an oven at 353 K (80 °C) for 2 hours to promote dehydration and condensation reactions, strengthening the covalent bonding of the silatrane to the SiO₂ surface.

Protocol 3: Copper Metallization
  • Prepare a catalyst solution of PVA-capped Pd nanoparticles.

  • Immerse the silanized Si samples in the catalyst solution for 5 minutes to allow for the adsorption of the Pd nanoparticles onto the amine-terminated surface.

  • Proceed with electroless copper deposition or other physical vapor deposition (PVD) techniques to deposit a uniform layer of copper onto the catalyzed surface.

Protocol 4: Evaluation of Diffusion Barrier Performance
  • Subject the fabricated Cu/Silatrane/SiO₂/Si heterojunctions to rapid thermal annealing (RTA) at various temperatures (e.g., from 300 °C to 600 °C) in a vacuum or inert atmosphere for a fixed duration (e.g., 30 minutes).

  • Characterize the annealed samples using the following techniques to determine the breakdown temperature:

    • X-ray Diffraction (XRD): To detect the formation of copper silicide phases.

    • Sheet Resistance Measurement: A significant increase in sheet resistance indicates the formation of high-resistivity copper silicide.

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states at the Cu/SiO₂ interface.

    • Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the deposited layers.[1]

    • Ellipsometry: To measure the thickness of the silatrane nanolayer.[1]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_silanization Surface Silanization cluster_metallization Copper Metallization cluster_characterization Barrier Performance Evaluation Si_Wafer Si/SiO2 Wafer Cleaning Ultrasonic Cleaning (Ethanol, Acetone) Si_Wafer->Cleaning Microetching Microetching (H2SO4/H2O2) Cleaning->Microetching APS_Solution APS Solution Immersion Microetching->APS_Solution Annealing_1 Dehydration/ Condensation (80°C) APS_Solution->Annealing_1 Catalyst Pd Nanoparticle Adsorption Annealing_1->Catalyst Cu_Deposition Copper Deposition Catalyst->Cu_Deposition RTA Rapid Thermal Annealing Cu_Deposition->RTA Analysis Characterization (XRD, XPS, etc.) RTA->Analysis

Caption: Experimental workflow for creating and evaluating silatrane diffusion barriers.

Silatrane_Mechanism cluster_structure Molecular Structure cluster_assembly Self-Assembly on SiO2 cluster_barrier Diffusion Barrier Performance Silatrane Aminopropyl Silatrane (APS) (Tricyclic Cage Structure) APS_SAM Dense & Organized APS Monolayer Silatrane->APS_SAM Superior Intermolecular Networking Silane Aminopropyltrimethoxysilane (APTMS) (Open-Chain Structure) APTMS_SAM Less Organized APTMS Monolayer Silane->APTMS_SAM Prone to Self-Polymerization Cu_Diffusion_APS Copper Diffusion Effectively Blocked APS_SAM->Cu_Diffusion_APS Cu_Diffusion_APTMS Copper Diffusion Partially Blocked APTMS_SAM->Cu_Diffusion_APTMS Cu_Silicide_APS Cu Silicide Formation Inhibited up to 500°C Cu_Diffusion_APS->Cu_Silicide_APS Cu_Silicide_APTMS Cu Silicide Formation Occurs at 450°C Cu_Diffusion_APTMS->Cu_Silicide_APTMS

Caption: Mechanism of silatrane nanolayers as robust diffusion barriers.

References

Characterizing the Thermal Stability of Silatrane Glycol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to characterizing the thermal stability of Silatrane glycol using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It includes comprehensive experimental protocols, data presentation standards, and an illustrative workflow to ensure accurate and reproducible results.

Introduction

This compound is a unique organosilicon compound characterized by a transannular dative bond between the nitrogen and silicon atoms. This structure imparts notable hydrolytic stability compared to conventional trialkoxysilanes.[1] Understanding the thermal stability of this compound is crucial for its application in materials science and drug development, where it may be subjected to various temperature-related stresses during synthesis, processing, and storage.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques for evaluating the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition kinetics. DSC measures the heat flow into or out of a sample as it is heated or cooled, enabling the characterization of thermal transitions such as melting, crystallization, and glass transitions.[1]

This application note details the standardized protocols for TGA and DSC analysis of this compound, outlines the expected thermal behavior based on related compounds, and provides a framework for data interpretation.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound sample (5-10 mg)

  • High-purity nitrogen gas (or air, for oxidative stability studies)

  • TGA sample pans (e.g., platinum or alumina)

Protocol:

  • Tare the TGA sample pan.

  • Accurately weigh 5-10 mg of the this compound sample into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Equilibrate the sample at a starting temperature of 25 °C.

  • Heat the sample from 25 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Continuously record the sample weight as a function of temperature.

  • Analyze the resulting TGA thermogram to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting and crystallization.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • This compound sample (2-5 mg)

  • High-purity nitrogen gas

  • DSC sample pans (e.g., aluminum) and lids

Protocol:

  • Tare an empty DSC sample pan with its lid.

  • Accurately weigh 2-5 mg of the this compound sample into the pan.

  • Hermetically seal the pan.

  • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

  • Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at a starting temperature of 0 °C.

  • Heat the sample from 0 °C to 200 °C at a heating rate of 10 °C/min.

  • Cool the sample back to 0 °C at a controlled rate of 10 °C/min.

  • Reheat the sample from 0 °C to 200 °C at 10 °C/min to observe any changes in thermal behavior after the initial heating cycle.

  • Analyze the resulting DSC thermogram to determine melting point (Tm), crystallization temperature (Tc), and the enthalpy of fusion (ΔHf).

Data Presentation

Quantitative data from TGA and DSC analyses should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: TGA Data for Silatrane Compounds

CompoundOnset Decomposition Temperature (Tonset, °C)Temperature of Maximum Decomposition (Tmax, °C)Residual Mass at 800 °C (%)Atmosphere
This compound (Expected)> 300--Nitrogen
Representative Silatrane Derivative32035015Nitrogen

Note: Research on related silatrane complexes indicates they can exhibit excellent thermal stability, with significant weight loss occurring only at temperatures above 300°C.[1]

Table 2: DSC Data for Polyethylene Glycol (PEG) Derivatives (as a proxy for the glycol component)

CompoundMelting Point (Tm, °C)Enthalpy of Fusion (ΔHf, J/g)Crystallization Temperature (Tc, °C)
PEG 100035-40150-16015-20
PEG 200050-55170-18030-35

Disclaimer: The DSC data presented is for polyethylene glycol (PEG) derivatives and serves as an illustrative example of the type of data that can be obtained for the glycol component of this compound. Actual values for this compound may differ.

Experimental Workflow and Signaling Pathways

The logical flow of the experimental process for characterizing the thermal stability of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA_Setup TGA Instrument Setup (N2 Purge, 25°C Start) Weigh_TGA->TGA_Setup DSC_Setup DSC Instrument Setup (N2 Purge, 0°C Start) Weigh_DSC->DSC_Setup TGA_Heating Heat to 800°C @ 10°C/min TGA_Setup->TGA_Heating TGA_Data Record Weight Loss vs. Temp TGA_Heating->TGA_Data Analyze_TGA Determine Tonset, Tmax TGA_Data->Analyze_TGA DSC_Cycle Heat-Cool-Heat Cycle (0-200°C @ 10°C/min) DSC_Setup->DSC_Cycle DSC_Data Record Heat Flow vs. Temp DSC_Cycle->DSC_Data Analyze_DSC Determine Tm, Tc, ΔHf DSC_Data->Analyze_DSC Report Generate Report with Tables & Graphs Analyze_TGA->Report Analyze_DSC->Report

Caption: Experimental workflow for TGA and DSC analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the thermal characterization of this compound using TGA and DSC. By following the detailed protocols and data presentation guidelines, researchers can obtain reliable and reproducible data to assess the thermal stability and phase behavior of this important organosilicon compound. The provided workflow diagram offers a clear visual representation of the experimental process, from sample preparation to final data analysis.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of crude silatrane products.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude silatrane products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of silatranes.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The chosen solvent system is not optimal, and a significant amount of the silatrane product remains in the mother liquor.[1]- Concentrate the mother liquor and attempt a second crystallization. - Cool the crystallization mixture to a lower temperature (e.g., using an ice bath) to maximize precipitation. - Re-evaluate the solvent system; an anti-solvent approach may be beneficial.[2]
The silatrane product is hydrolyzing during purification.- Ensure all solvents and equipment are anhydrous. - Work quickly and minimize exposure of the product to atmospheric moisture.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the silatrane or its impurities.- Switch to a lower-boiling point solvent. - Use a larger volume of solvent to keep the product dissolved at a lower temperature.
The crude product is significantly impure.[3]- Consider a preliminary purification step, such as passing the crude product through a short plug of silica gel, before recrystallization.
No Crystals Form Upon Cooling The solution is not supersaturated, likely due to using too much solvent.[3]- Evaporate some of the solvent to increase the concentration of the silatrane.[1] - Introduce a seed crystal of pure silatrane. - Gently scratch the inside of the flask with a glass rod to create nucleation sites.[3]
Discolored Product After Purification Presence of colored impurities from the synthesis.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration.
Silatrane Decomposes on Silica Gel Column The silatrane is sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the silatrane cage.- Use a deactivated stationary phase, such as neutral alumina or silica gel treated with a base (e.g., triethylamine). - Perform the chromatography quickly to minimize contact time.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude silatrane product?

A1: The primary impurities are typically unreacted starting materials, such as triethanolamine and organotrialkoxysilanes. Byproducts from the hydrolysis of the starting silane, like silanetriols (RSi(OH)₃), can also be present.[4] Additionally, residual catalyst (e.g., inorganic bases) and solvents from the reaction are common impurities.[5]

Q2: My silatrane product appears to be hydrolyzing. What are the hydrolysis byproducts?

A2: The hydrolytic cleavage of the silatrane cage results in the formation of triethanolamine and the corresponding organosilanetriol (RSi(OH)₃).[4] The silanetriol can then self-condense to form polysiloxanes.

Q3: What are the recommended starting points for developing a recrystallization protocol for a new silatrane?

A3: Start by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, isopropanol). An ideal solvent will dissolve the silatrane when hot but have low solubility when cold. If a single solvent is not effective, a binary solvent system (a solvent in which the silatrane is soluble and an anti-solvent in which it is not) can be employed.[2]

Q4: What is a typical recovery yield for silatrane purification?

A4: While synthetic yields can be very high (up to 99% in some optimized reactions), purification will invariably lead to some loss of material.[6] A recrystallization yield of 70-80% is generally considered good, though this can be lower if the crude product is very impure.[2] Column chromatography yields can be higher, but depend on the stability of the compound on the stationary phase.

Q5: How can I assess the purity of my final silatrane product?

A5: The purity of the final product can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is highly effective for structural confirmation and identifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Melting point analysis is also a useful indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Experimental Protocols

General Protocol for Recrystallization of Silatranes
  • Solvent Selection: In a small test tube, add a small amount of crude silatrane and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will fully dissolve the product when hot and show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude silatrane product and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try cooling the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Column Chromatography of Silatranes
  • Stationary Phase Selection: For most silatranes, standard silica gel can be used. However, if the silatrane is found to be sensitive to acid, consider using neutral alumina or silica gel that has been pre-treated with a small amount of a base like triethylamine mixed into the eluent.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between the silatrane and its impurities. The desired product should ideally have an Rf value between 0.3 and 0.5.

  • Column Packing: Pack a column with the chosen stationary phase using the selected eluent.

  • Loading: Dissolve the crude silatrane in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified silatrane.

Visualizations

Purification_Troubleshooting_Workflow start Crude Silatrane Product purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Liquid/Oil or Difficult to Crystallize check_purity Assess Purity (NMR, HPLC, MP) recrystallization->check_purity low_yield Low Yield? recrystallization->low_yield chromatography->check_purity decomposition Decomposition on Column? chromatography->decomposition pure_product Pure Silatrane check_purity->pure_product Purity OK troubleshoot Troubleshoot Issue check_purity->troubleshoot Purity Not OK troubleshoot->recrystallization If Recrystallized troubleshoot->chromatography If Chromatographed oiling_out Oiling Out? low_yield->oiling_out No optimize_solvent Optimize Solvent System / Cooling low_yield->optimize_solvent Yes no_crystals No Crystals? oiling_out->no_crystals No change_solvent Change Solvent / Add Anti-Solvent oiling_out->change_solvent Yes no_crystals->check_purity No induce_crystallization Induce Crystallization (Seed/Scratch) no_crystals->induce_crystallization Yes decomposition->check_purity No change_stationary_phase Use Neutral Stationary Phase decomposition->change_stationary_phase Yes optimize_solvent->recrystallization change_solvent->recrystallization induce_crystallization->recrystallization change_stationary_phase->chromatography

Caption: Troubleshooting workflow for silatrane purification.

Silatrane_Synthesis_and_Purification cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_purification Purification Stage start_materials Starting Materials: - Organotrialkoxysilane - Triethanolamine - Catalyst reaction Reaction Mixture start_materials->reaction crude_product Crude Silatrane Product reaction->crude_product purification_step Purification (Recrystallization or Chromatography) crude_product->purification_step unreacted Unreacted Starting Materials unreacted->crude_product hydrolysis_products Hydrolysis Byproducts (e.g., Silanetriols) hydrolysis_products->crude_product catalyst_residue Catalyst Residue catalyst_residue->crude_product pure_silatrane Pure Silatrane Product purification_step->pure_silatrane

Caption: Synthesis and purification pathway for silatranes.

References

Controlling the rate of Silatrane glycol hydrolysis under different pH conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silatrane glycol. The following sections offer guidance on controlling its hydrolysis rate under different pH conditions, along with detailed experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound exhibits significantly higher hydrolytic stability in aqueous solutions, especially at neutral pH, compared to its acyclic analog, triethoxy(glycol)silane. This enhanced stability is attributed to its unique tricyclic cage structure, which features a transannular dative bond between the nitrogen and silicon atoms (N→Si). This bond provides steric hindrance and electronic stabilization, protecting the silicon center from nucleophilic attack by water.

Q2: How does pH affect the hydrolysis rate of this compound?

The hydrolysis rate of this compound is highly dependent on the pH of the aqueous environment.

  • Neutral pH (around 7): The hydrolysis is exceptionally slow.

  • Acidic conditions (pH < 7): The hydrolysis rate is significantly accelerated. The mechanism involves the protonation of the silatrane structure, which facilitates the cleavage of the Si-O bonds.

  • Basic conditions (pH > 7): The hydrolysis rate also increases compared to neutral conditions.

Q3: What are the products of this compound hydrolysis?

The hydrolysis of this compound breaks down the cage structure to yield silicic acid (or its oligomers) and triethanolamine. These by-products are generally considered to be non-toxic.

Q4: Can the hydrolysis of this compound be completely stopped?

While completely halting hydrolysis in an aqueous environment is challenging, the rate can be minimized by maintaining a neutral pH and low temperature. For long-term storage of aqueous solutions, it is crucial to buffer the solution at a pH as close to 7 as possible.

Q5: What analytical techniques are suitable for monitoring this compound hydrolysis?

The progress of this compound hydrolysis can be monitored using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To monitor the disappearance of the this compound signals and the appearance of signals from the hydrolysis products (e.g., triethanolamine).

  • UV-Vis Spectroscopy: If the silatrane or its hydrolysis products have a chromophore, changes in the UV-Vis spectrum can be used to track the reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in the vibrational bands corresponding to the Si-O-C bonds of the silatrane.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly fast hydrolysis at neutral pH 1. Presence of acidic or basic impurities in the water or reagents.2. Inadequate buffering of the solution.3. Elevated temperature.1. Use high-purity water (e.g., deionized, distilled) and reagents.2. Employ a suitable buffer system to maintain a stable neutral pH.3. Conduct experiments at a controlled, lower temperature.
Inconsistent or non-reproducible hydrolysis rates 1. Fluctuations in pH during the experiment.2. Inaccurate measurement of pH.3. Variations in temperature.4. Inconsistent initial concentration of this compound.1. Ensure the buffer capacity is sufficient for the duration of the experiment.2. Calibrate the pH meter before each use with fresh standards.3. Use a temperature-controlled water bath or reaction block.4. Prepare fresh solutions of this compound for each experiment and verify the concentration.
Difficulty in monitoring hydrolysis by ¹H NMR 1. Overlapping signals of reactants and products.2. Low concentration of the analyte.3. Changes in magnetic field homogeneity due to precipitation.1. Use a higher field NMR spectrometer for better signal dispersion.2. Increase the concentration of this compound if possible, or increase the number of scans.3. If precipitation occurs, consider using a different solvent system or filtering the sample before analysis. The use of deuterated buffers is essential.
Precipitation observed during the experiment 1. Condensation of the silicic acid product to form insoluble polysiloxanes.2. Low solubility of this compound or its hydrolysis products under the experimental conditions.1. This is more likely to occur at pH values that favor condensation (typically mildly acidic to neutral). Consider adjusting the pH or using a lower concentration of this compound.2. Ensure the chosen solvent system is appropriate for all components throughout the reaction.

Quantitative Data on Hydrolysis Rates

Table 1: Representative Hydrolysis Rate Constants of Various Silanes at Different pH

CompoundpHHydrolysis Rate Constant (k)Reference
Methyltrimethoxysilane (MTMS)421.8 h⁻¹[1]
Methyltrimethoxysilane (MTMS)924.0 h⁻¹[1]
Phenyltrimethoxysilane (PTMS)414.4 h⁻¹[1]
Phenyltrimethoxysilane (PTMS)967.9 h⁻¹[1]
(3-Glycidyloxypropyl)trimethoxysilane41.6 h⁻¹[1]
(3-Glycidyloxypropyl)trimethoxysilane91.2 h⁻¹[1]

Note: This data is for illustrative purposes and the rates for this compound may vary.

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the hydrolysis of this compound in a buffered aqueous solution using ¹H NMR.

1. Materials and Reagents:

  • This compound

  • Deuterated water (D₂O)

  • Deuterated buffer components (e.g., phosphate buffer prepared in D₂O) for desired pH

  • Internal standard (e.g., trimethylsilyl propanoic acid - TMSP)

  • NMR tubes

2. Buffer Preparation:

  • Prepare a series of deuterated buffers at the desired pH values (e.g., pH 4, 7, and 10). A phosphate buffer system is a common choice.

  • Adjust the pD (the pH equivalent in D₂O) using DCl or NaOD. Note that pD = pH + 0.4.

3. Sample Preparation:

  • Prepare a stock solution of the internal standard (TMSP) in D₂O.

  • For each pH condition, place a known volume of the deuterated buffer in a clean vial.

  • Add a known amount of this compound to the buffer to achieve the desired initial concentration (e.g., 10 mM).

  • Add a small aliquot of the internal standard stock solution.

  • Quickly mix the solution and transfer it to an NMR tube.

4. NMR Data Acquisition:

  • Record a ¹H NMR spectrum at time zero (t=0).

  • Acquire subsequent spectra at regular time intervals (e.g., every 15 minutes for acidic/basic conditions, every few hours for neutral pH).

  • Maintain a constant temperature in the NMR spectrometer throughout the experiment.

  • Key signals to monitor:

    • The disappearance of the characteristic signals of the this compound protons.

    • The appearance and growth of signals corresponding to triethanolamine.

5. Data Analysis:

  • Integrate the signals of a non-overlapping peak of this compound and the internal standard at each time point.

  • Normalize the integral of the this compound peak to the integral of the internal standard to account for any variations in instrument parameters.

  • Plot the concentration of this compound versus time.

  • Determine the rate constant (k) by fitting the data to the appropriate rate law (typically pseudo-first-order).

Protocol 2: Monitoring this compound Hydrolysis by UV-Vis Spectroscopy

This method is applicable if the this compound or one of its hydrolysis products has a distinct UV-Vis absorbance profile. For this example, we will assume a hypothetical scenario where a substituted silatrane with a chromophore is used.

1. Materials and Reagents:

  • Substituted this compound with a chromophoric group

  • High-purity water

  • Buffer components for desired pH (e.g., citrate, phosphate, borate)

  • UV-transparent cuvettes

2. Buffer and Sample Preparation:

  • Prepare a series of aqueous buffers at the desired pH values.

  • Prepare a stock solution of the chromophoric this compound in a suitable solvent (e.g., acetonitrile, if necessary for solubility, keeping the organic solvent percentage low in the final solution).

  • In a cuvette, add the appropriate buffer.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer in the cuvette.

  • Mix the solution quickly by inverting the cuvette.

3. UV-Vis Data Acquisition:

  • Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.

  • Record the full UV-Vis spectrum at time zero (t=0).

  • Set the instrument to monitor the absorbance at a specific wavelength where the change between the reactant and product is maximal.

  • Record the absorbance at this wavelength at regular time intervals.

4. Data Analysis:

  • Plot the absorbance versus time.

  • If the reaction follows first-order or pseudo-first-order kinetics, a plot of ln(A_t - A_∞) versus time will be linear, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

  • The slope of this line will be equal to -k, where k is the rate constant.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Buffer Solutions (Acidic, Neutral, Basic) C Initiate Hydrolysis (Mix Silatrane & Buffer) A->C B Prepare this compound Stock Solution B->C D Monitor Reaction (e.g., NMR, UV-Vis) C->D E Collect Time-Dependent Data D->E F Plot Concentration vs. Time E->F G Determine Rate Constants (k) F->G

Caption: Experimental workflow for determining the pH-dependent hydrolysis rate of this compound.

Hydrolysis_Pathway cluster_acid Acidic Conditions (H+) cluster_neutral Neutral Conditions cluster_base Basic Conditions (OH-) Silatrane This compound Protonated Protonated Intermediate Silatrane->Protonated Fast Products_Neutral Very Slow Hydrolysis Silatrane->Products_Neutral Pentacoordinate Pentacoordinate Intermediate Silatrane->Pentacoordinate Nucleophilic Attack Products_Acid Silicic Acid + Triethanolamine Protonated->Products_Acid Rate-determining step Products_Base Silicic Acid + Triethanolamine Pentacoordinate->Products_Base Fast

Caption: Simplified reaction pathways for this compound hydrolysis under different pH conditions.

References

Preventing hydrolysis-driven self-polymerization in silatrane solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for silatrane solution stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting hydrolysis-driven self-polymerization in silatrane solutions.

Frequently Asked Questions (FAQs)

Q1: What are silatranes and why are they prone to hydrolysis?

Silatranes are a class of organosilicon compounds characterized by a unique tricyclic cage structure with a transannular coordinate bond between the silicon and nitrogen atoms.[1] This structure generally makes them more resistant to hydrolysis compared to their analogous trialkoxysilanes.[1] However, in the presence of water, the silatrane ring can undergo hydrolysis, leading to the opening of the cage and the formation of reactive silanols (R-Si(OH)3).[1] These silanols are prone to condensation reactions with each other, resulting in the formation of siloxane oligomers and polymers, which can precipitate from the solution.[1]

Q2: What are the primary factors that influence the stability of silatrane solutions?

The stability of silatrane solutions is primarily influenced by three main factors:

  • pH: The rate of hydrolysis is significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the silatrane cage.

  • Solvent: The choice of solvent plays a crucial role in the stability of silatrane solutions. Protic solvents, especially water, can participate in the hydrolysis reaction.

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the hydrolysis of silatranes.

Q3: What are the visible signs of silatrane polymerization in a solution?

The self-polymerization of silatranes in solution can manifest through several observable signs, including:

  • Increased viscosity of the solution.

  • Formation of a gel or precipitate.

  • The appearance of cloudiness or turbidity in a previously clear solution.

Q4: How can I store my silatrane solutions to maximize their shelf-life?

To maximize the shelf-life of your silatrane solutions, it is recommended to:

  • Store them in a cool, dry place to minimize exposure to heat and moisture.

  • Use anhydrous solvents to prepare the solutions and minimize contact with atmospheric moisture.

  • Consider storing the solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution becomes cloudy or a precipitate forms. Hydrolysis and self-polymerization of the silatrane.1. Verify pH: Ensure the pH of your solution is within the optimal stability range for your specific silatrane. For some surface-bound silatranes, a pH range of 2 to 11 has been shown to be stable.[1] A study on a specific nitro-silatrane derivative showed stability in phosphate-buffered saline (PBS) media at pH 7.4.[2] 2. Check for Water Contamination: Ensure that anhydrous solvents were used and that the solution was not exposed to atmospheric moisture. 3. Lower the Temperature: Store the solution at a lower temperature to slow down the rate of hydrolysis.
Increased viscosity or gel formation. Advanced polymerization of the silatrane.1. Dilute the Solution: If possible, diluting the solution may help to slow down the polymerization process. 2. Solvent Exchange: Consider exchanging the solvent for a less protic or aprotic solvent if compatible with your application. 3. Re-synthesis: In cases of advanced polymerization, it may be necessary to synthesize a fresh solution.
Inconsistent experimental results. Degradation of the silatrane stock solution.1. Analyze the Stock Solution: Use analytical techniques such as NMR or HPLC to check the purity and integrity of your silatrane stock solution. 2. Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments to ensure consistency.

Quantitative Data on Silatrane Stability

The following tables summarize the available quantitative data on the factors affecting silatrane stability.

Table 1: Influence of pH on Silatrane Stability

Silatrane DerivativepH Range for StabilityComments
Surface-Bound Ruthenium Complex with Silatrane Anchor2 - 11The silatrane-derived siloxane surface was found to be stable in this pH range.[1]
1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane1.5, 2.6, 5.0, 7.4The compound was found to be stable in PBS media at these pH values.[2]

Table 2: Influence of Temperature on Silatrane Stability

Silatrane DerivativeConditionObservation
General SilatranesElevated TemperatureGenerally, higher temperatures accelerate the rate of hydrolysis and polymerization. Specific degradation temperatures are dependent on the silatrane structure and solution conditions.

Table 3: Influence of Solvent on Silatrane Stability

Solvent TypeEffect on StabilityExamples
Protic Solvents Can participate in hydrolysis, potentially leading to lower stability.Water, Methanol, Ethanol
Aprotic Polar Solvents Generally offer better stability as they do not directly participate in hydrolysis.Acetonitrile, Chloroform, Dimethylformamide (DMF)
Aprotic Nonpolar Solvents Can be used for dissolving certain silatranes and offer good stability.Hexane, Toluene

Experimental Protocols

1. General Protocol for Monitoring Silatrane Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a general guideline for monitoring the hydrolysis of a silatrane in an aqueous or mixed solvent system.

  • Materials:

    • Silatrane of interest

    • Deuterated solvent (e.g., D₂O, CD₃OD)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Prepare a stock solution of the silatrane in a suitable deuterated solvent.

    • Transfer a known volume of the stock solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. The characteristic signals of the silatrane's tricyclic cage should be identified.

    • To initiate hydrolysis, add a controlled amount of D₂O or a buffer solution to the NMR tube.

    • Acquire ¹H NMR spectra at regular time intervals.

    • Monitor the decrease in the intensity of the signals corresponding to the intact silatrane and the appearance of new signals corresponding to the hydrolysis products (e.g., triethanolamine and silanols).

    • Integrate the relevant peaks to quantify the extent of hydrolysis over time.

2. General Protocol for Quantifying Silatrane Concentration by HPLC

This protocol outlines a general approach for developing an HPLC method to quantify the concentration of a silatrane.

  • Materials:

    • Silatrane of interest

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

    • HPLC column (e.g., C18 reverse-phase)

    • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Method Development:

    • Solubility and UV-Vis Spectrum: Determine the solubility of the silatrane in various mobile phases and record its UV-Vis spectrum to determine the optimal wavelength for detection.

    • Column and Mobile Phase Selection: Start with a standard C18 column and a mobile phase gradient of water and acetonitrile.

    • Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation of the silatrane from any impurities or degradation products.

    • Calibration Curve: Prepare a series of standard solutions of the silatrane of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Prepare the silatrane solution to be analyzed, ensuring it is filtered before injection.

    • Inject the sample into the HPLC system.

    • Identify and quantify the silatrane peak based on its retention time and the calibration curve.

Visualizations

Hydrolysis_Pathway Silatrane Intact Silatrane R-Si(OCH₂CH₂)₃N Intermediate Hydrolysis Intermediate Silatrane->Intermediate Hydrolysis (Ring Opening) Water H₂O Water->Intermediate Silanol Silanol R-Si(OH)₃ Intermediate->Silanol TEA Triethanolamine Intermediate->TEA Polymer Polysiloxane (Oligomer/Polymer) Silanol->Polymer Condensation

Caption: Hydrolysis-driven self-polymerization pathway of silatranes.

Troubleshooting_Workflow Start Issue Observed: Solution Instability Check_pH Is the pH within the optimal range? Start->Check_pH Adjust_pH Adjust pH using appropriate buffer Check_pH->Adjust_pH No Check_Water Is there water contamination? Check_pH->Check_Water Yes Adjust_pH->Check_Water Use_Anhydrous Use anhydrous solvents and store under inert atmosphere Check_Water->Use_Anhydrous Yes Check_Temp Is the storage/reaction temperature too high? Check_Water->Check_Temp No Use_Anhydrous->Check_Temp Lower_Temp Lower the temperature Check_Temp->Lower_Temp Yes Analyze_Purity Analyze purity of silatrane stock Check_Temp->Analyze_Purity No Lower_Temp->Analyze_Purity Resolution Problem Resolved Analyze_Purity->Resolution

Caption: Troubleshooting workflow for silatrane solution instability.

Stability_Factors cluster_factors Factors Influencing Stability cluster_strategies Preventative Strategies pH pH Silatrane_Stability Silatrane Solution Stability pH->Silatrane_Stability Solvent Solvent Solvent->Silatrane_Stability Temperature Temperature Temperature->Silatrane_Stability Concentration Concentration Concentration->Silatrane_Stability Control_pH Control pH (Optimal Range) Control_pH->Silatrane_Stability Use_Aprotic Use Aprotic/ Anhydrous Solvents Use_Aprotic->Silatrane_Stability Low_Temp Low Temperature Storage Low_Temp->Silatrane_Stability Optimize_Conc Optimize Concentration Optimize_Conc->Silatrane_Stability

Caption: Key factors and strategies for maintaining silatrane stability.

References

Strategies for removing byproducts in silatranization to achieve pure coatings.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to byproduct removal during the silanization process. Our goal is to help you achieve pure, high-quality coatings for your applications.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your silanization experiments, focusing on the removal of byproducts to ensure a pure and stable coating.

Issue 1: Incomplete Reaction and Presence of Unreacted Silanes

  • Question: My silanized surface shows poor performance, and I suspect there are unreacted silanes. How can I remove them?

  • Answer: Unreacted silanes can be detrimental to the quality and stability of your coating. A common and effective method to remove these is through a series of solvent rinses. Rinsing with an anhydrous solvent like ethanol or methanol can effectively wash away unbound silane molecules.[1] For enhanced removal, sonication during the rinsing step can be highly effective.[1] Following the rinse, a thermal curing or annealing step is crucial. Heating the substrate helps to drive off any remaining volatile impurities and promotes the covalent bonding of the silane to the surface.

Issue 2: Hazy or Uneven Coating Appearance

  • Question: After silanization, my coated substrate has a hazy or milky appearance. What causes this and how can I fix it?

  • Answer: A hazy appearance is often due to the presence of hydrolysis byproducts, such as alcohol and water, or the formation of siloxane polymers in the solution that then deposit on the surface. To mitigate this, it is critical to control the amount of water in your reaction.[2] Post-treatment involves a thorough rinsing step with a suitable solvent, such as ethanol, to remove these byproducts.[3][4] A final cure at an elevated temperature (e.g., 110°C) for 5-10 minutes can help to densify the coating and remove trapped volatiles.[3][4]

Issue 3: Poor Adhesion and Delamination of the Coating

  • Question: My silane coating is delaminating from the substrate. What are the likely causes related to byproducts?

  • Answer: Poor adhesion can be a result of an unstable interface caused by the presence of byproducts like alcohol and water, which can interfere with the covalent bonding between the silane and the substrate. To address this, ensure a thorough removal of these byproducts through rigorous rinsing and drying steps. Additionally, a post-silanization curing step is highly recommended to strengthen the silane-substrate bond.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of silanization reactions?

A1: The most common byproducts in silanization reactions using alkoxysilanes are alcohols (e.g., methanol or ethanol) and water. These are generated during the hydrolysis of the alkoxy groups on the silane and the subsequent condensation reaction that forms the siloxane bonds with the surface and between silane molecules.[5]

Q2: How can I confirm that all byproducts have been removed from my coating?

A2: Several surface analytical techniques can be employed to assess the purity of your silane coating. X-ray Photoelectron Spectroscopy (XPS) can determine the elemental composition of the surface, confirming the presence of the desired silane and the absence of contaminants.[2][6] Thermogravimetric Analysis (TGA) can be used to quantify the amount of grafted silane and to differentiate between physically adsorbed (physisorbed) and chemically bonded (chemisorbed) molecules.[3][7][8] A significant weight loss at lower temperatures may indicate the presence of residual solvent or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze any desorbed species from the surface upon heating, allowing for the identification of volatile byproducts.[9]

Q3: Is a post-silanization curing step always necessary?

A3: While not strictly required for all applications, a post-silanization curing or annealing step is highly recommended for achieving a dense, stable, and pure coating. Curing at an elevated temperature (typically between 100-120°C) helps to drive off residual water and alcohol byproducts, promotes the formation of covalent bonds with the surface, and encourages cross-linking within the silane layer, leading to a more robust coating.[3][4]

Q4: Can sonication damage the silane layer during rinsing?

A4: When applied correctly, sonication is a valuable tool for removing loosely bound silanes and byproducts without damaging the covalently bonded monolayer.[1] However, excessive sonication time or power could potentially disrupt a poorly formed or weakly adhered layer. It is advisable to start with short sonication times and evaluate the impact on your specific system.

Data Presentation

The following table summarizes the effectiveness of various byproduct removal strategies based on qualitative and quantitative assessments from literature.

Removal StrategyTarget ByproductsTypical ParametersEffectivenessSupporting Analytical Data
Solvent Rinsing Unreacted silanes, Alcohols, WaterEthanol or Methanol, 1-3 rinsesModerate to HighXPS: Reduction in carbon and oxygen signals not associated with the silane.
Solvent Rinsing with Sonication Unreacted silanes, Aggregates, Alcohols, WaterEthanol or Methanol, 5-15 minutes sonicationHighXPS: Further reduction in contaminant signals compared to rinsing alone.
Thermal Curing/Annealing Water, Alcohols, Volatile organics100-120°C for 5-60 minutesHighTGA: Weight loss at specific temperatures corresponding to byproduct evaporation.
Vacuum Devolatilization Volatile byproducts (alcohols, water)Applied during melt compoundingHigh (for bulk processes)GC-MS: Analysis of evolved gases confirms removal of volatile species.

Experimental Protocols

Protocol 1: Standard Post-Silanization Rinsing and Curing

  • Initial Rinse: Immediately following the silanization reaction, immerse the coated substrate in a beaker of anhydrous ethanol. Gently agitate for 2-3 minutes.

  • Subsequent Rinses: Decant the ethanol and repeat the rinsing step with fresh anhydrous ethanol two more times to ensure complete removal of soluble byproducts and unreacted silane.

  • Drying: After the final rinse, dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

  • Curing: Place the dried substrate in an oven pre-heated to 110°C. Cure for 10-15 minutes.

  • Cooling: Allow the substrate to cool to room temperature in a desiccator to prevent moisture adsorption.

Protocol 2: Enhanced Byproduct Removal using Sonication

  • Sonication Bath: After the initial silanization, place the substrate in a beaker containing anhydrous ethanol and immerse the beaker in an ultrasonic bath.

  • Sonication: Sonicate for 5-10 minutes.

  • Rinsing: Following sonication, perform two additional rinses with fresh anhydrous ethanol as described in Protocol 1.

  • Drying and Curing: Proceed with the drying and curing steps as outlined in Protocol 1.

Mandatory Visualization

Byproduct_Removal_Workflow cluster_prep Silanization Reaction cluster_removal Byproduct Removal cluster_final Final Curing & Analysis Start Substrate + Silane Solution Rinse1 Rinse with Solvent (e.g., Ethanol) Start->Rinse1 Sonicate Optional: Sonicate in Solvent Rinse1->Sonicate Rinse2 Repeat Solvent Rinse Rinse1->Rinse2 Without Sonication Sonicate->Rinse2 Dry Dry with Inert Gas Rinse2->Dry Cure Thermal Cure (e.g., 110°C) Dry->Cure Analysis Quality Control (XPS, TGA) Cure->Analysis End Pure Silane Coating Analysis->End Troubleshooting_Logic Problem Coating Impurity Issue Cause1 Unreacted Silane Problem->Cause1 Cause2 Byproduct Contamination (Alcohol, Water) Problem->Cause2 Cause3 Polymerized Siloxanes Problem->Cause3 Solution1 Solvent Rinse +/- Sonication Cause1->Solution1 Cause2->Solution1 Solution2 Thermal Curing/Annealing Cause2->Solution2 Cause3->Solution1 Solution3 Control Reaction Water Content Cause3->Solution3

References

Solvent-free synthesis of silatranes using organocatalysis for green chemistry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the solvent-free synthesis of silatranes using organocatalysis, a green chemistry approach relevant for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an organocatalytic, solvent-free approach for silatrane synthesis?

A1: This methodology aligns with the principles of green chemistry by eliminating the need for high-boiling-point solvents and strong inorganic bases, which are often required in traditional methods.[1][2] The reaction proceeds under mild conditions, often at room temperature, making it suitable for thermally sensitive substrates.[1] Furthermore, the purification process is simplified, often involving a simple wash to remove the catalyst and any excess starting material.[3]

Q2: Which organocatalysts are most effective for this synthesis?

A2: Amidine-based catalysts have shown high efficiency. Specifically, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective and practical choice, providing excellent to quantitative yields for a variety of substrates.[1][3] Other catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are also very active, with their catalytic activity correlating to their pKBH+ values.[1][2][3] However, DBU offers a good balance between high activity and cost-effectiveness, making it suitable for both lab-scale and potential industrial applications.[2][3]

Q3: What is the typical reaction time for this synthesis?

A3: Reaction times can vary depending on the specific substrates and catalyst used. However, many reactions are complete within a few hours at room temperature. For instance, the synthesis of 1-phenylsilatrane using DBU is completed in 2 hours, affording a quantitative yield.[3]

Q4: Is this method applicable to a wide range of substrates?

A4: Yes, the methodology has been successfully applied to a variety of organotrialkoxysilanes with both inert and reactive functional groups, in combination with triethanolamine (TEOA) and its derivatives.[2][3]

Q5: How is the product typically purified?

A5: A significant advantage of this method is the straightforward purification. As the silatrane product precipitates from the reaction mixture, purification can often be achieved by simply washing the solid product with a non-polar solvent like hexane to remove the soluble organocatalyst and unreacted silane.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the catalyst (e.g., DBU) is of high purity and has been stored properly to prevent degradation.
Insufficient catalyst loadingWhile the typical catalyst loading is 1 mol%, for less reactive substrates, a slight increase in catalyst amount may be beneficial.
Impure starting materialsUse freshly distilled trialkoxysilanes and high-purity triethanolamine. Moisture can lead to hydrolysis of the silane.
Reaction Stalls or is Incomplete Poor mixing of reactantsAlthough the reaction is solvent-free, ensure efficient stirring, especially in the initial stages, to homogenize the mixture. The formation of a precipitate indicates the reaction is proceeding.
Low reactivity of substrateFor sterically hindered or electronically deactivated substrates, a longer reaction time or a slight increase in temperature may be necessary. Consider using a more active catalyst like TBD if DBU is not effective.[1][2]
Product is Oily or Difficult to Isolate Impurities presentEnsure the starting materials are pure. The presence of partially reacted intermediates can result in an oily product.
Excess starting materialUsing a slight excess of the trialkoxysilane can help drive the reaction to completion and ensure the complete conversion of the more polar triethanolamine, simplifying purification.[3]
Purified Product Shows Impurities by NMR Inefficient washingIncrease the number of washes with hexane or try a different non-polar solvent. Ensure the product is thoroughly dried after washing.
Catalyst not fully removedIf the catalyst is not completely removed by washing, consider recrystallization of the final product from an appropriate solvent.

Experimental Protocols and Data

General Experimental Protocol for Solvent-Free Synthesis of 1-Phenylsilatrane

A detailed experimental protocol for the synthesis of 1-phenylsilatrane is as follows:

  • In a round-bottom flask equipped with a magnetic stir bar, add triethanolamine (1.00 g, 6.70 mmol).

  • To the same flask, add phenyltriethoxysilane (1.65 g, 6.87 mmol, 1.03 eq.).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.010 g, 0.067 mmol, 1 mol%).

  • Stir the mixture at room temperature. The initial two-phase liquid system will homogenize, followed by the precipitation of a white solid.

  • After 2 hours, add n-hexane (10 mL) to the flask and stir the suspension.

  • Isolate the white solid by vacuum filtration.

  • Wash the solid with three portions of n-hexane (3 x 5 mL).

  • Dry the product under vacuum to yield 1-phenylsilatrane as a white crystalline solid.

Quantitative Data

Table 1: Screening of Organocatalyst Efficiency

CatalystpKBH+ in MeCNReaction Time (h)Yield (%)
None-240
Triethylamine18.82240
Pyridine12.56240
DBN23.442423
DBU 24.33 2 >99
MTBD25.461>99
TBD26.080.5>99

Reaction conditions: triethanolamine, phenyltriethoxysilane, and catalyst in a 1:1.03:0.01 molar ratio, neat at room temperature.[1][3]

Table 2: Substrate Scope for the DBU-Catalyzed Synthesis of Silatranes

R-Group of SilaneProductReaction Time (h)Yield (%)
Phenyl3a 2>99
Methyl3b 0.598
Vinyl3k 0.25>99
3-Chloropropyl3l 396
3-Aminopropyl3m 199
3-Glycidyloxypropyl3n 298

Reaction conditions: corresponding trialkoxysilane, triethanolamine, and DBU (1 mol%) at room temperature.[1][3]

Visualizations

Experimental Workflow

G Experimental Workflow for Solvent-Free Silatrane Synthesis Reactants 1. Mix Reactants: Trialkoxysilane Triethanolamine Organocatalyst (e.g., DBU) Reaction 2. Stir at Room Temperature (Solvent-Free) Reactants->Reaction Precipitation 3. Product Precipitates Reaction->Precipitation Washing 4. Wash with Hexane Precipitation->Washing Filtration 5. Vacuum Filtration Washing->Filtration Drying 6. Dry Under Vacuum Filtration->Drying Product Pure Silatrane Product Drying->Product

Caption: General experimental workflow for the synthesis and purification of silatranes.

Troubleshooting Decision Tree

G Troubleshooting Guide Start Low or No Yield? Cause1 Check Starting Material Purity Start->Cause1 Cause2 Check Catalyst Activity Start->Cause2 Cause3 Incomplete Reaction? Start->Cause3 Solution1 Purify/Distill Starting Materials Cause1->Solution1 Solution2 Use Fresh Catalyst Cause2->Solution2 Solution3 Increase Reaction Time Cause3->Solution3 Solution4 Consider a More Active Catalyst (TBD) Cause3->Solution4 OilyProduct Product is Oily? OilySolution1 Ensure Complete Conversion of TEOA OilyProduct->OilySolution1 OilySolution2 Thorough Washing with Hexane OilyProduct->OilySolution2

Caption: Decision tree for troubleshooting common issues in silatrane synthesis.

References

Mitigating steric hindrance effects in the synthesis of silatrane derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of silatrane derivatives, with a particular focus on mitigating the effects of steric hindrance.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of silatranes, especially when dealing with sterically bulky substrates.

Issue 1: Low or No Product Yield at Room Temperature

  • Question: I am attempting to synthesize a silatrane derivative with a bulky substituent on the silicon atom or the triethanolamine backbone, but I am observing very low to no yield at room temperature, even with an organocatalyst like DBU. What should I do?

  • Possible Cause: Significant steric hindrance can slow down the reaction rate considerably, preventing the reaction from reaching completion at ambient temperatures.

  • Solution:

    • Increase Reaction Temperature: Gently heat the reaction mixture. In many cases, increasing the temperature to 60°C is sufficient to overcome the activation energy barrier imposed by steric hindrance and drive the reaction to completion.[1][2][3]

    • Prolong Reaction Time: For particularly hindered substrates, extending the reaction time may be necessary even with heating. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.[1][3]

    • Confirm Catalyst Activity: Ensure that the organocatalyst (e.g., DBU) is active and has been stored correctly. If in doubt, use a fresh batch of the catalyst. While DBU is effective, for extremely challenging cases, a more active amidine catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) could be considered, although it is more expensive.[1][2][3]

Issue 2: Reaction Mixture is Heterogeneous and Reaction is Slow

  • Question: My reaction mixture, containing a nonpolar organotrialkoxysilane and the highly polar triethanolamine, is a two-phase system, and the reaction is proceeding very slowly. How can I improve this?

  • Possible Cause: Poor miscibility of the reactants can lead to a slow reaction rate due to the limited interfacial area where the reaction can occur.

  • Solution:

    • Effective Stirring: Ensure vigorous stirring to maximize the contact between the two phases.

    • Catalyst-Induced Homogenization: The use of an organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can aid in homogenizing the reaction mixture.[2] After the addition of DBU, the mixture should become homogeneous within a few minutes, followed by the precipitation of the silatrane product.[2]

    • Solvent-Free Approach: The organocatalytic method is designed to be solvent-free. The initial heterogeneity is expected and is typically resolved by the action of the catalyst.[1][2][3]

Issue 3: Difficulty in Product Purification

  • Question: I have successfully synthesized my silatrane derivative, but I am struggling to isolate the pure product from the reaction mixture, which contains unreacted starting materials and the catalyst.

  • Possible Cause: The choice of workup procedure is critical for obtaining a pure product.

  • Solution:

    • Washing with a Nonpolar Solvent: For many silatrane derivatives that precipitate out of the reaction mixture, a simple wash with a nonpolar solvent like hexane is effective.[1][2] This removes the unreacted, less polar organotrialkoxysilane and the catalyst (DBU), leaving the more polar silatrane product.

    • Use a Slight Excess of Silane: Employing a small excess (e.g., 1.03 equivalents) of the organotrialkoxysilane can ensure the complete conversion of the triethanolamine, which is often more polar and can be harder to remove during purification.[1][2][3]

    • Alternative Purification Methods: Depending on the properties of the specific silatrane derivative, other purification techniques such as recrystallization, vacuum distillation, or column chromatography may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: Why are traditional methods for silatrane synthesis often problematic for sterically hindered molecules? A1: Traditional protocols often necessitate high temperatures and the use of strong inorganic bases as catalysts. These harsh conditions can lead to the decomposition of thermally or chemically sensitive functional groups on the silicon precursor, making them unsuitable for the synthesis of complex, functionalized silatranes.

Q2: What is the recommended catalyst for synthesizing silatranes with bulky groups? A2: For a balance of efficiency and cost-effectiveness, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice.[1][2] It is a moderately active, non-ionic, and strong base that can effectively catalyze the transesterification and cage formation, even for sterically demanding substrates, often under mild conditions.[1][2][3]

Q3: Is a solvent necessary for the DBU-catalyzed synthesis of silatranes? A3: No, a significant advantage of the DBU-catalyzed method is that it can be performed neat (solvent-free).[1][3][4] This simplifies the experimental setup, reduces waste, and aligns with the principles of green chemistry.

Q4: How does the structure of the trialkoxysilane (e.g., methoxy vs. ethoxy groups) affect the reaction? A4: The steric bulk of the alkoxy groups on the silicon atom influences the reaction rate. For instance, replacing methoxy (MeO-) groups with more sterically hindered ethoxy (EtO-) groups on the trialkoxysilane will significantly slow down the reaction.[3] In such cases, gentle heating may be required to achieve a reasonable reaction time.

Q5: Can the DBU catalyst be recycled? A5: Yes, the DBU catalyst can be recovered and reused.[1] After the product is isolated (for example, by filtration and washing with hexane), the DBU can be recovered from the filtrate. While there may be a slight decrease in catalytic activity with each cycle due to mechanical losses and accumulation of impurities, it remains effective for several cycles, making the process more cost-efficient and sustainable.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various silatrane derivatives using a DBU-catalyzed, solvent-free protocol. This data illustrates the impact of different substituents on the reaction parameters.

ProductR Group on SiliconR' Groups on TEOATemp (°C)Time (h)Yield (%)
3a -HHr.t.1>99
3b -CH₃Hr.t.199
3c -(CH₂)₇CH₃H60499
3d -(CH₂)₃CNHr.t.198
3e -(CH₂)₃NH₂Hr.t.198
3f -PhHr.t.299
3g -CH₂ClHr.t.199
3h -(CH₂)₃ClHr.t.199
3i -(CH₂)₃SHHr.t.298
3j -CH=CH₂ (from TMVS)Hr.t.0.5>99
3k -CH=CH₂ (from VTMS)Hr.t.0.5>99
3l -CH=CH₂ (from VTES)H602>99
3m -CH₂O(CO)C(CH₃)=CH₂H60497
3n -OPhHr.t.2499
3o -CH₃CH₃602495
3p -PhCH₃602496
3q -CH=CH₂ (from VTMS)CH₃602497
3r -CH=CH₂ (from VTES)CH₃604897
3s -HPhr.t.199

Data sourced from Oh, M. J., et al. (2024). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. ACS Sustainable Chemistry & Engineering.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for DBU-Catalyzed Synthesis of Silatranes

This protocol describes a solvent-free method for synthesizing silatrane derivatives.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine triethanolamine (or its derivative) and the corresponding organotrialkoxysilane. A slight excess (1.03 equivalents) of the silane is recommended.

  • Catalyst Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the mixture (typically 1 mol %).

  • Reaction: Stir the mixture at room temperature. For sterically hindered substrates, heat the mixture to 60°C. The reaction progress can be monitored by observing the precipitation of the product.

  • Product Isolation: Once the reaction is complete, add a small amount of a nonpolar solvent (e.g., hexane) to the solidified mixture and stir.

  • Purification: Filter the solid product and wash it with several small portions of the nonpolar solvent to remove unreacted starting materials and the catalyst.

  • Drying: Dry the isolated product under vacuum to obtain the pure silatrane derivative.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product p1 Combine Triethanolamine and Organotrialkoxysilane r1 Add DBU Catalyst (1 mol%) p1->r1 To Reaction r2 Stir at Room Temperature or Heat to 60°C r1->r2 r3 Monitor Product Precipitation r2->r3 w1 Add Hexane to Solidified Mixture r3->w1 To Workup w2 Filter Solid Product w1->w2 w3 Wash with Hexane w2->w3 w4 Dry Under Vacuum w3->w4 fp Pure Silatrane Derivative w4->fp

Caption: Experimental workflow for the DBU-catalyzed synthesis of silatranes.

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting a low-yielding silatrane synthesis reaction.

G start Low Product Yield at Room Temperature q1 Are reactants sterically hindered? start->q1 a1 Heat reaction to 60°C q1->a1  Yes a3 Check catalyst activity and reactant purity q1->a3  No a2 Prolong reaction time a1->a2 end_success Improved Yield a2->end_success end_fail Re-evaluate synthetic route a3->end_fail

References

Validation & Comparative

Comparative analysis of Silatrane glycol vs. trialkoxysilanes for hydrolytic stability.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of silicon compounds is a critical parameter in a multitude of applications, from surface modification and bioconjugation to the development of drug delivery systems. This guide provides an objective comparison of the hydrolytic stability of Silatrane glycol and conventional trialkoxysilanes, supported by available experimental data and detailed methodologies.

Introduction to this compound and Trialkoxysilanes

Trialkoxysilanes are a well-established class of organosilicon compounds characterized by a central silicon atom bonded to three alkoxy groups and one organic substituent. Their utility lies in their ability to hydrolyze in the presence of water, forming reactive silanol groups. These silanols can then condense with hydroxyl groups on surfaces or with other silanols to form stable siloxane bonds (Si-O-Si). However, this reactivity also makes them prone to rapid and often uncontrolled hydrolysis and self-condensation in aqueous environments.

This compound , in contrast, is a member of the silatrane family, which possesses a unique tricyclic cage structure. This structure features a transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination provides significant steric hindrance and electronic stabilization to the silicon center, rendering it substantially more resistant to nucleophilic attack by water.[1] This inherent stability allows for more controlled and predictable behavior in aqueous media.

Comparative Hydrolytic Stability

The defining difference between this compound and trialkoxysilanes lies in their rate of hydrolysis. Trialkoxysilanes undergo relatively rapid and less controlled hydrolysis, particularly under acidic or basic conditions.[2][3] In contrast, this compound exhibits significantly slower and more controlled hydrolysis, especially at neutral pH.[1]

The stability of the silatrane cage greatly suppresses the tendency for self-condensation in solution.[1] Hydrolysis of silatranes is often initiated upon contact with surface hydroxyl groups, which catalyze the opening of the cage structure, a process sometimes referred to as "controlled silanization".[1]

Quantitative Data on Hydrolysis Rates

Obtaining directly comparable, quantitative hydrolysis rates for this compound and a simple trialkoxysilane under identical conditions is challenging due to the disparate nature of their reactivity and the varied conditions reported in the literature. However, we can present available data for representative compounds to illustrate the general trend.

Compound ClassExample CompoundConditionRate Constant (k)Reference
Trialkoxysilane Propyltrimethoxysilane (PrTMS)THF, excess water, K2CO3 catalyst1.26 x 10⁻⁸ M⁻²·¹ s⁻¹[4]
Trialkoxysilane Phenyltrimethoxysilane (PTMS)THF, excess water, K2CO3 catalyst2.87 x 10⁻⁸ M⁻²·³ s⁻¹[4]
Trialkoxysilane Methacryloxypropyltrimethoxysilane (MPTMS)THF, excess water, K2CO3 catalyst1.42 x 10⁻⁸ M⁻¹·⁸ s⁻¹[4]
Trialkoxysilane Tetraethyl Orthosilicate (TEOS)Acidic medium (<0.003 M HCl)-[4]
Activation Energy: 11-16 kcal mol⁻¹
Basic medium (0.04 to 3 M NH₃)0.002 - 0.5 M⁻¹ h⁻¹[4]
Activation Energy: 6 kcal mol⁻¹
Silatrane This compoundNeutral pHExceptionally slow[1]
Acidic or Basic pHHydrolysis is initiated/accelerated[1]

Hydrolysis Mechanisms

The pathways of hydrolysis for trialkoxysilanes and this compound differ significantly, as illustrated below.

Hydrolysis_Mechanisms cluster_trialkoxysilane Trialkoxysilane Hydrolysis cluster_silatrane This compound Hydrolysis Trialkoxy R-Si(OR')₃ Silanol1 R-Si(OR')₂(OH) Trialkoxy->Silanol1 +H₂O -R'OH Silanol2 R-Si(OR')(OH)₂ Silanol1->Silanol2 +H₂O -R'OH Silanol3 R-Si(OH)₃ Silanol2->Silanol3 +H₂O -R'OH Siloxane R-Si-O-Si-R Silanol2->Siloxane -H₂O (Condensation) Silanol3->Siloxane -H₂O (Condensation) Silatrane This compound (Cage Structure) Protonated Protonated Intermediate Silatrane->Protonated +H⁺ (Acidic) or OH⁻ (Basic) Opened Ring-Opened Silanol Protonated->Opened +H₂O TEA Triethanolamine Opened->TEA (Byproduct) SurfaceSilanol Surface-Bound Silanol Opened->SurfaceSilanol + Surface-OH -H₂O

Caption: Comparative hydrolysis pathways of trialkoxysilanes and this compound.

Experimental Protocols

Accurate determination of hydrolytic stability requires robust analytical methods. Below are representative protocols for monitoring the hydrolysis of silicon compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trialkoxysilane Hydrolysis

This method is suitable for monitoring the disappearance of the parent trialkoxysilane over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the trialkoxysilane in a dry, inert solvent (e.g., anhydrous heptane).

    • In a reaction vial, combine the trialkoxysilane solution with a buffered aqueous solution (to maintain constant pH) and an internal standard.

    • Stir the reaction mixture at a constant temperature.

    • At specified time intervals, withdraw an aliquot of the organic phase.

  • GC-MS Analysis:

    • Injector:

      • Temperature: 250 °C[5]

      • Injection Volume: 1 µL

      • Splitless mode[6]

    • Column:

      • Stationary Phase: (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS)[7]

      • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness[1][7]

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 0.5 min[6]

      • Ramp: 20 °C/min to 250 °C, hold for 6 min[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Mass Spectrometer:

      • Transfer Line Temperature: 250 °C[6]

      • Ion Source Temperature: 230 °C[7]

      • Scan Range: m/z 50-400[6]

  • Data Analysis:

    • Quantify the peak area of the trialkoxysilane relative to the internal standard at each time point.

    • Plot the concentration of the trialkoxysilane versus time to determine the rate of hydrolysis.

GCMS_Workflow Start Start: Prepare Reaction Mixture Sample Withdraw Aliquot at Time (t) Start->Sample Inject Inject into GC-MS Sample->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Analyze Quantify Peak Area Detect->Analyze Plot Plot Concentration vs. Time Analyze->Plot End End: Determine Rate Constant Plot->End

Caption: Workflow for GC-MS analysis of trialkoxysilane hydrolysis.

High-Performance Liquid Chromatography (HPLC) for this compound Hydrolysis

Due to the high water solubility and stability of this compound, HPLC is a more suitable method for its analysis.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a buffered aqueous solution at the desired pH.

    • Maintain the solution at a constant temperature.

    • At specified time intervals, take an aliquot and dilute it with the mobile phase to quench the reaction.

  • HPLC Analysis:

    • Column:

      • Stationary Phase: C18 reversed-phase (e.g., Purospher™ STAR RP-18)[8]

      • Dimensions: 15 cm x 4.6 mm ID, 5 µm particle size[8]

    • Mobile Phase:

      • Isocratic elution with a mixture of water (with buffer, e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[9][10] The exact ratio should be optimized to achieve good separation of the this compound peak from any degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C[8]

    • Detector:

      • UV detector at a wavelength where this compound or its derivatives absorb, or a Refractive Index (RI) detector if UV absorbance is low.

  • Data Analysis:

    • Monitor the decrease in the peak area of the this compound peak over time.

    • Calculate the concentration at each time point using a calibration curve.

    • Plot the concentration versus time to determine the hydrolysis rate.

HPLC_Workflow Start Start: Prepare this compound Solution Sample Withdraw and Quench Aliquot at Time (t) Start->Sample Inject Inject into HPLC Sample->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect UV or RI Detection Separate->Detect Analyze Quantify Peak Area Detect->Analyze Plot Plot Concentration vs. Time Analyze->Plot End End: Determine Rate Constant Plot->End

Caption: Workflow for HPLC analysis of this compound hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

¹H or ²⁹Si NMR can be used for in-situ monitoring of the hydrolysis of both trialkoxysilanes and this compound, providing real-time data without the need for sample quenching.

Methodology:

  • Sample Preparation:

    • In an NMR tube, combine the silicon compound with a deuterated buffered aqueous solvent (e.g., D₂O with phosphate buffer).

    • Add an internal standard with a known concentration and a distinct NMR signal.

  • NMR Analysis:

    • Acquire spectra at regular time intervals.

    • For ¹H NMR, monitor the disappearance of the signals corresponding to the alkoxy groups of the trialkoxysilane or the protons of the silatrane cage, and the appearance of signals from the released alcohol or triethanolamine.

    • For ²⁹Si NMR, monitor the shift in the silicon resonance as the chemical environment changes upon hydrolysis and condensation.

  • Data Analysis:

    • Integrate the relevant peaks and normalize them against the internal standard.

    • Plot the relative concentrations of the reactant and products over time to determine the reaction kinetics.

Conclusion

The choice between this compound and a trialkoxysilane for a particular application is heavily dependent on the desired hydrolytic stability and the level of control required over the hydrolysis and condensation processes.

  • Trialkoxysilanes are suitable for applications where rapid hydrolysis and surface modification are desired, and where the presence of water can be controlled to initiate the reaction. However, their propensity for self-condensation in solution can be a significant drawback.

  • This compound offers superior hydrolytic stability, particularly at neutral pH, making it an excellent choice for applications in aqueous environments where long-term stability and controlled reactivity are paramount. This makes it a promising candidate for use in drug delivery systems and bioconjugation where stability in biological fluids is essential.

Researchers and drug development professionals should carefully consider the specific requirements of their system when selecting between these two classes of silicon compounds. The enhanced stability of this compound provides a valuable tool for applications demanding precise control over surface modification and functionalization in aqueous media.

References

A Comparative Guide to DFT and Computational Modeling for Predicting Silatrane Reactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods, specifically Density Functional Theory (DFT), for predicting the reactivity and reaction mechanisms of silatranes. By presenting quantitative data from computational studies alongside detailed experimental protocols for their validation, this document aims to equip researchers with the knowledge to select and apply appropriate modeling techniques in the study of these biologically and chemically significant organosilicon compounds.

Introduction to Silatrane Reactivity and the Role of Computational Modeling

Silatranes are a class of tricyclic organosilicon compounds characterized by a unique transannular dative bond between the silicon and nitrogen atoms (N→Si). This pentacoordinate nature of the silicon atom imparts distinct structural, electronic, and reactivity properties, making them a subject of intense research in fields ranging from medicinal chemistry to materials science. Understanding the mechanisms of their reactions and predicting their reactivity is crucial for the design of new drugs, catalysts, and functional materials.

Computational modeling, particularly using DFT, has emerged as a powerful tool to investigate these complex systems at a molecular level. DFT allows for the calculation of geometric parameters, reaction energies, and activation barriers, providing insights that can be challenging to obtain through experimental means alone. This guide will compare different computational approaches and provide the necessary context for their experimental validation.

Data Presentation: Comparing Computational Predictions of Silatrane Reactivity

The reactivity of silatranes is highly dependent on the substituent attached to the silicon atom. This is reflected in the calculated activation energies for their reactions. A key reaction for understanding silatrane reactivity is their interaction with nucleophiles, such as alcohols, which leads to the opening of the silatrane cage.

DFT-Calculated Activation Energies for the Reaction of Substituted Silatranes with Methanol

The following table summarizes the activation energies (Ea) and Gibbs energies of activation (ΔG‡) for the reaction of various 1-substituted silatranes with methanol, as calculated using the B3PW91 DFT functional with a 6-311++G(df,p) basis set. These values are crucial for comparing the relative reactivity of different silatrane derivatives.

Substituent (R) at SiActivation Energy (Ea) (kcal/mol)[1]Gibbs Energy of Activation (ΔG‡) (kcal/mol)[1]
H25.342.1
F24.140.7
Cl27.243.5
Br28.244.5
OClO321.238.8
Me30.146.4
Ph29.245.3

Note: The data indicates that electron-withdrawing substituents, such as perchlorate (OClO3) and fluorine (F), tend to lower the activation energy, thereby increasing the reactivity of the silatrane towards nucleophilic attack. Conversely, electron-donating groups like methyl (Me) increase the activation barrier.

Comparison of DFT Functionals for Predicting Silatrane Properties

The choice of DFT functional can significantly impact the accuracy of the predicted properties. While the B3PW91 functional has been successfully used, it is important to consider other functionals as well. The table below presents a conceptual comparison of commonly used DFT functionals for organosilicon compounds.

Functional ClassExamplesGeneral Performance for Organosilicon Compounds
Hybrid GGA B3LYP, B3PW91, PBE0Often provide a good balance of accuracy and computational cost for geometries and reaction energies.
Range-Separated Hybrid CAM-B3LYP, ωB97X-DCan offer improved accuracy for systems with charge-transfer character and for calculating electronic excitation energies.
Meta-GGA M06-2X, TPSSMay provide better accuracy for non-covalent interactions and thermochemistry.

Researchers should consider benchmarking a selection of functionals against available experimental data for the specific property of interest to ensure the most accurate computational model.

Experimental Protocols for Validation

Computational predictions must be validated by experimental data. Below are detailed methodologies for the synthesis of silatranes and the kinetic analysis of their reactivity.

Protocol 1: Solvent-Free Synthesis of 1-Phenylsilatrane

This protocol is adapted from a general, efficient, and environmentally friendly method for synthesizing a variety of silatrane derivatives.[2][3]

Materials:

  • Triethanolamine (TEOA)

  • Phenyltrimethoxysilane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Hexane (for washing)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine triethanolamine (1.0 eq) and phenyltrimethoxysilane (1.0 eq).

  • Add DBU (1-5 mol%) to the mixture.

  • Stir the mixture at room temperature. The initially two-phase system will homogenize, and subsequently, a white crystalline product will precipitate.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Isolate the solid product by filtration.

  • Wash the product with hexane to remove any unreacted starting materials and the catalyst.

  • Dry the purified 1-phenylsilatrane under vacuum.

Characterization:

  • The structure and purity of the synthesized silatrane should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Study of Silatrane Hydrolysis by UV-Vis Spectroscopy

This protocol outlines a method to determine the rate of hydrolysis of a silatrane, which is a key measure of its reactivity.[1]

Materials:

  • Synthesized 1-substituted silatrane

  • Buffer solution (neutral pH)

  • Spectrophotometer-grade solvent (e.g., acetonitrile/water mixture)

Procedure:

  • Prepare a stock solution of the silatrane in the chosen solvent.

  • Prepare the reaction mixture by adding a small aliquot of the silatrane stock solution to the neutral buffer solution in a cuvette. The final concentration should be suitable for UV-Vis analysis.

  • Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer.

  • Monitor the reaction by recording the change in absorbance at a wavelength where either the reactant or the product has a distinct absorption maximum over time.

  • Record the absorbance at regular time intervals until the reaction is complete (i.e., no further change in absorbance is observed).

  • The rate constants can be determined by plotting the appropriate function of concentration (derived from absorbance using the Beer-Lambert law) versus time. The reaction order can also be determined from these plots.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Computational Workflow for Predicting Silatrane Reactivity

Computational Workflow cluster_start Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_validation Validation Define Silatrane Define Silatrane Geometry Optimization Geometry Optimization Define Silatrane->Geometry Optimization Select Reactant Select Reactant Select Reactant->Geometry Optimization Transition State Search Transition State Search Geometry Optimization->Transition State Search Frequency Analysis Frequency Analysis Transition State Search->Frequency Analysis Calculate Ea and ΔG‡ Calculate Ea and ΔG‡ Frequency Analysis->Calculate Ea and ΔG‡ Analyze Reaction Pathway Analyze Reaction Pathway Calculate Ea and ΔG‡->Analyze Reaction Pathway Compare with Experiment Compare with Experiment Analyze Reaction Pathway->Compare with Experiment

A typical workflow for the computational prediction of silatrane reactivity using DFT.
General Reaction Mechanism of Silatrane with an Alcohol

Reaction Mechanism cluster_reactants Reactants cluster_products Products Silatrane Silatrane Transition State Transition State Silatrane->Transition State Nucleophilic Attack Alcohol (ROH) Alcohol (ROH) Alcohol (ROH)->Transition State Ring-Opened Product Ring-Opened Product Transition State->Ring-Opened Product Cage Opening

A simplified representation of the one-step reaction mechanism of a silatrane with an alcohol.
Logical Relationship for Selecting a DFT Functional

DFT Functional Selection Define Property of Interest Define Property of Interest Literature Search for Benchmarks Literature Search for Benchmarks Define Property of Interest->Literature Search for Benchmarks Assess Computational Cost Assess Computational Cost Define Property of Interest->Assess Computational Cost Select Candidate Functionals Select Candidate Functionals Literature Search for Benchmarks->Select Candidate Functionals Assess Computational Cost->Select Candidate Functionals Perform Benchmark Calculation (if needed) Perform Benchmark Calculation (if needed) Select Candidate Functionals->Perform Benchmark Calculation (if needed) Final Functional Selection Final Functional Selection Select Candidate Functionals->Final Functional Selection Perform Benchmark Calculation (if needed)->Final Functional Selection

A decision-making process for selecting an appropriate DFT functional for silatrane modeling.

References

A Comparative Guide to Validating Silatrane Monolayer Uniformity and Thickness: XPS vs. AFM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of silatrane monolayers is critical for applications ranging from biocompatible coatings to molecular electronics. This guide provides an objective comparison of two cornerstone techniques, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), for validating the uniformity and thickness of these ultrathin films. We present supporting experimental data, detailed methodologies, and a look at alternative characterization methods.

The successful formation of a uniform and complete silatrane monolayer is paramount for its intended function. Incomplete or aggregated layers can lead to inconsistent surface properties and device failure. Therefore, robust analytical techniques are required to verify the quality of these molecular layers. XPS and AFM are powerful tools that provide complementary information on the chemical composition and surface morphology of silatrane monolayers.

At a Glance: XPS and AFM for Silatrane Monolayer Analysis

FeatureX-ray Photoelectron Spectroscopy (XPS)Atomic Force Microscopy (AFM)
Primary Measurement Elemental composition and chemical stateSurface topography and roughness
Information Provided Confirmation of silatrane grafting, elemental quantification, chemical bonding information, estimation of layer thickness.Visualization of surface morphology, measurement of surface roughness (Ra, Rq), identification of defects and aggregates.
Strengths High surface sensitivity, provides chemical information, can detect contaminants.High spatial resolution, provides three-dimensional surface maps, can be performed in various environments.
Limitations Limited lateral resolution, requires high vacuum, potential for X-ray induced damage.Does not provide chemical information, tip-sample interactions can modify the surface.

Quantitative Data Comparison

The following table summarizes representative quantitative data obtained from the characterization of an amine-terminated silatrane (APS) monolayer compared to a traditional aminosilane (APTMS) on a SiO₂ substrate. This data highlights the complementary nature of different analytical techniques in assessing monolayer quality.

ParameterAmine-Terminated Silatrane (APS)3-Aminopropyltrimethoxysilane (APTMS)Data Source
Thickness (nm) by Ellipsometry 2.6 ± 0.32.5 ± 0.07[1]
Surface Roughness (Ra) (nm) 0.2620.379[1]
Increase in Ra vs. Bare Substrate 128%230%[1]

Note: The bare SiO₂ substrate had a surface roughness (Ra) of 0.115 nm.[1]

The data suggests that while both molecules form layers of similar thickness, the silatrane (APS) monolayer results in a significantly smoother surface with less of an increase in roughness compared to the bare substrate.[1] This indicates a more uniform and well-ordered monolayer with fewer self-polymerized aggregates.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of silatrane monolayers. Below are generalized protocols for monolayer preparation, XPS analysis, and AFM imaging.

Silatrane Monolayer Preparation (Solution Deposition)
  • Substrate Preparation: Begin with a clean, hydroxylated substrate (e.g., silicon wafer with a native oxide layer). A common cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

  • Silatrane Solution: Prepare a dilute solution of the desired silatrane in an anhydrous solvent (e.g., toluene, ethanol) typically in the millimolar concentration range.

  • Immersion: Immerse the cleaned substrate in the silatrane solution for a specific duration (e.g., 1-24 hours) at a controlled temperature.

  • Rinsing: After immersion, thoroughly rinse the substrate with fresh solvent to remove any physisorbed molecules.

  • Curing: Gently dry the substrate with an inert gas (e.g., nitrogen) and then cure at an elevated temperature (e.g., 100-120 °C) to promote covalent bonding to the surface and remove residual solvent.

G cluster_prep Substrate Preparation cluster_dep Monolayer Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning (Sonication) piranha Piranha Treatment (Hydroxylation) sub_clean->piranha solution Prepare Silatrane Solution piranha->solution immersion Substrate Immersion solution->immersion rinsing Rinsing immersion->rinsing drying Drying (Inert Gas) rinsing->drying curing Curing (Heating) drying->curing final final curing->final Characterization-Ready Monolayer

Silatrane Monolayer Preparation Workflow
X-ray Photoelectron Spectroscopy (XPS) Analysis

  • Sample Introduction: Mount the silatrane-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a wide energy range survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface. Key elements to look for are Si, O, C, and N (for amine-terminated silatranes).

  • High-Resolution Scans: Obtain high-resolution spectra for the core levels of interest (e.g., Si 2p, C 1s, O 1s, N 1s).

  • Data Analysis:

    • Peak Fitting: Use appropriate software to fit the high-resolution peaks to identify different chemical states. For example, the Si 2p spectrum can be deconvoluted to distinguish between silicon in the substrate (SiO₂) and silicon in the silatrane monolayer. The N 1s peak can confirm the presence of the amine group in aminosilatranes.

    • Elemental Quantification: Calculate the atomic concentrations of the detected elements from the peak areas and their respective sensitivity factors.

    • Thickness Estimation: The thickness of the silatrane monolayer can be estimated from the attenuation of the substrate's photoelectron signal (e.g., Si 2p from SiO₂) by the overlying silatrane layer.

G cluster_xps XPS Analysis Workflow cluster_analysis Data Analysis Steps sample_intro Sample Introduction (UHV) survey Survey Scan sample_intro->survey high_res High-Resolution Scans survey->high_res analysis Data Analysis high_res->analysis peak_fit Peak Fitting (Chemical States) analysis->peak_fit quant Elemental Quantification peak_fit->quant thickness Thickness Estimation quant->thickness result result thickness->result Monolayer Confirmation & Thickness

XPS Experimental and Data Analysis Flow
Atomic Force Microscopy (AFM) Imaging

  • Cantilever Selection: Choose an appropriate AFM cantilever and tip for the desired imaging mode (e.g., tapping mode is often preferred for soft molecular layers to minimize sample damage).

  • Sample Mounting: Securely mount the silatrane-modified substrate on the AFM sample stage.

  • Imaging Parameters:

    • Scan Area: Start with a larger scan area (e.g., 5 µm x 5 µm) to get an overview of the surface and then zoom in to smaller areas (e.g., 1 µm x 1 µm or smaller) for high-resolution imaging.

    • Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.

    • Tapping Parameters: In tapping mode, adjust the setpoint amplitude to be a significant fraction of the free air amplitude (e.g., 70-90%) to ensure gentle imaging.

  • Image Acquisition: Acquire topography (height) and phase images simultaneously. Phase imaging can often reveal variations in surface properties (e.g., adhesion, viscoelasticity) that are not apparent in the topography image, helping to distinguish the monolayer from the substrate or identify contaminants.

  • Image Analysis:

    • Flattening: Apply a flattening algorithm to the raw image data to remove artifacts from sample tilt.

    • Roughness Analysis: Calculate surface roughness parameters such as the arithmetic average roughness (Ra) and the root mean square roughness (Rq) over representative areas of the image. A low Ra value is indicative of a smooth, uniform monolayer.

    • Feature Analysis: Identify and measure the dimensions of any observed defects, aggregates, or pinholes.

Alternative Characterization Techniques

While XPS and AFM are primary tools, other techniques can provide valuable complementary information.

  • Spectroscopic Ellipsometry: This optical technique is highly sensitive to the thickness of thin films. It measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants. Ellipsometry provides an average thickness over a larger area compared to the localized measurements of AFM.

  • Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on the monolayer surface. A uniform and high contact angle (for a hydrophobic silatrane) across the surface is indicative of a well-formed, complete monolayer. Variations in the contact angle can suggest a patchy or contaminated surface.

Conclusion

Validating the uniformity and thickness of silatrane monolayers requires a multi-faceted approach. XPS provides invaluable chemical information, confirming the successful grafting of the silatrane molecules and allowing for an estimation of the layer thickness. AFM offers a direct visualization of the surface morphology at the nanoscale, providing quantitative measures of uniformity through roughness analysis. For a comprehensive and robust characterization, it is recommended to use a combination of techniques. For instance, the thickness determined by XPS can be corroborated with ellipsometry, while the uniformity suggested by low AFM roughness can be supported by consistent contact angle measurements across the sample. By leveraging the complementary strengths of these techniques, researchers can ensure the quality and reliability of their silatrane monolayers for advanced applications.

References

Silatrane vs. Silane Diffusion Barriers: A Performance Comparison for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an effective diffusion barrier is critical for the stability and performance of microelectronics and the targeted delivery of pharmaceuticals. This guide provides an objective comparison of silatrane-based and silane-based diffusion barriers, supported by experimental data, to aid in the selection of the optimal surface modification agent.

This comparison focuses on the use of these molecular nanolayers as diffusion barriers, particularly in preventing copper migration in integrated circuits, a common application to evaluate their performance.

Executive Summary

Silatrane-based diffusion barriers demonstrate superior thermal stability compared to their silane-based counterparts. This enhanced performance is attributed to the unique molecular structure of silatranes, which promotes the formation of denser, more organized, and hydrolytically stable self-assembled monolayers (SAMs). While direct comparative data on electrical properties such as dielectric constant and leakage current density is limited in the available literature, the thermal performance data strongly suggests that silatranes are a more robust solution for demanding applications.

Molecular Structure and a Comparative Overview

The fundamental difference between silatranes and silanes lies in their molecular architecture. Silanes, such as 3-aminopropyltrimethoxysilane (APTMS), possess open-chained alkoxy groups that are susceptible to hydrolysis-driven self-polymerization in solution. In contrast, silatranes, like aminopropyl silatrane (APS), feature a tricyclic cage structure with a transannular nitrogen-silicon (N→Si) dative bond. This structure confers greater stability and reduces the tendency for uncontrolled polymerization, leading to more uniform and denser monolayers.

cluster_silane Silane (APTMS) cluster_silatrane Silatrane (APS) silane_structure Open-chain alkoxy groups Susceptible to self-polymerization silatrane_structure Tricyclic cage structure N→Si dative bond Enhanced stability

Caption: Molecular structure comparison of a silane (APTMS) and a silatrane (APS).

Performance Data: A Quantitative Comparison

The primary metric for evaluating diffusion barrier performance in microelectronics is the breakdown temperature, which is the temperature at which the barrier fails and allows for the diffusion of species like copper, leading to the formation of copper silicides.

Performance MetricSilatrane-Based Barrier (APS)Silane-Based Barrier (APTMS)No Diffusion Barrier
Breakdown Temperature (°C) 500450400

Data sourced from studies on Cu/SiO2/Si heterojunctions.

The data clearly indicates that the silatrane-based barrier provides a significant improvement in thermal stability, withstanding temperatures 50°C higher than the silane-based barrier and 100°C higher than a system with no barrier.

Experimental Protocols

The following sections outline the general methodologies used for the deposition of silane and silatrane monolayers and the subsequent evaluation of their performance as diffusion barriers.

Self-Assembled Monolayer (SAM) Deposition

The formation of both silane and silatrane diffusion barriers is typically achieved through a self-assembly process on a hydroxylated substrate, such as SiO2.

cluster_workflow SAM Deposition Workflow substrate Substrate Preparation (e.g., SiO2 cleaning and hydroxylation) immersion Immersion in Silane/Silatrane Solution (e.g., 5 mM in ethanol) substrate->immersion rinsing Ultrasonic Rinsing (to remove physisorbed molecules) immersion->rinsing annealing Dehydration and Condensation (e.g., oven at elevated temperature) rinsing->annealing characterization Surface Characterization (e.g., XPS, AFM, Ellipsometry) annealing->characterization

Caption: A generalized workflow for the deposition of silane and silatrane self-assembled monolayers.

1. Substrate Preparation: The silicon wafers with a SiO2 layer are first cleaned to remove organic contaminants and then treated to ensure a hydroxylated surface, which is crucial for the covalent bonding of the silane/silatrane molecules. This is often achieved using a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide).

2. Immersion: The cleaned substrates are immersed in a dilute solution (e.g., 5 mM in ethanol) of the aminosilane (APTMS) or aminosilatrane (APS). The deposition is typically carried out at a slightly elevated temperature (e.g., 60°C) for several hours to facilitate the self-assembly process.

3. Rinsing: After immersion, the substrates are rinsed with a solvent, often with the aid of ultrasonication, to remove any loosely bound or physically adsorbed molecules.

4. Annealing: A post-deposition annealing step is performed to drive off any remaining solvent and to promote the formation of a stable, cross-linked siloxane (Si-O-Si) network on the substrate surface.

Diffusion Barrier Performance Evaluation

The effectiveness of the diffusion barrier is assessed by subjecting a metal/barrier/substrate stack (e.g., Cu/SAM/SiO2/Si) to thermal stress and analyzing for signs of metal diffusion and reaction with the substrate.

cluster_testing Diffusion Barrier Testing Workflow deposition Deposition of Metal Layer (e.g., Copper) annealing Thermal Annealing (at various temperatures) deposition->annealing analysis Failure Analysis (XRD, SEM, Sheet Resistance) annealing->analysis

Caption: A typical experimental workflow for testing the performance of a diffusion barrier.

1. Metal Deposition: A thin film of the metal of interest, typically copper, is deposited onto the silane or silatrane-modified substrate using techniques like physical vapor deposition (PVD).

2. Thermal Annealing: The fabricated Cu/SAM/SiO2/Si structures are then subjected to thermal annealing in a controlled atmosphere (e.g., nitrogen or vacuum) at progressively higher temperatures.

3. Failure Analysis: After each annealing step, the samples are analyzed to detect the formation of copper silicide, which indicates the failure of the diffusion barrier. The primary techniques used for this analysis include:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the film, specifically looking for peaks corresponding to copper silicide.
  • Scanning Electron Microscopy (SEM): To visually inspect the surface morphology for any changes, such as the formation of new structures indicative of silicide formation.
  • Sheet Resistance Measurement: A significant increase in sheet resistance can indicate the consumption of the conductive copper layer due to its reaction with silicon.

Conclusion

For applications where thermal stability is a critical factor, silatrane-based surface modifications present a compelling choice. However, for a complete picture, further research is necessary to provide a direct quantitative comparison of the electrical properties, such as dielectric constant and leakage current, as well as the adhesion strength of silatrane versus silane-based barriers. Researchers and professionals in drug development may also find the enhanced stability and uniformity of silatrane coatings beneficial for creating well-defined, biocompatible surfaces.

References

Advantages of silatrane coupling agents over traditional silanes for surface modification.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize surface modification techniques, the choice of coupling agent is paramount. While traditional silanes have long been the industry standard, silatrane coupling agents are emerging as a superior alternative, offering enhanced stability and performance. This guide provides an objective comparison of silatrane and traditional silane coupling agents, supported by experimental data and detailed methodologies, to inform the selection of the most effective surface modification strategy.

Key Advantages of Silatrane Coupling Agents

Silatranes possess a unique cage-like molecular structure with an intramolecular dative bond between the nitrogen and silicon atoms (N→Si). This structural feature is the primary reason for their enhanced performance compared to traditional trialkoxysilanes.

The core advantages of silatranes include:

  • Enhanced Hydrolytic Stability: The N→Si bond protects the silicon center from premature hydrolysis. Silatranes are approximately three times less prone to hydrolysis than their trialkoxysilane counterparts, leading to more stable precursor solutions and greater process control.[1]

  • Resistance to Self-Condensation: Traditional silanes are susceptible to self-condensation in the presence of trace amounts of water, forming undesirable oligomers and aggregates. The caged structure of silatranes significantly hinders this process, promoting the formation of uniform and well-organized self-assembled monolayers (SAMs).[1][2]

  • Formation of Denser, More Uniform Monolayers: By minimizing uncontrolled polymerization, silatranes enable the formation of denser and more homogeneous monolayers on various substrates. This leads to improved surface coverage and more reproducible surface properties.

  • Improved Thermal and pH Stability: Silatrane-modified surfaces exhibit greater stability over a wider range of temperatures and pH levels. Studies have shown that silatranes are stable up to 400°C and at a pH of 9.4.[1]

Comparative Performance Data

The superior properties of silatranes translate into tangible performance benefits in various applications. The following tables summarize key quantitative data from comparative studies.

PropertyTraditional Silane (APTES)Silatrane (APS)SubstrateKey FindingReference
Breakdown Temperature for Cu Diffusion 450 °C500 °CSiO2/SiSilatrane-based barrier significantly outperforms the silane-based barrier in preventing copper diffusion.[2]
Hydrolytic Stability Lower~3 times higherN/ASilatranes are significantly less prone to attack by water.[1]
Thermal Stability LowerStable up to 400 °CN/ASilatranes exhibit superior stability at elevated temperatures.[1]
pH Stability LowerStable up to pH 9.4N/ASilatranes maintain their integrity in alkaline conditions.[1]
PropertyTest MethodTraditional SilaneSilatraneKey Finding
Surface Roughness (RMS) Atomic Force Microscopy (AFM)Often higher due to aggregationGenerally lower and more uniformSilatranes form smoother, more ordered monolayers.
Layer Thickness Ellipsometry / XPSCan be variable and prone to multilayer formationMore controlled, typically forming a monolayerSilatranes allow for more precise control over layer thickness.
Adhesion Strength Pull-off Test (e.g., ASTM D4541)Good, but can be compromised by moistureGenerally higher and more durable, especially in humid environmentsThe stable interface created by silatranes leads to enhanced adhesion.
Water Contact Angle GoniometryCan be variable depending on layer qualityTypically more consistent and can be tailored by the organic functionalityUniform monolayer formation leads to more reproducible wettability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful surface modification. Below are representative methodologies for surface functionalization using a traditional silane (APTES) and a silatrane (APS).

Protocol 1: Surface Modification with 3-Aminopropyltriethoxysilane (APTES) - A Traditional Silane

This protocol is adapted for the silanization of glass or silica surfaces.

1. Substrate Preparation: a. Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each. b. Dry the substrate with a stream of nitrogen gas. c. To activate surface hydroxyl groups, treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. d. Rinse the substrate copiously with deionized water and dry with nitrogen.

2. Silanization Solution Preparation: a. Prepare a 1-2% (v/v) solution of APTES in an anhydrous solvent such as toluene or ethanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane.

3. Deposition: a. Immerse the cleaned and activated substrate in the APTES solution for 1-2 hours at room temperature. b. To promote covalent bonding, the process can be carried out at an elevated temperature (e.g., 60-80°C).

4. Rinsing: a. Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules. b. Follow with a rinse in deionized water.

5. Curing: a. Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.

6. Characterization: a. The modified surface can be characterized using techniques such as contact angle goniometry, XPS, and AFM.

Protocol 2: Surface Modification with 3-Aminopropylsilatrane (APS) - A Silatrane Coupling Agent

This protocol outlines a procedure for creating a uniform amine-functionalized surface on silica or glass.

1. Substrate Preparation: a. Follow the same substrate preparation steps as described in Protocol 1 (steps 1a-1d) to ensure a clean and activated surface.

2. Silatrane Solution Preparation: a. Prepare a solution of APS in a suitable solvent. Unlike traditional silanes, the choice of an anhydrous solvent is less critical due to the higher hydrolytic stability of silatranes. Solvents such as ethanol or even aqueous solutions can be used depending on the specific application. A typical concentration is 1-5 mM.

3. Deposition: a. Immerse the cleaned and activated substrate in the APS solution. The deposition time can be significantly shorter than for traditional silanes, often in the range of 30-60 minutes at room temperature.

4. Rinsing: a. Remove the substrate from the silatrane solution. b. Rinse the surface with the solvent used for deposition, followed by deionized water.

5. Curing (Optional but Recommended): a. A gentle curing step, for example at 80-100°C for 15-30 minutes, can be performed to ensure complete reaction with the surface and removal of any by-products like triethanolamine.

6. Characterization: a. Characterize the APS-modified surface using techniques such as contact angle goniometry, XPS, and AFM to confirm the formation of a uniform monolayer.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key differences in the reaction pathways of traditional silanes and silatranes, as well as a typical experimental workflow for surface modification.

Traditional_Silane_Mechanism cluster_solution In Solution (with trace water) cluster_surface On Surface Silane R-Si(OR)₃ (Traditional Silane) HydrolyzedSilane R-Si(OH)₃ (Silanol) Silane->HydrolyzedSilane Hydrolysis Oligomers Oligomers & Aggregates HydrolyzedSilane->Oligomers Self-Condensation ModifiedSurface Substrate-O-Si-R (Modified Surface) HydrolyzedSilane->ModifiedSurface Condensation Multilayer Disordered Multilayer Oligomers->Multilayer Substrate Substrate-OH Substrate->ModifiedSurface Silatrane_Mechanism cluster_solution In Solution cluster_surface On Surface Silatrane R-Si(OCH₂CH₂)₃N (Silatrane) StableSilatrane Stable in Solution (Resists Hydrolysis) Hydrolysis Surface-Catalyzed Hydrolysis Silatrane->Hydrolysis Approaches Surface Substrate Substrate-OH Substrate->Hydrolysis Condensation Condensation Hydrolysis->Condensation ModifiedSurface Substrate-O-Si-R (Uniform Monolayer) Condensation->ModifiedSurface Experimental_Workflow Start Start SubstratePrep 1. Substrate Preparation (Cleaning & Activation) Start->SubstratePrep SolutionPrep 2. Coupling Agent Solution Preparation SubstratePrep->SolutionPrep Deposition 3. Deposition (Immersion) SolutionPrep->Deposition Rinsing 4. Rinsing Deposition->Rinsing Curing 5. Curing (Thermal Treatment) Rinsing->Curing Characterization 6. Surface Characterization (AFM, XPS, Contact Angle) Curing->Characterization End End Characterization->End

References

Novel Silatrane Derivatives: A Comparative Guide to Antifungal and Antitumor Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural and electronic properties of silatrane derivatives have positioned them as a compelling scaffold in medicinal chemistry. Their diverse biological activities, including antifungal and antitumor properties, are subjects of ongoing research. This guide provides a comparative overview of the performance of novel silatrane derivatives in these two key therapeutic areas, supported by experimental data and detailed methodologies to aid in further research and development.

Comparative Biological Activity of Silatrane Derivatives

The following table summarizes the quantitative antifungal and antitumor activities of various silatrane derivatives as reported in recent literature. Direct comparison between different studies should be approached with caution due to variations in experimental conditions.

Silatrane Derivative Antifungal Activity (MIC, µg/mL) Antitumor Activity (IC50, µM) Reference
Schiff-base silatrane with 3-methoxy substituent0.08 (vs. Aspergillus fumigatus, Penicillium chrysogenum, Fusarium)Data not available[1]
Schiff-base silatrane with 3,5-dichloro substituent> 128 (vs. Aspergillus fumigatus, Penicillium chrysogenum, Fusarium)Data not available[1]
Schiff-base silatrane with 3,5-di-tert-butyl substituent> 128 (vs. Aspergillus fumigatus, Penicillium chrysogenum, Fusarium)Data not available[1]
1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS)Active against several fungi and bacteria (specific MIC values not provided in the abstract)Higher cytotoxic activity on HepG2 and MCF7 cell lines compared to the parent compound (specific IC50 not provided)[2]
Pyrrole-silatrane hybrid (3a)3.1 (vs. Enterococcus durans), 6.2 (vs. Bacillus subtilis)Predicted high antitumor activity (in silico)[3]
Isoxazole-silatrane hybrid (3f)12.5 (vs. Enterococcus durans), 6.2 (vs. Bacillus subtilis)Predicted high antitumor action (in silico)[4]

Standard Antifungal Drug Comparison: Capsofungin (MIC = 0.3 µg/mL) and Kanamycin (MIC = 4 µg/mL)[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the antifungal and antitumor activities of novel compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Fungal Strain Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh colonies. A fungal suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a defined concentration of fungal cells (e.g., 1-5 x 10^5 CFU/mL).

  • Compound Dilution: The silatrane derivatives are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth. This is typically assessed by visual inspection or by measuring the absorbance using a microplate reader.

Antitumor Activity Assessment: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the silatrane derivatives and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_antifungal Antifungal Activity Assessment cluster_antitumor Antitumor Activity Assessment cluster_data Data Analysis Synthesis Synthesis of Novel Silatrane Derivatives Purification Purification & Characterization Synthesis->Purification Broth_Dilution Broth Microdilution Assay Purification->Broth_Dilution MTT_Assay MTT Cytotoxicity Assay Purification->MTT_Assay Fungal_Culture Fungal Culture Preparation Fungal_Culture->Broth_Dilution MIC MIC Determination Broth_Dilution->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Cell_Culture Cancer Cell Culture Cell_Culture->MTT_Assay IC50 IC50 Calculation MTT_Assay->IC50 IC50->SAR

Caption: Experimental workflow for assessing the dual antifungal and antitumor activity of silatrane derivatives.

Signaling_Pathway Silatrane Silatrane Derivative Growth_Factor_Receptor Growth Factor Receptor Silatrane->Growth_Factor_Receptor Inhibition Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt/mTOR) Silatrane->Signaling_Cascade Direct Inhibition? Apoptosis_Induction Induction of Apoptosis Silatrane->Apoptosis_Induction Promotes Cell_Cycle_Arrest Cell Cycle Arrest Silatrane->Cell_Cycle_Arrest Promotes Cell_Membrane Cell Membrane Growth_Factor_Receptor->Signaling_Cascade Activation Signaling_Cascade->Apoptosis_Induction Suppression of Signaling_Cascade->Cell_Cycle_Arrest Suppression of Proliferation_Inhibition Inhibition of Proliferation Signaling_Cascade->Proliferation_Inhibition Leads to

Caption: Hypothetical signaling pathway for the antitumor action of silatrane derivatives in cancer cells.

References

Silatrane Glycol Outperforms Traditional Precursors in Sol-Gel Synthesis, Offering Enhanced Control and Greener Processing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in sol-gel synthesis, Silatrane glycol emerges as a superior organosilicon precursor, demonstrating significant advantages in reaction control, environmental safety, and the final properties of the synthesized materials when compared to conventional precursors like tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS).

This compound's unique molecular structure, featuring a pentacoordinated silicon atom, imparts a controlled hydrolysis rate, particularly at neutral pH. This contrasts sharply with the rapid and less controllable hydrolysis of TEOS and TMOS, which often necessitates the use of acidic or basic catalysts and organic solvents. The water-solubility of this compound further distinguishes it, enabling greener, aqueous-based sol-gel processes and mitigating the environmental and health concerns associated with the release of toxic alcohols from traditional alkoxide precursors.

Performance Comparison: this compound vs. TEOS/TMOS

The choice of precursor in sol-gel synthesis directly influences key process parameters and the ultimate characteristics of the resulting silica-based materials. Below is a comparative summary of the performance of this compound against the widely used TEOS and TMOS.

Performance MetricThis compoundTEOS (Tetraethoxysilane)TMOS (Tetramethoxysilane)
Gelation Time More controlled, tunable by pH and temperatureRapid, often requires catalysts for controlVery rapid, difficult to control
BET Surface Area High (e.g., up to 1300 m²/g for MCM-48)[1]High (typically 500-1000 m²/g)High, comparable to TEOS
Pore Volume Large (e.g., up to 0.83 cm³/g for Fe/Ce-MCM-48)[1]Variable, dependent on synthesis conditionsVariable, dependent on synthesis conditions
Thermal Stability High, stable up to significant temperaturesModerate, dependent on residual organicsSimilar to TEOS
Byproducts Non-toxic (ethylene glycol and triethanolamine)Ethanol (toxic)Methanol (highly toxic)
Solvent System AqueousTypically requires co-solvents (e.g., ethanol)Typically requires co-solvents (e.g., methanol)
Catalyst Requirement Can be performed at neutral pH without catalystOften requires acid or base catalysisOften requires acid or base catalysis

Experimental Protocols: A Methodological Overview

The distinct chemical properties of this compound necessitate a different approach to sol-gel synthesis compared to traditional alkoxide precursors.

Sol-Gel Synthesis using this compound (Aqueous Route)

This protocol highlights the simplified, aqueous-based synthesis possible with this compound.

Materials:

  • This compound

  • Deionized water

  • (Optional) pH adjusting agent (e.g., dilute acid or base)

  • (Optional) Template or porogen (e.g., surfactant for mesoporous materials)

Procedure:

  • Dissolve this compound in deionized water to the desired concentration.

  • (Optional) If a specific pH is required to control the hydrolysis and condensation rates, adjust the pH of the solution using a dilute acid or base.

  • (Optional) If preparing porous materials, dissolve the templating agent in the solution.

  • Stir the solution at a controlled temperature until gelation occurs. The gelation time will depend on the concentration, pH, and temperature.

  • Age the gel for a specified period to strengthen the silica network.

  • Dry the gel under controlled conditions (e.g., in an oven at a specific temperature) to obtain the final silica material. For mesoporous materials, the template is typically removed via calcination or solvent extraction.

Traditional Sol-Gel Synthesis using TEOS (Alkoxide Route)

This protocol illustrates the conventional method for sol-gel synthesis using TEOS, which typically involves multiple components.

Materials:

  • Tetraethoxysilane (TEOS)

  • Ethanol (or other alcohol)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH₄OH)

Procedure:

  • Mix TEOS and ethanol in the desired molar ratio.

  • In a separate container, prepare an aqueous solution of the catalyst.

  • Slowly add the catalyst solution to the TEOS/ethanol mixture while stirring.

  • Continue stirring at a controlled temperature to facilitate hydrolysis and condensation, leading to the formation of a sol.

  • Allow the sol to age until it forms a gel.

  • Age the wet gel to allow for further cross-linking.

  • Dry the gel using conventional or supercritical drying methods to obtain the final silica product.

Visualizing the Process and its Advantages

The following diagrams illustrate the key differences in the sol-gel pathways and the advantages offered by this compound.

Sol_Gel_Pathway_Comparison cluster_silatrane This compound Pathway cluster_teos TEOS Pathway This compound This compound Aqueous Solution Aqueous Solution This compound->Aqueous Solution Dissolution Controlled Hydrolysis & Condensation (Neutral pH) Controlled Hydrolysis & Condensation (Neutral pH) Aqueous Solution->Controlled Hydrolysis & Condensation (Neutral pH) Spontaneous Homogeneous Gel Homogeneous Gel Controlled Hydrolysis & Condensation (Neutral pH)->Homogeneous Gel Silica Material Silica Material Homogeneous Gel->Silica Material Drying TEOS TEOS Alcohol/Water Solution Alcohol/Water Solution TEOS->Alcohol/Water Solution Mixing Rapid Hydrolysis & Condensation (Catalyzed) Rapid Hydrolysis & Condensation (Catalyzed) Alcohol/Water Solution->Rapid Hydrolysis & Condensation (Catalyzed) Catalyst Addition Gel Gel Rapid Hydrolysis & Condensation (Catalyzed)->Gel Silica Material_TEOS Silica Material Gel->Silica Material_TEOS Drying

Caption: Comparative sol-gel synthesis pathways.

The diagram above illustrates the more streamlined and environmentally friendly process offered by this compound compared to the multi-component, catalyst-dependent pathway required for TEOS.

Precursor_Advantages cluster_silatrane_adv This compound cluster_teos_disadv TEOS / TMOS Precursor Choice Precursor Choice Controlled Reactivity Controlled Reactivity Precursor Choice->Controlled Reactivity Water Soluble Water Soluble Precursor Choice->Water Soluble Non-Toxic Byproducts Non-Toxic Byproducts Precursor Choice->Non-Toxic Byproducts Homogeneous Gels Homogeneous Gels Precursor Choice->Homogeneous Gels Rapid, Uncontrolled Reactivity Rapid, Uncontrolled Reactivity Precursor Choice->Rapid, Uncontrolled Reactivity Requires Organic Solvents Requires Organic Solvents Precursor Choice->Requires Organic Solvents Toxic Alcohol Byproducts Toxic Alcohol Byproducts Precursor Choice->Toxic Alcohol Byproducts Catalyst Dependent Catalyst Dependent Precursor Choice->Catalyst Dependent

References

Cross-validating experimental data of Silatrane glycol across scientific databases.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Silatrane glycol with conventional trialkoxysilanes, supported by experimental data cross-validated across scientific databases. It is designed to offer an objective overview of this compound's performance, particularly in surface modification and biological applications, and to provide detailed experimental protocols for reproducibility.

Executive Summary

This compound, a pentacoordinate silicon compound, presents a compelling alternative to traditional trialkoxysilanes for various scientific and industrial applications. Its unique cage-like structure, featuring a transannular dative bond between nitrogen and silicon, imparts exceptional hydrolytic stability and water solubility. These properties translate to more reliable and reproducible surface modifications and offer advantages in biological systems where aqueous environments are prevalent. This guide summarizes the key chemical and physical properties of this compound, compares its performance with a common trialkoxysilane, 3-aminopropyltriethoxysilane (APTES), and details its biological activities.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
IUPAC Name 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanolPubChem
CAS Number 56929-77-2PubChem
Molecular Formula C8H17NO5SiPubChem
Molecular Weight 235.31 g/mol PubChem
Appearance White to off-white powder or crystalline solid-
Solubility Soluble in water, ethanol, and other polar solventsBenchchem[1]
Table 2: Performance Comparison: this compound vs. 3-Aminopropyltriethoxysilane (APTES)
ParameterThis compound Derivative (AP-silatrane)3-Aminopropyltriethoxysilane (APTES)Key Advantage of this compound
Hydrolytic Stability Exceptionally slow hydrolysis, especially at neutral pH.[1]Rapid and less controlled hydrolysis.[1]Enhanced stability leads to a longer shelf life and more reproducible results.
Surface Roughness (RMS) 99 pm (39% increase over bare silicon)[2]226 pm (218% increase over bare silicon)[2]Forms smoother, more uniform films.
Film Quality Forms smooth, aggregate-free adhesive layers.[2]Prone to molecular aggregate formation and polymerization due to water sensitivity.[2]Superior film quality and reproducibility.
Preparation Procedure Easier preparation, insensitive to ambient moisture.[2]Requires stringent anhydrous conditions to prevent premature hydrolysis and polymerization.Simplified and more robust experimental setup.
Table 3: Biological Activity of Silatranes
Biological EffectOrganism/Cell LineEffective ConcentrationNotable Results
Plant Growth Regulation Wheat (Triticum aestivum) & Maize (Zea mays)100-200 µmol L-1Significant promotion of root and shoot elongation.[3]
Antifungal Activity Fusarium oxysporum, Rhizoctonia solani, etc.50 mg/LInhibition of fungal growth by up to 87%.[4]
Anticancer Activity HCT-8 (adenocarcinoma) & Bel7402 (hepatocellular carcinoma)-Inhibition of cancer cell lines.[5]

Experimental Protocols

Synthesis of this compound (One-Pot Method)

This protocol describes a cost-effective and efficient one-pot synthesis of this compound directly from silica.[1]

Materials:

  • Fumed silica (SiO2)

  • Triethanolamine (TEA)

  • Ethylene glycol (EG)

  • Nitrogen gas supply

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Vacuum pump

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head, and a nitrogen inlet, combine fumed silica, triethanolamine, and ethylene glycol.

  • Heat the mixture to the boiling point of ethylene glycol (approximately 197 °C) under a gentle stream of nitrogen.

  • Continuously stir the reaction mixture. The nitrogen flow will help to remove the water produced during the reaction via distillation.

  • Continue the reaction until all the solid silica has dissolved, indicating the formation of the soluble this compound.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethylene glycol under reduced pressure using a vacuum pump to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Surface Modification with Aminopropylsilatrane (AP-silatrane)

This protocol outlines the procedure for creating a smooth and stable adhesive layer on a silicon substrate using AP-silatrane.[2]

Materials:

  • Silicon wafers

  • Aminopropylsilatrane (AP-silatrane)

  • Anhydrous toluene

  • Plasma cleaner

  • Spinner for coating

  • Oven

Procedure:

  • Clean the silicon wafers thoroughly using a plasma cleaner to create a hydrophilic surface with exposed hydroxyl groups.

  • Prepare a solution of AP-silatrane in anhydrous toluene. The concentration can be varied depending on the desired film thickness.

  • Apply the AP-silatrane solution to the cleaned silicon wafer using a spinner to ensure a uniform coating.

  • After coating, bake the wafer in an oven to promote the covalent bonding of the silatrane to the silicon surface.

  • The resulting AP-silatrane film provides a stable and smooth surface for subsequent applications, such as anchoring nanoparticles.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are still an active area of research, the broad biological activities of silatranes suggest interactions with fundamental cellular processes. The high dipole moment and the presence of a hypervalent silicon atom in the silatrane cage are thought to facilitate interactions with cell membranes and proteins.[6]

One proposed general mechanism for the biological activity of silatranes involves their influence on connective tissue metabolism and their role as biostimulants.[5][7] This can be visualized as a logical workflow from application to observed effect.

Silatrane_Bioactivity_Workflow cluster_application Application cluster_interaction Cellular Interaction cluster_response Biological Response cluster_outcome Observed Effects This compound Application This compound Application Membrane Interaction Membrane Interaction This compound Application->Membrane Interaction Initial Contact Protein Binding Protein Binding Membrane Interaction->Protein Binding Metabolic Regulation Metabolic Regulation Protein Binding->Metabolic Regulation Gene Expression Changes Gene Expression Changes Protein Binding->Gene Expression Changes Plant Growth Promotion Plant Growth Promotion Metabolic Regulation->Plant Growth Promotion Antifungal Activity Antifungal Activity Gene Expression Changes->Antifungal Activity Surface_Modification_Workflow cluster_preparation Substrate Preparation cluster_coating Coating Application cluster_characterization Surface Characterization cluster_comparison Performance Comparison Substrate Cleaning Substrate Cleaning This compound Solution This compound Solution Substrate Cleaning->this compound Solution Trialkoxysilane Solution Trialkoxysilane Solution Substrate Cleaning->Trialkoxysilane Solution Spin Coating Spin Coating This compound Solution->Spin Coating Trialkoxysilane Solution->Spin Coating Baking Baking Spin Coating->Baking Contact Angle Contact Angle Baking->Contact Angle AFM AFM Baking->AFM FTIR FTIR Baking->FTIR Data Analysis Data Analysis Contact Angle->Data Analysis AFM->Data Analysis FTIR->Data Analysis

References

Comparing the reactivity of aminopropylsilatrane to aminopropyltriethoxysilane.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of Aminopropylsilatrane and Aminopropyltriethoxysilane

For researchers, scientists, and drug development professionals selecting the appropriate surface modification agent is a critical decision that can significantly impact the outcome of their work. This guide provides an objective comparison of the reactivity of two commonly used aminosilanes: aminopropylsilatrane (APS) and aminopropyltriethoxysilane (APTES). By presenting experimental data and detailed protocols, this document aims to facilitate an informed choice between these two reagents for applications such as nanoparticle functionalization, biosensor development, and surface coating.

Introduction

Both aminopropylsilatrane and aminopropyltriethoxysilane are popular choices for introducing primary amine functionalities onto hydroxylated surfaces (e.g., silica, glass, metal oxides). This process, known as silanization, is fundamental for subsequent covalent attachment of biomolecules, polymers, or other desired chemical moieties.[1] The core difference in the reactivity of these two molecules stems from their distinct molecular structures. APTES is a traditional alkoxysilane, while APS possesses a unique cage-like silatrane structure with an intramolecular dative bond between the nitrogen and silicon atoms (N→Si). This structural feature significantly influences its hydrolytic stability and reaction kinetics.[2]

Quantitative Data Comparison

The following table summarizes the key performance differences between aminopropylsilatrane and aminopropyltriethoxysilane based on available experimental data.

ParameterAminopropylsilatrane (APS)Aminopropyltriethoxysilane (APTES)Key Findings
Surface Roughness (RMS) 99 pm (39% increase over bare silicon)[1]226 pm (218% increase over bare silicon)[1]APS forms significantly smoother and more uniform films due to its higher hydrolytic stability and reduced tendency for self-condensation in the presence of trace water.[1]
Hydrolytic Stability High; relatively insensitive to water.[1]Low; highly sensitive to water, leading to aggregate formation and polymerization.[1]The intramolecular N→Si bond in APS provides enhanced stability against premature hydrolysis.[2]
Film Quality Smooth, aggregate-free, and reproducible.[1]Prone to molecular aggregate formation, leading to higher surface roughness.[1]The controlled hydrolysis of APS allows for the formation of more ordered and uniform monolayers.[3]
Preparation Procedure Easier and more reproducible due to insensitivity to ambient moisture.[1]Requires stringent control of water content to achieve reproducible results.The simplified handling requirements for APS make it a more robust choice for consistent surface modification.[1]

Reaction Mechanisms

The surface modification process for both silanes involves two primary steps: hydrolysis of the silicon-alkoxy or silatrane group to form reactive silanols, followed by condensation with surface hydroxyl groups and/or other silane molecules to form stable siloxane bonds.

Aminopropyltriethoxysilane (APTES) Reaction Mechanism

APTES undergoes hydrolysis of its ethoxy groups in the presence of water to form silanetriols. These intermediates can then condense with surface hydroxyl groups or self-condense to form polysiloxane networks. The reaction is highly susceptible to the amount of water present, which can lead to uncontrolled polymerization in solution and on the surface.

APTES_Mechanism APTES Aminopropyltriethoxysilane (APTES) Hydrolysis Hydrolysis APTES->Hydrolysis + 3 H₂O H2O Water (H₂O) H2O->Hydrolysis Silanetriol Aminopropylsilanetriol (Intermediate) Hydrolysis->Silanetriol - 3 EtOH Condensation Condensation Silanetriol->Condensation SelfCondensation Self-Condensation (Polymerization) Silanetriol->SelfCondensation SurfaceOH Hydroxylated Surface (-OH) SurfaceOH->Condensation FunctionalizedSurface Functionalized Surface (-O-Si-R-NH₂) Condensation->FunctionalizedSurface Aggregates Polysiloxane Aggregates SelfCondensation->Aggregates

Reaction mechanism of APTES with a hydroxylated surface.
Aminopropylsilatrane (APS) Reaction Mechanism

The hydrolysis of aminopropylsilatrane is a more controlled process, involving the cleavage of the Si-O bonds within the atrane cage, which releases triethanolamine and forms the reactive silanetriol. This slower, more controlled hydrolysis minimizes premature self-condensation in solution, leading to the formation of a more uniform and well-ordered monolayer on the surface.[3]

APS_Mechanism APS Aminopropylsilatrane (APS) Hydrolysis_APS Controlled Hydrolysis APS->Hydrolysis_APS + 3 H₂O H2O_APS Water (H₂O) H2O_APS->Hydrolysis_APS Silanetriol_APS Aminopropylsilanetriol (Intermediate) Hydrolysis_APS->Silanetriol_APS TEA Triethanolamine (Byproduct) Hydrolysis_APS->TEA Condensation_APS Condensation Silanetriol_APS->Condensation_APS SurfaceOH_APS Hydroxylated Surface (-OH) SurfaceOH_APS->Condensation_APS FunctionalizedSurface_APS Uniform Functionalized Surface (-O-Si-R-NH₂) Condensation_APS->FunctionalizedSurface_APS Experimental_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization Cleaning 1. Substrate Cleaning (Sonication in Ethanol & DI Water) Piranha 2. Piranha Etching (Activation of -OH groups) Cleaning->Piranha Rinse_Dry 3. Rinsing and Drying (DI Water, N₂ stream) Piranha->Rinse_Dry Solution_Prep_APS 4a. Prepare 1% APS in Anhydrous Toluene Solution_Prep_APTES 4b. Prepare 1% APTES in Anhydrous Toluene Immersion 5. Immerse Substrates (e.g., 1 hour at room temp) Solution_Prep_APS->Immersion Solution_Prep_APTES->Immersion Rinse_Cure 6. Rinsing and Curing (Toluene, Ethanol, Oven bake) Immersion->Rinse_Cure AFM 7. Atomic Force Microscopy (AFM) (Surface Roughness) Rinse_Cure->AFM Contact_Angle 8. Contact Angle Goniometry (Hydrophobicity) Rinse_Cure->Contact_Angle XPS 9. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition, Amine Density) Rinse_Cure->XPS Ellipsometry 10. Ellipsometry (Film Thickness) Rinse_Cure->Ellipsometry

References

Navigating the Fragments: A Comparative Guide to Silatrane Glycol and its Alternatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is paramount for structural elucidation and analytical method development. This guide provides a comparative analysis of the mass spectrometric fragmentation of Silatrane glycol, a key organosilicon compound, alongside common alternatives used for the derivatization of diols: trimethylsilyl (TMS) ethers and cyclic boronate esters.

This compound, with its unique transannular dative bond, presents a distinct fragmentation behavior compared to more conventional derivatizing agents. This guide will delve into the expected fragmentation pathways, supported by established principles of mass spectrometry, and present a clear comparison with TMS-derivatized and boronate-derivatized glycols.

Comparative Fragmentation Analysis

The following table summarizes the key fragmentation characteristics of this compound and its alternatives when analyzing a simple diol like ethylene glycol.

FeatureThis compound (Predicted)Ethylene Glycol bis(TMS) EtherEthylene Glycol Cyclic Boronate Ester
Molecular Ion (M+) Expected to be observed, but may be of low abundance.Often weak or absent in Electron Ionization (EI).Generally observed.
Key Fragmentation Pathways 1. Cleavage of the glycol substituent ([M-R]+).2. Fragmentation of the glycol side chain.3. Fragmentation of the silatrane cage.1. α-cleavage between the two silicon atoms.2. Loss of a methyl group ([M-15]+).3. Loss of trimethylsilanol ([M-90]+).1. Loss of the boronate group substituent.2. Ring cleavage of the boronate ester.
Characteristic Fragment Ions (m/z) [M-OCH2CH2OH]+, fragments from the glycol chain (e.g., m/z 45, 31), fragments from the silatrane cage (e.g., m/z 174).m/z 147 ([Si(CH3)2OSi(CH3)3]+), m/z 73 ([Si(CH3)3]+).Dependent on the boronic acid used (e.g., phenylboronic acid derivative shows characteristic aromatic fragments).

Experimental Protocols

A generalized experimental protocol for analyzing these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. Specific parameters may need optimization based on the instrumentation and the exact nature of the analyte.

Sample Preparation:

  • This compound: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, acetonitrile) to a concentration of 1 mg/mL.

  • TMS Derivatization of Ethylene Glycol: To 1 mg of ethylene glycol in a sealed vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine). Heat at 60-70°C for 30 minutes.

  • Cyclic Boronate Ester Derivatization of Ethylene Glycol: To 1 mg of ethylene glycol in a suitable solvent (e.g., pyridine), add a molar equivalent of a boronic acid (e.g., phenylboronic acid). Heat at 60°C for 15 minutes to facilitate the formation of the cyclic ester.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30-500.

Fragmentation Pathways Visualized

The following diagrams, generated using Graphviz, illustrate the predicted and known fragmentation pathways of this compound and its alternatives.

Silatrane_Glycol_Fragmentation M This compound (M+) frag1 [M-OCH2CH2OH]+ (m/z 174) M->frag1 Loss of glycol substituent frag2 [HOCH2CH2O]+ (m/z 61) M->frag2 Cleavage of Si-O bond frag4 Silatrane cage fragments frag1->frag4 Cage fragmentation frag3 [CH2OH]+ (m/z 31) frag2->frag3 C-O bond cleavage

Caption: Predicted fragmentation pathway of this compound in EI-MS.

TMS_Glycol_Fragmentation M Ethylene Glycol bis(TMS) Ether (M+) frag1 [M-CH3]+ (m/z 191) M->frag1 Loss of methyl radical frag2 [TMSO=CH2]+ (m/z 103) M->frag2 α-cleavage frag4 [M-TMSOCH2CH2]+ (m/z 89) M->frag4 Cleavage of glycol chain frag3 [Si(CH3)3]+ (m/z 73) frag1->frag3 Further fragmentation

Caption: Fragmentation pathway of TMS-derivatized ethylene glycol in EI-MS.

Boronate_Glycol_Fragmentation M Ethylene Glycol Phenylboronate (M+) frag1 [M-C6H5]+ (m/z 71) M->frag1 Loss of phenyl radical frag2 [C6H5BO]+ (m/z 104) M->frag2 Rearrangement frag3 [C6H5]+ (m/z 77) M->frag3 Loss of BOCH2CH2O frag4 Ring cleavage fragments M->frag4 Cleavage of dioxaborolane ring

Caption: Fragmentation pathway of phenylboronate-derivatized ethylene glycol.

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Silatrane Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for silatrane glycol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, a water-soluble and hydrolytically stable organosilicon compound, requires careful management at the end of its experimental lifecycle. While its hydrolysis byproducts are generally considered to have low toxicity, the parent compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, adherence to established safety protocols is paramount.

Hazard and Safety Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The following table summarizes the key safety information derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation

Data sourced from PubChem CID 4409394.[1]

Given these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Nitrile or neoprene gloves

  • Chemical safety goggles

  • A laboratory coat

  • In cases of potential aerosol generation, a respiratory mask is recommended.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to minimize exposure and ensure that the waste is handled in an environmentally responsible manner.

start Start: Unused or Waste This compound Solution ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe Initiate Disposal containment Step 2: Ensure Proper Secondary Containment ppe->containment labeling Step 3: Label Waste Container Clearly and Accurately containment->labeling storage Step 4: Store Waste in a Designated, Ventilated Area labeling->storage disposal Step 5: Arrange for Professional Waste Disposal storage->disposal

Figure 1: Logical workflow for the proper disposal of this compound.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling any waste material, ensure that you are wearing the appropriate PPE as detailed above.

  • Containment:

    • All waste containing this compound should be collected in a dedicated, leak-proof container.

    • The container should be made of a material compatible with organosilicon compounds, such as high-density polyethylene (HDPE).

    • To prevent accidental spills, it is advisable to use a secondary containment tray.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste: this compound".

    • The label should also include the date of waste generation and the primary hazards (Skin/Eye/Respiratory Irritant).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Professional Disposal:

    • This compound waste should be disposed of through a licensed hazardous waste disposal company.

    • Do not pour this compound down the drain or dispose of it with general laboratory trash.[2][3]

    • Provide the waste disposal company with all available safety information, including the GHS hazard classifications.

Environmental Considerations and Hydrolysis

This compound is noted for its high stability in aqueous solutions at neutral pH.[4] However, hydrolysis can be initiated or accelerated under certain conditions, leading to the breakdown of the silatrane cage. The by-products of this hydrolysis are generally considered to be non-toxic.[4] While this suggests a lower environmental impact upon degradation, the irritant nature of the parent compound necessitates that it be handled as hazardous waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silatrane glycol
Reactant of Route 2
Silatrane glycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.